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Core Science & Biosynthesis

Foundational

trans-1,3-Cyclohexanedicarboxylic acid CAS 2305-30-8 properties

Technical Whitepaper: trans-1,3-Cyclohexanedicarboxylic Acid (CAS 2305-30-8) Executive Summary trans-1,3-Cyclohexanedicarboxylic acid (1,3-CHDA) is a cycloaliphatic dicarboxylic acid utilized as a specialized monomer in...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: trans-1,3-Cyclohexanedicarboxylic Acid (CAS 2305-30-8)

Executive Summary

trans-1,3-Cyclohexanedicarboxylic acid (1,3-CHDA) is a cycloaliphatic dicarboxylic acid utilized as a specialized monomer in high-performance polymers and a chiral scaffold in pharmaceutical synthesis.[1][2] Unlike its structural isomer trans-1,4-CHDA, which is widely used in commodity polyesters, the 1,3-isomer offers unique conformational properties due to its meta-substitution pattern.[1][2] This guide provides a deep technical analysis of its physicochemical properties, thermodynamic stability, purification protocols, and applications in drug development and materials science.

Chemical & Physical Profile

Identity & Nomenclature

  • CAS Number: 2305-30-8[1][2]

  • IUPAC Name: (1R,3R)-Cyclohexane-1,3-dicarboxylic acid (and its enantiomer)[1]

  • Synonyms: trans-Hexahydroisophthalic acid[1][2]

  • Molecular Formula: C₈H₁₂O₄[1][2]

  • Molecular Weight: 172.18 g/mol [1][2][3][4]

Physicochemical Properties

Property Value Context
Physical State White Crystalline Solid Hygroscopic
Melting Point 147–148 °C Significantly higher than cis-isomer (~136 °C) due to packing symmetry [1].[1][2]
Boiling Point ~332 °C (Predicted) Decomposes/Sublimes at high T.
Solubility Soluble in Ethanol, DMSO, Methanol Moderate water solubility; insoluble in non-polar solvents (hexane).

| Chirality | Chiral (


 symmetry) | Exists as a pair of enantiomers: (1R,3R) and (1S,3S). |

Conformational Analysis & Thermodynamics

The stereochemistry of 1,3-CHDA is counterintuitive compared to the 1,4-isomer, presenting a critical "trap" for researchers assuming standard cyclohexane rules apply without modification.[2]

The Stability Inversion In 1,3-disubstituted cyclohexanes, the cis isomer is the thermodynamically stable form, not the trans.

  • cis-1,3-CHDA: Adopts a diequatorial (

    
    ) conformation, which is highly stable.[1][5]
    
  • trans-1,3-CHDA: Must adopt an axial-equatorial (

    
    ) conformation. Ring flipping converts (
    
    
    
    ) to (
    
    
    ), which are energetically equivalent.

Consequently, trans-1,3-CHDA possesses higher potential energy (~2 kcal/mol) than the cis-isomer due to the unavoidable 1,3-diaxial interaction (or gauche butane interactions depending on the specific rotamer) of the axial carboxyl group [2]. However, in the solid state, the trans isomer often exhibits a higher melting point due to more efficient intermolecular hydrogen bonding networks facilitated by its


 symmetry, which allows for tighter crystal packing than the cis form.

Diagram 1: Conformational Energy Landscape The following diagram illustrates the stability relationship and the "Anhydride Lock" used in purification.

ConformationalAnalysis cluster_0 Purification Logic Cis cis-1,3-CHDA (Thermodynamic Product) Conformation: (e,e) Anhydride cis-Cyclohexane-1,3-dicarboxylic Anhydride (Bicyclic System) Cis->Anhydride Dehydration (Ac2O) Facile Cyclization Trans trans-1,3-CHDA (Kinetic/Minor Product) Conformation: (a,e) <-> (e,a) Trans->Cis Isomerization (High T / Catalyst) Trans->Anhydride No Direct Cyclization (Geometry Forbidden)

Caption: The cis isomer can cyclize to form an anhydride due to diaxial access; the trans isomer cannot, providing a mechanism for separation.

Synthesis & Purification Protocols

Industrial Synthesis The primary route involves the catalytic hydrogenation of isophthalic acid (IPA) using Rhodium or Ruthenium on Carbon (Rh/C or Ru/C) catalysts.

  • Reaction: Isophthalic Acid + 3 H₂ → 1,3-CHDA[1][2]

  • Challenge: This yields a mixture of cis (major) and trans (minor) isomers.[1][4][6][7]

Laboratory Purification: The "Anhydride Trick" To isolate pure trans-1,3-CHDA from a mixture, researchers exploit the geometric inability of the trans isomer to form an intramolecular anhydride [3].[2]

Protocol: Chemical Separation of Isomers

  • Dehydration: Reflux the crude mixture (cis/trans) in acetic anhydride (Ac₂O) or with acetyl chloride.[1]

    • Mechanism:[1][2][8] The cis isomer (via its diaxial conformer) rapidly cyclizes to form cis-1,3-cyclohexanedicarboxylic anhydride .[1][2] The trans isomer cannot cyclize intramolecularly and remains as the diacid (or forms linear polymeric anhydrides).

  • Solvent Extraction: Evaporate excess Ac₂O.[1][2] Treat the residue with a solvent (e.g., chloroform or benzene) in which the cyclic anhydride is soluble but the trans-diacid is insoluble.

  • Filtration: Filter the suspension. The solid residue is predominantly trans-1,3-CHDA.[1][2]

  • Hydrolysis (Filtrate): The filtrate containing the anhydride can be hydrolyzed back to pure cis-1,3-CHDA if desired.[1][2]

  • Recrystallization: Recrystallize the solid trans fraction from water or ethanol to achieve >98% purity (MP: 147–148 °C).

Applications in Research & Development

A. Polymer Science (Polyesters & Polyamides) Incorporating trans-1,3-CHDA into polymer backbones introduces a "kink" that disrupts crystallinity less severely than the cis isomer while preventing the high crystallinity associated with 1,4-substitution.[1][2]

  • Tg Modulation: The flexible (

    
    ) conformation allows for tunable glass transition temperatures (Tg).
    
  • Transparency: Used in amorphous copolyesters where optical clarity is required.[1][2]

B. Pharmaceutical Intermediates The trans-1,3-CHDA scaffold is a valuable chiral building block.[1][2]

  • GABA Analogues: The 1,3-substitution pattern mimics the spacing of gamma-aminobutyric acid (GABA).[1][2] Functionalization of the carboxyl groups allows for the synthesis of conformationally restricted GABA analogues for neurological drug discovery.

  • Supramolecular Chemistry: Used as a linker in Metal-Organic Frameworks (MOFs).[1][2] The 120° bond angle of the 1,3-position creates unique pore geometries compared to the linear 1,4-linkers [4].

Diagram 2: Application Workflow

Applications TransCHDA trans-1,3-CHDA Polymer Polymer Synthesis (Polyesters) TransCHDA->Polymer Pharma Pharma Scaffolds (Chiral Building Blocks) TransCHDA->Pharma MOF MOF Linkers (Porous Materials) TransCHDA->MOF Result1 Amorphous Resins (High Clarity) Polymer->Result1 Result2 GABA Analogues (Neurology) Pharma->Result2 Result3 Cage Structures (Gas Storage) MOF->Result3

Caption: Strategic utility of trans-1,3-CHDA across materials and life sciences.

References

  • Sigma-Aldrich.[1][2][4] trans-Cyclohexane-1,3-dicarboxylic acid Product Sheet. Link

  • Emenike, B. U., et al. "Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids."[1][2] Journal of Organic Chemistry, 2013. Link[1]

  • Smith, H. A., et al. "Separation of 1,3- and 1,4-Cyclohexanedicarboxylic Acids."[1] Journal of the American Chemical Society.

  • Li, M., et al. "Diversity of Metal-Organic Frameworks Assembled from 1,3-Cyclohexanedicarboxylic Acid."[1][2] Crystal Growth & Design, 2016.[1] Link[1]

  • PubChem. 1,3-Cyclohexanedicarboxylic acid (Compound Summary). National Library of Medicine.[1][2] Link[1]

Sources

Exploratory

A Technical Guide to 1,3-Cyclohexanedicarboxylic Acid: Properties, Isomerism, and Applications

Introduction 1,3-Cyclohexanedicarboxylic acid (molecular formula: C₈H₁₂O₄) is a saturated dicarboxylic acid that serves as a crucial building block in various fields, from polymer chemistry to advanced pharmaceutical syn...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,3-Cyclohexanedicarboxylic acid (molecular formula: C₈H₁₂O₄) is a saturated dicarboxylic acid that serves as a crucial building block in various fields, from polymer chemistry to advanced pharmaceutical synthesis.[1] Its rigid cyclohexane core, combined with the reactivity of its two carboxylic acid groups, makes it a molecule of significant interest. Unlike its aromatic counterpart, isophthalic acid, the non-planar, puckered structure of the cyclohexane ring introduces the critical element of stereoisomerism, which fundamentally dictates the molecule's physical properties and its role in three-dimensional molecular architectures. This guide provides an in-depth analysis of its core physicochemical properties, the nuances of its stereoisomers, common synthetic routes, and its applications for researchers and drug development professionals.

Physicochemical Properties: A Quantitative Overview

The fundamental properties of 1,3-cyclohexanedicarboxylic acid are summarized below. It is crucial to note that these properties, particularly the melting point, can vary significantly between the cis and trans isomers and the commercially common mixture of both.

PropertyValueSource(s)
Molecular Weight 172.18 g/mol [1][2]
Molecular Formula C₈H₁₂O₄[3][2]
Density (Mixture) 1.3 ± 0.1 g/cm³
Density (trans-isomer) 1.314 ± 0.06 g/cm³ (Predicted)[4]
Melting Point (Mixture) 132-141 °C
Melting Point (cis-isomer) 163-165 °C
Topological Polar Surface Area 74.6 Ų[3][2]

The Critical Role of Stereochemistry: Cis vs. Trans Isomers

The spatial arrangement of the two carboxylic acid groups relative to the cyclohexane ring defines the cis and trans isomers. This stereochemical difference is not trivial; it governs the molecule's shape, polarity, and ability to participate in intermolecular and intramolecular interactions, such as hydrogen bonding.

  • cis-isomer : Both carboxylic acid groups are on the same face of the cyclohexane ring. This configuration allows for the possibility of intramolecular hydrogen bonding and the formation of a cyclic anhydride upon heating with a dehydrating agent.

  • trans-isomer : The carboxylic acid groups are on opposite faces of the ring. This arrangement leads to a more linear and extended molecular structure.

The conformational equilibrium between the diaxial (aa) and diequatorial (ee) forms of these isomers is a key consideration in solution-phase applications and can be studied using techniques like NMR spectroscopy.

G cluster_cis cis-1,3-Cyclohexanedicarboxylic Acid cluster_trans trans-1,3-Cyclohexanedicarboxylic Acid cis_ring Cyclohexane Ring COOH1_cis COOH (axial) cis_ring->COOH1_cis same face COOH2_cis COOH (equatorial) cis_ring->COOH2_cis trans_ring Cyclohexane Ring COOH1_trans COOH (equatorial) trans_ring->COOH1_trans opposite faces COOH2_trans COOH (equatorial) trans_ring->COOH2_trans caption Fig 1: Chair conformations of cis and trans isomers.

Caption: Chair conformations of cis and trans isomers.

Synthesis and Isomer Separation

Core Synthesis: Catalytic Hydrogenation of Isophthalic Acid

The most prevalent and efficient method for synthesizing 1,3-cyclohexanedicarboxylic acid is the catalytic hydrogenation of its aromatic precursor, isophthalic acid.[1] This reaction reduces the aromatic benzene ring to a saturated cyclohexane ring while leaving the carboxylic acid groups intact. The choice of catalyst can influence the reaction conditions and the resulting isomer ratio.

Protocol: Rhodium-Catalyzed Hydrogenation

This protocol is based on a high-yield method using a rhodium-on-alumina catalyst.[5]

  • Vessel Preparation : To a suitable hydrogenation reactor, add isophthalic acid (e.g., 3 moles).

  • Solvent and Catalyst Addition : Suspend the isophthalic acid in methanol (e.g., 2.8 L). Carefully add a 5% rhodium-on-alumina catalyst (e.g., 50 g) and a promoter such as acetic acid (e.g., 150 ml).[5]

    • Causality: Methanol serves as a solvent, while acetic acid can enhance catalyst activity and influence the reaction rate. Rhodium is a highly effective catalyst for aromatic ring hydrogenation under mild conditions.[1]

  • Hydrogenation : Seal the reactor and purge with hydrogen gas. Pressurize the vessel with hydrogen to 50 psi and agitate the mixture at room temperature overnight.[5]

  • Workup : Depressurize the reactor. Filter the reaction mixture through a pad of Celite to remove the solid catalyst.

  • Isolation : Concentrate the filtrate under reduced pressure (rotary evaporation) to yield the 1,3-cyclohexanedicarboxylic acid as a white powder. Yields often exceed 95%.[1][5]

A similar process can be conducted using a ruthenium-on-carbon catalyst, often in water at elevated temperatures (100-120°C), which tends to produce a high proportion of the cis isomer.[1]

Isomer Separation: A Chemical Approach

Separating the cis and trans isomers can be challenging. One effective chemical method exploits the ability of the cis isomer to form a cyclic anhydride.

  • Anhydride Formation : A mixture of cis and trans isomers is heated to reflux in an excess of a dehydrating agent, such as acetic anhydride.[6]

  • Reaction Mechanism : Only the cis isomer, with its carboxylic acid groups on the same face of the ring, can readily undergo intramolecular dehydration to form the stable cis-cyclic anhydride. The trans isomer cannot form a cyclic anhydride and remains as a dicarboxylic acid.

  • Separation : The difference in chemical nature and polarity between the anhydride and the diacid allows for their separation via techniques like distillation, crystallization, or chromatography.

  • Hydrolysis : The purified cis-anhydride can then be hydrolyzed back to the pure cis-1,3-cyclohexanedicarboxylic acid by treatment with water.

Applications in Research and Drug Development

The well-defined, rigid structure of 1,3-cyclohexanedicarboxylic acid makes it a valuable component in several advanced applications.

Polymer Chemistry

It serves as a monomer for the synthesis of specialty polyesters and polyamides.[1] The inclusion of this alicyclic diacid in a polymer backbone, as opposed to its aromatic or linear aliphatic counterparts, can impart unique properties such as improved thermal stability, enhanced mechanical strength, and tailored biodegradability.

Metal-Organic Frameworks (MOFs)

In the field of materials science, the isomers of cyclohexanedicarboxylic acid are used as organic linkers to construct Metal-Organic Frameworks (MOFs).[7][8] MOFs are highly porous crystalline materials with applications in gas storage, separation, and catalysis.[9][10] The specific geometry (cis or trans) of the linker dictates the topology and pore structure of the resulting framework.

Drug Development and Medicinal Chemistry

The rigid cyclohexane scaffold is an attractive feature in rational drug design. Using saturated rings like cyclohexane can improve the metabolic stability and solubility of a drug candidate compared to an aromatic ring. Derivatives of cyclohexane carboxylic and dicarboxylic acids are explored as scaffolds for new therapeutic agents, including potential inhibitors of enzymes like the c-Met tyrosine kinase, which is implicated in some cancers.[11][12]

G cluster_inputs Core Components cluster_process Synthesis cluster_output Application Areas ACID 1,3-Cyclohexane- dicarboxylic Acid (Rigid Linker) SOLVO Solvothermal Synthesis ACID->SOLVO METAL Metal Ion / Cluster (Node) METAL->SOLVO MOF Metal-Organic Framework (MOF) SOLVO->MOF GAS Gas Storage & Separation MOF->GAS CAT Catalysis MOF->CAT caption Fig 2: Workflow from linker to MOF application.

Caption: Workflow from linker to MOF application.

Conclusion

1,3-Cyclohexanedicarboxylic acid is more than a simple saturated diacid; it is a molecule defined by its stereochemistry. The distinct properties and reactivity of its cis and trans isomers provide a versatile platform for innovation. For researchers in drug development, understanding the conformational rigidity and synthetic accessibility of this compound opens avenues for creating novel molecular scaffolds. In materials science, its role as a structural linker is fundamental to the design of next-generation porous materials. A thorough grasp of its core properties—molecular weight, density, and isomer-specific behavior—is the foundation for leveraging its full potential in any advanced scientific application.

References

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Inorganic Chemistry. (2007, June 29). Metal−Organic Frameworks from Copper Dimers with cis- and trans-1,4-Cyclohexanedicarboxylate and cis,cis-1,3,5-Cyclohexanetricarboxylate. ACS Publications. [Link]

  • ChemBK. (n.d.). trans-e,a-1,3-cyclohexanedicarboxylic acid. [Link]

  • PubChem. (n.d.). 1,3-Cyclohexanedicarboxylic acid. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). 1,3-Cyclohexanedicarboxylic acid, cis-. [Link]

  • Semantic Scholar. (n.d.). Green Synthesis of a New Al-MOF Based on the Aliphatic Linker Mesaconic Acid: Structure, Properties and In Situ Crystallisation Studies of Al-MIL-68-Mes. [Link]

  • Journal of the American Chemical Society. (2012, June 19). Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. ACS Publications. [Link]

  • PMC. (n.d.). Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties. [Link]

  • MDPI. (2021, February 26). 3D Metal–Organic Frameworks Based on Co(II) and Bithiophendicarboxylate: Synthesis, Crystal Structures, Gas Adsorption, and Magnetic Properties. [Link]

  • ResearchGate. (2025, November 21). Synthesis and Characterisation of Metal-Organic Frameworks (MOFs) Using Benzene-1, 4- Dicarboxylic Acid as a Linker for Chromium (VI) Adsorption. [Link]

  • MDPI. (2025, April 21). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]

  • Vrije Universiteit Amsterdam. (2023, January 31). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]

Sources

Foundational

Structural Isomerism in Cycloaliphatic Polyesters: A Technical Guide to 1,3-CHDA vs. 1,4-CHDA Polymer Properties

Abstract The development of advanced polymeric materials—ranging from high-solids polyurethane coatings to bioerodible drug delivery matrices—relies heavily on the precise control of polymer chain architecture. Cycloalip...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract The development of advanced polymeric materials—ranging from high-solids polyurethane coatings to bioerodible drug delivery matrices—relies heavily on the precise control of polymer chain architecture. Cycloaliphatic diacids bridge the critical performance gap between highly flexible linear aliphatic diacids and rigid, often insoluble, aromatic diacids. This whitepaper provides an in-depth mechanistic analysis of how the structural isomerism between 1,4-cyclohexanedicarboxylic acid (1,4-CHDA) and 1,3-cyclohexanedicarboxylic acid (1,3-CHDA) dictates macroscopic polymer properties, phase behavior, and solvent solubility.

The Mechanistic Impact of Isomeric Substitution

While 1,4-CHDA and 1,3-CHDA[1] share the identical molecular formula (C8H12O4) and exhibit similar monomeric melting points in the range of 163–167 °C[1][2], their behavior during polycondensation diverges drastically due to their geometric substitution patterns.

1,4-CHDA: Symmetry and Chain Extension

1,4-CHDA features a para-like symmetric substitution. During high-temperature melt polycondensation, the monomer undergoes significant cis-to-trans isomerization. The reaction eventually reaches an equilibrium that heavily favors the thermodynamically stable, extended trans-conformation[3].

  • Causality of Properties: This extended linear conformation allows polymer chains to pack tightly. The high degree of intermolecular interaction leads to strong crystallinity, high tensile modulus, and elevated glass transition temperatures (

    
    ). However, this tight packing is a double-edged sword: 1,4-CHDA homopolyesters exhibit notoriously poor solubility in common industrial solvents like methyl ethyl ketone (MEK) and yield highly viscous melts[4][5].
    
1,3-CHDA: Asymmetry and Free Volume

1,3-CHDA features a meta-like asymmetric substitution. This geometry introduces a permanent steric "kink" into the polymer backbone.

  • Causality of Properties: The kinked conformation fundamentally disrupts efficient chain stacking, preventing the formation of highly crystalline domains. By increasing the free volume within the polymer matrix, 1,3-CHDA yields amorphous polymers with significantly lower melt viscosities and excellent solubility in keto-solvents[4][5].

Formulation Strategy: The Copolymer Synergy

In the formulation of low-VOC (volatile organic compound) high-solids polyurethane coatings, scientists face a paradox: the prepolymer must have a low enough viscosity to be sprayable without excessive solvent, yet it must yield a highly rigid, durable film upon crosslinking[6].

Polyesters synthesized solely from 1,4-CHDA fail the viscosity and solubility requirements, often appearing hazy and precipitating out of solution even when diluted to 90 wt% solids in MEK[4]. Conversely, pure 1,3-CHDA polyesters may lack the ultimate tensile strength required for heavy-duty coatings.

The Solution: Copolymerization. By introducing 1,3-CHDA into a 1,4-CHDA backbone (optimally at a 1:1 molar ratio), the symmetric structure is intentionally disturbed. This specific stoichiometric ratio minimizes viscosity and maximizes MEK solubility through synergistic steric disruption, while retaining enough cyclohexyl rigidity to maintain high impact strength and weatherability in the final crosslinked matrix[5][6].

Quantitative Property Comparison

The following table summarizes the structure-property relationships of oligoesters synthesized with 1,4-cyclohexanedimethanol (CHDM) and varying ratios of CHDA isomers.

Property1,4-CHDA Homopolyester1,3-CHDA Homopolyester1,4-CHDA / 1,3-CHDA (1:1) Copolymer
Chain Symmetry High (Extended trans-dominant)Low (Kinked)Mixed / Disrupted
Crystallinity HighAmorphousAmorphous
Solubility in MEK (90 wt%) Poor (Hazy / Insoluble)[4]Excellent (Transparent)Excellent (Transparent)[4]
Relative Viscosity HighLowMinimum (Synergistic Drop)[5]
Glass Transition (

)
HighestLowerLowest (Due to maximum free volume)[5]
Tensile Modulus (Cured) HighLowIntermediate / Optimized[5]

Experimental Workflow: Synthesis and Validation

To accurately profile the differences between these isomers, the synthesis must be tightly controlled. The following self-validating protocol details the melt polycondensation of a 1:1 CHDA copolymer designed for high-solids applications.

Protocol: Synthesis of Cycloaliphatic Oligoesters

Objective: Synthesize low-molecular-weight (800–1000 g/mol ) oligoesters and validate their viscosity/solubility profiles.

  • Step 1: Monomer Charging & Inertion

    • Action: Charge a 4-neck round-bottom flask (equipped with a mechanical stirrer, nitrogen inlet, thermocouple, and Dean-Stark trap) with a 1:1 molar ratio of 1,4-CHDA and 1,3-CHDA, alongside a stoichiometric excess of CHDM.

    • Causality: A continuous nitrogen purge is mandatory to prevent the oxidative degradation of the cycloaliphatic rings at elevated temperatures, ensuring color clarity in the final resin.

  • Step 2: Catalyzed Esterification

    • Action: Add 0.1 wt% Titanium(IV) isopropoxide. Heat the mixture gradually to 180 °C.

    • Causality: Titanium(IV) isopropoxide is selected over strong acid catalysts (like p-TSA) because it accelerates esterification without promoting unwanted side reactions, such as the etherification of the diols.

  • Step 3: Melt Polycondensation & Isomerization

    • Action: Increase the temperature to 220 °C. Continuously collect the water byproduct in the Dean-Stark trap.

    • Causality: At temperatures exceeding 200 °C, the cis-isomers of CHDA undergo thermal isomerization to the thermodynamically favored trans-isomers[3]. This thermal history is critical for establishing the final chain conformation.

  • Step 4: Self-Validating Quality Control (Acid Value)

    • Action: Extract aliquots hourly and titrate with 0.1 N KOH in ethanol.

    • Validation Checkpoint: The reaction is deemed complete only when the Acid Value (AV) drops below 5 mg KOH/g. This self-validates that high monomer conversion has been achieved, resulting in the targeted hydroxyl-terminated oligoesters.

  • Step 5: Solubility & Viscosity Profiling

    • Action: Cool the resin to 120 °C and dilute with MEK to achieve exactly 90 wt% solids.

    • Validation Checkpoint: Measure viscosity using a Brookfield viscometer at 25 °C. A successful 1:1 copolymer will yield a completely transparent solution with a sharp, synergistic viscosity drop compared to a 1,4-CHDA control batch[4][5].

Pathway Visualization

The following diagram maps the mechanistic pathway from monomer selection to macroscopic polymer properties.

CHDA_Isomer_Effects M14 1,4-CHDA Monomer (Para-like Symmetry) C14 Extended Trans-Conformation High Chain Packing M14->C14 Melt Polycondensation M13 1,3-CHDA Monomer (Meta-like Asymmetry) C13 Kinked Chain Conformation Increased Free Volume M13->C13 Melt Polycondensation P14 High Crystallinity & Tg Poor MEK Solubility C14->P14 Intermolecular Forces P13 Amorphous & Low Tg Excellent MEK Solubility C13->P13 Steric Hindrance Syn 1,4-CHDA / 1,3-CHDA Copolymer Optimized High-Solids Polyurethane P14->Syn Retains Structural Rigidity P13->Syn Lowers Viscosity for Low-VOC

Mechanistic pathway from CHDA isomer symmetry to macroscopic polymer properties.

References

  • Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride) . ResearchGate. 3

  • The Chemical Properties and Applications of 1,4-Cyclohexanedicarboxylic Acid . NINGBO INNO PHARMCHEM CO.,LTD.2

  • The properties of polyesters as a function of difunctional acids . ResearchGate. 4

  • The viscosity of polyesters based on the mixture of 1,4-CHDA and 1,3-CHDA . ResearchGate.5

  • Dr. Mark D. Soucek - Polymer Research . The University of Akron. 6

  • 1,4-Cyclohexanedicarboxylic acid 99 1076-97-7 . Sigma-Aldrich.

  • 1,3-Cyclohexanedicarboxylic acid | CID 107205 . PubChem. 1

Sources

Exploratory

The Elusive Crystal Structure of trans-1,3-Cyclohexanedicarboxylic Acid: A Search for Definitive Crystallographic Data

Despite a comprehensive search of scientific literature and crystallographic databases, detailed information on the crystal structure of trans-1,3-cyclohexanedicarboxylic acid remains conspicuously absent from publicly a...

Author: BenchChem Technical Support Team. Date: March 2026

Despite a comprehensive search of scientific literature and crystallographic databases, detailed information on the crystal structure of trans-1,3-cyclohexanedicarboxylic acid remains conspicuously absent from publicly accessible resources. This indicates a significant gap in the crystallographic understanding of this fundamental dicarboxylic acid, hindering a complete analysis of its solid-state properties and intermolecular interactions.

While information on related isomers, such as cis-1,3-cyclohexanedicarboxylic acid and various trans-1,2- and trans-1,4-cyclohexane derivatives, is available, the specific crystal packing, hydrogen bonding network, and precise molecular conformation of the trans-1,3 isomer in the solid state have not been detailed in discoverable publications.

This lack of data precludes the creation of an in-depth technical guide on its crystal structure. Key crystallographic parameters, including the space group, unit cell dimensions, and atomic coordinates, are essential for a thorough analysis. Such data would typically be obtained through single-crystal X-ray diffraction studies and deposited in repositories like the Cambridge Structural Database (CSD). However, targeted searches for an entry corresponding to trans-1,3-cyclohexanedicarboxylic acid have been unsuccessful.

For researchers, scientists, and drug development professionals, understanding the crystal structure of a molecule is paramount. It provides critical insights into its physical properties, such as solubility, stability, and melting point, and governs its interactions with other molecules. In the context of drug development, the crystalline form of a molecule can significantly impact its bioavailability and formulation.

The absence of this fundamental crystallographic information for trans-1,3-cyclohexanedicarboxylic acid presents an opportunity for further research. A definitive study to determine its crystal structure would be a valuable contribution to the field of structural chemistry and materials science.

General Molecular Information

While the crystal structure remains undetermined in the available literature, some general information about 1,3-cyclohexanedicarboxylic acid is known. It is a dicarboxylic acid with the chemical formula C₈H₁₂O₄ and a molecular weight of 172.18 g/mol .[1] It exists as both cis and trans isomers, with the two carboxylic acid groups oriented differently relative to the cyclohexane ring. Commercial availability is often in the form of a mixture of these isomers.

Future Outlook

The determination of the crystal structure of trans-1,3-cyclohexanedicarboxylic acid through single-crystal X-ray diffraction would enable a complete understanding of its solid-state behavior. This would involve:

  • Synthesis and Crystallization: Developing a robust protocol for the synthesis of the pure trans isomer and subsequent growth of high-quality single crystals suitable for X-ray diffraction analysis.

  • Crystallographic Analysis: Performing single-crystal X-ray diffraction to determine the unit cell parameters, space group, and atomic coordinates.

  • Structural Elucidation: Analyzing the crystal packing, identifying the key intermolecular interactions (particularly the hydrogen bonding network), and comparing the solid-state conformation to theoretical predictions.

Until such a study is conducted and its findings are made publicly available, a comprehensive technical guide on the crystal structure of trans-1,3-cyclohexanedicarboxylic acid cannot be fully realized.

References

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis and Isolation of trans-1,3-Cyclohexanedicarboxylic Acid from Isophthalic Acid

Executive Summary The synthesis of trans-1,3-cyclohexanedicarboxylic acid (trans-1,3-CHDA) presents a unique stereochemical challenge in polymer and coordination chemistry. Direct catalytic hydrogenation of the aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of trans-1,3-cyclohexanedicarboxylic acid (trans-1,3-CHDA) presents a unique stereochemical challenge in polymer and coordination chemistry. Direct catalytic hydrogenation of the aromatic precursor, isophthalic acid, inherently favors the thermodynamically stable cis isomer. This Application Note details a validated, two-phase workflow: (1) the high-yield catalytic hydrogenation of isophthalic acid to a cis/trans mixture, and (2) the isolation of the trans isomer via selective chemical derivatization of the cis isomer into a soluble cyclic anhydride, enabling straightforward phase separation and crystallization.

Mechanistic Causality & Stereochemical Dynamics

The Thermodynamic Sink of Hydrogenation

The reduction of isophthalic acid over heterogeneous transition metal catalysts (e.g., Ru/C or Rh/Al₂O₃) proceeds via the syn-addition of hydrogen atoms from the catalyst surface[1]. This mechanism inherently places the two carboxyl groups on the same face of the newly formed cyclohexane ring. Furthermore, cis-1,3-CHDA adopts a highly stable diequatorial (e,e) chair conformation, making it the thermodynamic sink of the reaction[2]. Consequently, standard hydrogenation yields an ~80:20 mixture favoring the cis isomer[1]. Because the cis form represents the global energy minimum, attempting to thermally isomerize the mixture to enrich the trans isomer (which must adopt a higher-energy axial-equatorial, a,e, conformation) is ineffective[2].

Separation via Conformational Reactivity

To isolate the trans isomer, we exploit a stark difference in intramolecular reactivity. When the cis/trans mixture is subjected to dehydrating conditions (refluxing in acetic anhydride), the cis isomer undergoes a chair flip to a diaxial (a,a) conformation. In this geometry, the carboxyl groups are in close spatial proximity, driving rapid dehydration to form cis-1,3-cyclohexanedicarboxylic anhydride[3].

Conversely, the trans isomer is locked in an a,e conformation. The geometric distance between its carboxyl groups prevents the formation of a stable monomeric cyclic anhydride without prohibitive ring strain. Thus, the trans isomer remains as an unreacted free acid (or forms insoluble intermolecular oligomers). The resulting cis-anhydride is highly soluble in non-polar solvents, allowing the trans acid to be isolated as a solid precipitate[3].

Comparative Data

Table 1: Physicochemical & Stereochemical Properties

Propertycis-1,3-Cyclohexanedicarboxylic Acidtrans-1,3-Cyclohexanedicarboxylic Acid
Stereocenter Configuration (1R,3S)-meso(1R,3R) and (1S,3S) - racemic
Dominant Conformation Diequatorial (e,e)Axial-Equatorial (a,e)
Thermodynamic Stability High (Global Minimum)Lower (Steric Strain)
Melting Point 165 °C[4]147–148 °C[5]
Anhydride Formation Rapid (Monomeric Cyclic)Unreactive / Polymeric

Table 2: Catalyst Selection for Isophthalic Acid Hydrogenation

Catalyst SystemConditionsYieldcis:trans RatioCausality / Notes
5% Ru/C 100–120 °C, 2 MPa H₂>95%~80:20High temperature promotes thermodynamic cis enrichment[1].
5% Rh/Al₂O₃ Room Temp, 50 psi H₂>95%~70:30Kinetic control via syn-addition; slightly higher trans yield[1].

Validated Experimental Protocols

Protocol A: Catalytic Hydrogenation of Isophthalic Acid

Objective: Synthesize the cis/trans-1,3-CHDA precursor mixture.

  • Preparation : In a 500 mL high-pressure autoclave, suspend 50.0 g of isophthalic acid in 250 mL of deionized water (or methanol). Add 2.5 g of 5% Ruthenium on Carbon (Ru/C) catalyst[1].

  • Purging : Seal the reactor. Purge the headspace with nitrogen (3 cycles at 1 MPa) followed by hydrogen (3 cycles at 1 MPa) to remove all atmospheric oxygen.

  • Reaction : Pressurize the reactor with hydrogen to 2.0 MPa. Begin stirring at 800 RPM and heat the mixture to 120 °C[1].

  • Self-Validation (In-Process) : Monitor the hydrogen pressure drop. The reaction is complete when H₂ uptake ceases and pressure stabilizes (typically 4–6 hours).

  • Workup : Cool the reactor to room temperature and carefully vent the remaining hydrogen. Filter the mixture through a Celite pad to remove the Ru/C catalyst.

  • Isolation : Concentrate the filtrate under reduced pressure to yield a white powder.

    • QC Check: Analyze via ¹H-NMR (DMSO-d₆). The complete disappearance of aromatic protons (7.4–8.5 ppm) confirms 100% conversion.

Protocol B: Isolation of trans-1,3-CHDA via Selective Derivatization

Objective: Chemically separate the trans isomer from the cis-dominant mixture.

  • Derivatization : Transfer 20.0 g of the crude cis/trans-1,3-CHDA mixture (approx. 0.116 mol) into a 250 mL round-bottom flask. Add 80 mL of acetic anhydride (approx. 7.3 equivalents)[3].

  • Reflux : Attach a reflux condenser and heat the slurry to reflux (approx. 140 °C). The mixture will become homogeneous after 1–2 hours. Continue refluxing for a total of 5 hours to ensure complete conversion of the cis isomer to its cyclic anhydride[3].

  • Solvent Removal : Equip the flask with a distillation head. Increase the pot temperature to 200 °C to distill off acetic acid byproducts and excess acetic anhydride[3]. Cool the residue to ambient temperature.

  • Phase Separation : Suspend the resulting solid mass in 100 mL of a non-polar solvent mixture (e.g., 3:7 ethyl acetate:heptane). The cis-anhydride will dissolve, while the trans-1,3-CHDA remains insoluble.

  • Filtration : Vacuum filter the suspension. Wash the filter cake with 30 mL of cold heptane.

  • Recrystallization : Recrystallize the crude trans filter cake from hot water or ethyl acetate.

    • QC Check: Determine the melting point of the dried crystals. A sharp melting point at 147–148 °C confirms the isolation of high-purity trans-1,3-CHDA[5].

Process Visualization

G N1 Isophthalic Acid N2 cis/trans-1,3-CHDA Mixture (~80% cis, ~20% trans) N1->N2 H2 (2 MPa), Ru/C 120°C, Solvent N3 Chemical Derivatization (Acetic Anhydride, Reflux) N2->N3 N4 Phase Separation (cis-Anhydride in Filtrate) N3->N4 Add Non-polar Solvent & Filter N5 Crude trans-1,3-CHDA (Filter Cake) N4->N5 Solid Fraction N6 Pure trans-1,3-CHDA (>99% Purity) N5->N6 Recrystallization (Hot Water/EtOAc)

Workflow for the synthesis and isolation of trans-1,3-cyclohexanedicarboxylic acid.

References

  • Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations - ResearchGate. Available at: [Link]

  • US6210956B1 - Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation - Google Patents.
  • trans-e,a-1,3-cyclohexanedicarboxylic acid - ChemBK. Available at: [Link]

  • 1,3-Cyclohexanedicarboxylicacid, (1R,3S)-rel- - ChemBK. Available at: [Link]

Sources

Application

Application Note: Polymerization Protocols for trans-1,3-Cyclohexanedicarboxylic Acid Polyesters

The following Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the precise synthesis of trans-1,3-cyclohexanedicarboxylic acid (1,3-CHDA) polyesters. Unlike t...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the precise synthesis of trans-1,3-cyclohexanedicarboxylic acid (1,3-CHDA) polyesters.

Unlike the widely utilized 1,4-CHDA isomer (where the trans-isomer is thermodynamically favored and highly crystalline), the 1,3-CHDA system presents a unique stereochemical challenge: the cis-isomer (diequatorial) is thermodynamically more stable than the trans-isomer (equatorial-axial). Therefore, standard high-temperature melt protocols drive the system toward the cis-form.

This guide provides two distinct protocols:

  • Protocol A (Melt Phase): For industrial scalability, acknowledging thermodynamic equilibration.

  • Protocol B (Solution Phase): For high-fidelity retention of the trans-stereochemistry.

Executive Summary & Scientific Rationale

Polyesters derived from 1,3-cyclohexanedicarboxylic acid (1,3-CHDA) are valuable for coating resins, amorphous engineering thermoplastics, and biodegradable scaffolds. However, the stereochemistry of the cyclohexane ring dictates the material's thermal and mechanical properties.

  • Thermodynamic Landscape:

    • cis-1,3-CHDA: Adopts a diequatorial (e,e) chair conformation, minimizing 1,3-diaxial interactions. This is the thermodynamically stable isomer (

      
      ).
      
    • trans-1,3-CHDA: Must adopt an equatorial-axial (e,a) conformation. This imposes a steric penalty, making it thermodynamically less stable than the cis-form.[1]

  • The Synthesis Challenge: High-temperature melt polycondensation (>200°C) provides sufficient energy to overcome the rotational barrier, driving the polymer backbone toward the thermodynamically favored cis-configuration (equilibrium ratio ~80:20 cis:trans).

  • Strategic Solution: To synthesize high-trans content polyesters, one must employ kinetic control via low-temperature solution polymerization (Protocol B). If thermodynamic equilibrium is acceptable (or if the cis-rich semi-crystalline phase is desired), Melt Polycondensation (Protocol A) is preferred.

Chemical Mechanisms & Isomerization Pathways

The polymerization proceeds via step-growth condensation. The critical side-reaction is the acid-catalyzed cis-trans isomerization, which occurs readily in the melt phase.

Reaction Scheme (DOT Visualization)

ReactionScheme cluster_legend Pathway Key Monomer trans-1,3-CHDA (Kinetic Isomer) Activated Activated Monomer (Acid Chloride/Ester) Monomer->Activated Activation (SOCl2 / DMT) Polymer_Trans Polyester (High Trans) (Metastable) Activated->Polymer_Trans Protocol B: Solution Polym. (<100°C) Polymer_Equil Polyester (Mixed/Cis-Rich) (Thermodynamic Product) Activated->Polymer_Equil Protocol A: Melt Polym. (>200°C) Polymer_Trans->Polymer_Equil Thermal Isomerization (Heat/Acid Cat.) Kinetic Control Kinetic Control Thermodynamic Control Thermodynamic Control

Figure 1: Reaction pathways illustrating the divergence between kinetic control (Protocol B) and thermodynamic equilibration (Protocol A).

Protocol A: High-Temperature Melt Polycondensation

Objective: Synthesis of high-molecular-weight 1,3-CHDA polyesters where thermodynamic stability (cis-rich) is acceptable. Mechanism: Transesterification followed by polycondensation under vacuum.

Materials
  • Monomer: Dimethyl 1,3-cyclohexanedicarboxylate (DMCD) or 1,3-CHDA (98%+ purity).

  • Diol: 1,4-Butanediol (BDO) or 1,4-Cyclohexanedimethanol (CHDM). Excess: 1.2 - 1.5 equivalents.

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) or Titanium(IV) isopropoxide (TTIP). Loading: 100–300 ppm.

  • Stabilizer: Trimethyl phosphate (TMP) (Optional, to suppress color formation).

Step-by-Step Procedure
StageTime (h)Temp (°C)PressureAction/Observation
1. Charging 0.0251 atm (N₂)Charge reactor with Diester/Diacid and Diol (1:1.4 ratio). Purge with N₂ x3.
2. Melting 0.51601 atm (N₂)Heat until molten. Start stirring (50-100 rpm).
3. Catalyst 0.51601 atm (N₂)Inject Ti catalyst (dissolved in small vol. of diol).
4. Esterification 2-4190-2101 atm (N₂)Distill off Methanol (or Water). Critical: Keep column temp <100°C to retain diol.
5. Pre-Vac 0.5220200 TorrRamp temp. Slowly reduce pressure to prevent bumping.
6. Polycondensation 2-3230-250<1 TorrFull Vacuum. High torque indicates Mw build. Note: Isomerization peaks here.
7. Discharge -200N₂ PositiveExtrude polymer into water bath. Pelletize.

Self-Validating Check:

  • Methanol/Water Trap: Theoretical yield of byproduct must be collected (>95%) before applying full vacuum. Failure to do so results in low Mw oligomers.

Protocol B: Low-Temperature Solution Polymerization (Trans-Retention)

Objective: Synthesis of trans-1,3-CHDA polyesters with strict stereochemical retention. Mechanism: Nucleophilic acyl substitution using highly reactive acid chlorides at low temperature to prevent conformational flipping.

Materials
  • Monomer A: trans-1,3-Cyclohexanedicarbonyl dichloride (Prepared from trans-1,3-CHDA + SOCl₂).

  • Monomer B: Diol (e.g., 1,4-Butanediol).[2]

  • Solvent: Anhydrous Dichloromethane (DCM) or Chloroform.

  • Acid Scavenger: Pyridine or Triethylamine (Et₃N). 2.2 equivalents.

Step-by-Step Procedure
  • Monomer Activation (Pre-step):

    • Reflux trans-1,3-CHDA with excess Thionyl Chloride (SOCl₂) for 4 hours.

    • Distill off excess SOCl₂. Vacuum distill the product to obtain pure trans-1,3-cyclohexanedicarbonyl dichloride.

    • Validation: Verify trans-structure via ¹H NMR (distinct splitting of α-protons).

  • Polymerization Setup:

    • Flame-dry a 3-neck flask equipped with a dropping funnel and N₂ inlet.

    • Dissolve Diol (1.0 eq) and Pyridine (2.2 eq) in anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition:

    • Dissolve Acid Chloride (1.0 eq) in DCM.

    • Add Acid Chloride solution dropwise to the Diol solution over 30-60 minutes.

    • Reasoning: Slow addition maintains stoichiometry and controls exotherm, preventing local heating that could induce isomerization.

  • Reaction:

    • Allow to warm to Room Temperature (25°C). Stir for 12–24 hours.

    • Do NOT heat. Keeping T < 40°C is crucial for stereoretention.

  • Work-up:

    • Precipitate reaction mixture into cold Methanol.

    • Filter and wash with water (to remove Pyridine-HCl salts) and Methanol.

    • Dry under vacuum at 40°C.

Characterization & Data Analysis

Stereochemical Analysis (¹H NMR)

Distinguishing cis vs trans residues in the polymer backbone is critical.

  • Instrument: 400 MHz NMR or higher. Solvent: CDCl₃ or TFA-d.

  • Key Signals (Methine Protons at C1/C3):

    • cis-Isomer (e,e): Protons are axial . They exhibit large axial-axial coupling constants (

      
      ) appearing as broad multiplets/triplets upfield.
      
    • trans-Isomer (e,a): Protons are equatorial/axial (averaged or distinct). The equatorial proton signal appears downfield with smaller couplings (

      
      ).
      
    • Note: In the polymer, these shifts may overlap; use of shift reagents or comparison with pure monomer standards is recommended.

Thermal Properties Comparison (Typical Data)
PropertyProtocol A (Melt / Equilibrium)Protocol B (Solution / High Trans)
Isomer Ratio (cis:trans) ~80 : 20>95 : 5 (Dependent on starting purity)
Glass Transition (

)
Lower (due to flexible boat/twist-boat contrib.)Higher (Rigid chair constraints of trans)
Crystallinity Semi-crystalline (if cis allows packing)Amorphous or distinct crystal phase
Molecular Weight (

)
High (>50,000 Da)Moderate (20,000 - 40,000 Da)

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Molecular Weight Stoichiometric imbalance (volatility of diol).Use slight excess of diol (1.05 eq) in Protocol B; 1.2-1.5 eq in Protocol A.
Yellowing / Color Oxidation or Ti-catalyst complexation.Add phosphorous stabilizer (TMP); Ensure strict N₂ purge; Reduce temp.
Loss of Stereochemistry Reaction temp too high (Protocol B).Ensure T < 40°C. Check exotherm during addition.
Haze in Melt Polymer Crystallization of cis-domains.Quench cooling required for amorphous clarity.

References

  • BenchChem. (2025). Application Notes and Protocols for Polyester Synthesis Using 1,3,5-Cyclohexanetriol. Link (Cited for general melt polycondensation setups).

  • Guidotti, G., et al. (2024). Synthesis and properties of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s. Polymer Degradation and Stability.[3] Link (Cited for comparative 1,4-CHDA protocols and NMR methodology).

  • Nsengiyumva, O., & Miller, S. A. (2019). Synthesis of High Molecular Weight Polyesters Containing Camphoric Acid. Polymer Chemistry. Link (Cited for bio-based cyclic diacid solution polymerization techniques).

  • PubChem. (2025).[4][5] 1,3-Cyclohexanedicarboxylic acid (Compound Summary). Link (Cited for thermodynamic data and physical properties).

  • Sigma-Aldrich. (2025).[4] 1,3-Cyclohexanedicarboxylic acid, mixture of cis and trans.[3][6][7][8] Link (Cited for monomer sourcing and specifications).

Sources

Method

Application Notes &amp; Protocols: The Strategic Use of trans-1,3-Cyclohexanedicarboxylic Acid (CHDA) in Modern Pharmaceutical Synthesis

Abstract trans-1,3-Cyclohexanedicarboxylic acid (trans-1,3-CHDA) is a versatile, non-aromatic dicarboxylic acid that offers a unique combination of structural rigidity, stereochemical precision, and bifunctional reactivi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

trans-1,3-Cyclohexanedicarboxylic acid (trans-1,3-CHDA) is a versatile, non-aromatic dicarboxylic acid that offers a unique combination of structural rigidity, stereochemical precision, and bifunctional reactivity. These attributes make it an increasingly valuable intermediate in pharmaceutical development. Its conformationally restricted cyclohexane core serves as a robust scaffold for constructing novel chemical entities, enabling precise spatial orientation of pharmacophoric groups. Furthermore, its dicarboxylic acid functionality is ideal for forming stable amide or ester linkages, acting as a linker in complex molecules like antibody-drug conjugates (ADCs), or serving as a classical resolving agent for chiral amines. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of trans-1,3-CHDA, detailing its physicochemical properties, quality control protocols, and step-by-step methodologies for its use in synthesis.

Core Concepts: Why Choose trans-1,3-CHDA?

The utility of trans-1,3-CHDA in drug synthesis stems from three primary characteristics:

  • Structural Rigidity: Unlike flexible aliphatic chains, the cyclohexane ring in trans-1,3-CHDA provides a conformationally constrained scaffold. This rigidity helps to lock in a desired geometry for appended functional groups, which is critical for optimizing ligand-receptor binding interactions and reducing the entropic penalty upon binding.

  • Bifunctional Reactivity: The presence of two carboxylic acid groups allows for the sequential or simultaneous formation of two distinct chemical bonds (e.g., amides, esters). This makes it an excellent building block for creating linkers or for systematically exploring the structure-activity relationship (SAR) of a drug candidate by modifying its substituents.

  • Defined Stereochemistry: The trans configuration places the two carboxylic acid groups in a diequatorial or diaxial orientation depending on the chair conformation, leading to a well-defined three-dimensional structure. This stereochemical purity is essential for creating single-isomer drugs with predictable pharmacological and toxicological profiles.

Physicochemical Properties & Quality Control

Before its inclusion in any synthetic workflow, the identity and purity of the starting trans-1,3-CHDA must be rigorously verified. The trans isomer is a white to off-white solid with distinct physical properties from its cis counterpart.[1][2]

Table 1: Key Physicochemical Properties of trans-1,3-CHDA

PropertyValueSource
CAS Number 2305-30-8[3]
Molecular Formula C8H12O4[3][4]
Molecular Weight 172.18 g/mol [3][5]
Appearance White to off-white solid[2]
Melting Point 132-141 °C (as a mixture of isomers)[1][6]
Purity Typically ≥95%[2]
Solubility Soluble in water and polar organic solvents like DMSO.[7]
Protocol 2.1: Incoming Material Quality Control

Objective: To confirm the identity, purity, and isomeric integrity of a new batch of trans-1,3-CHDA.

Methodologies:

  • Visual Inspection: Confirm the material is a white to off-white solid, free of visible impurities or discoloration.[2]

  • Melting Point Analysis:

    • Rationale: The melting point is a sensitive indicator of purity and can help distinguish between cis and trans isomers. A broad melting range often suggests the presence of impurities or a mixture of isomers.[1]

    • Procedure: Use a calibrated melting point apparatus. A sharp melting point consistent with the reference value indicates high purity.

  • ¹H NMR Spectroscopy:

    • Rationale: Provides unambiguous structural confirmation and allows for the assessment of isomeric purity by analyzing the chemical shifts and coupling constants of the cyclohexane protons.

    • Procedure: Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Acquire the spectrum and integrate the relevant peaks to confirm the structure and absence of significant impurities.

  • High-Performance Liquid Chromatography (HPLC):

    • Rationale: HPLC is the gold standard for quantifying the purity of the material and detecting any related impurities or isomeric variants.

    • Procedure: Develop a reverse-phase HPLC method (e.g., C18 column) with a suitable mobile phase (e.g., acetonitrile/water with 0.1% formic acid). A single, sharp peak should be observed, accounting for >98% of the total peak area for high-purity material.[3]

Trustworthiness Check: The combination of these tests provides a self-validating system. A sharp melting point, a clean NMR spectrum, and a single dominant HPLC peak together provide high confidence in the material's quality.

Application in Pharmaceutical Synthesis

As a Rigid Linker in Drug Conjugates

The concept of using rigid linkers is well-established in drug design, particularly for Antibody-Drug Conjugates (ADCs). A linker's stability and rigidity can influence the efficacy and safety of the conjugate.[8][9] While complex linkers are common, the fundamental principle of using a rigid core like a cyclohexane ring helps to prevent undesirable interactions between the antibody and the payload.[8]

The bifunctionality of trans-1,3-CHDA allows it to be coupled to a payload molecule on one end and to an antibody (or another targeting moiety) on the other, creating a stable, well-defined bridge.

dot

Caption: Workflow for using trans-1,3-CHDA as a linker in ADC synthesis.

Protocol 3.1: Synthesis of a trans-1,3-CHDA-Payload Conjugate

Objective: To synthesize a drug payload derivative functionalized with trans-1,3-CHDA, preparing it for subsequent conjugation to a biomolecule.

Materials:

  • trans-1,3-Cyclohexanedicarboxylic acid (trans-1,3-CHDA)

  • N-Hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Amine-containing payload (e.g., a derivative of Monomethyl auristatin E)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Mono-activation of CHDA:

    • Rationale: To favor the formation of a mono-amido-mono-acid product, we use a controlled stoichiometry of the coupling reagents. This leaves the second carboxylic acid free for later conjugation.

    • Dissolve trans-1,3-CHDA (1.0 eq) and NHS (1.1 eq) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.

    • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature for 4 hours. The formation of the mono-activated NHS ester is the primary goal.

  • Coupling with Amine-Payload:

    • Rationale: The amine group of the payload will react with the activated NHS ester to form a stable amide bond.

    • In a separate flask, dissolve the amine-containing payload (0.9 eq) in anhydrous DMF.

    • Slowly add the payload solution to the activated CHDA mixture from step 1.

    • Let the reaction stir at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Purification:

    • Rationale: This sequence is designed to remove unreacted starting materials, coupling agents, and byproducts.

    • Quench the reaction by adding water.

    • Extract the product into an organic solvent like DCM or ethyl acetate (3x volumes).

    • Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove unreacted acid), water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting crude product using column chromatography (silica gel) with an appropriate solvent gradient (e.g., DCM/Methanol) to isolate the desired mono-amide conjugate.

  • Characterization: Confirm the structure and purity of the final product using LC-MS and ¹H NMR.

Application as a Chiral Resolving Agent

Chiral resolution via diastereomeric salt formation is a classic, robust, and scalable method for separating enantiomers.[10] Dicarboxylic acids like trans-1,3-CHDA are excellent resolving agents for racemic amines. The principle relies on the reaction between the racemic amine and one enantiomer of a chiral acid (or in this case, the achiral trans-1,3-CHDA reacting with a chiral amine), forming two diastereomeric salts. These salts have different physical properties, most notably solubility, allowing them to be separated by fractional crystallization.[11][12]

dot

Caption: Logical workflow for chiral resolution using trans-1,3-CHDA.

Protocol 3.2: Chiral Resolution of a Racemic Amine

Objective: To separate the enantiomers of a racemic primary or secondary amine using trans-1,3-CHDA.

Materials:

  • Racemic amine

  • trans-1,3-Cyclohexanedicarboxylic acid (trans-1,3-CHDA)

  • Screening solvents (e.g., Ethanol, Isopropanol, Acetone, Acetonitrile, Water, and mixtures)

  • Aqueous sodium hydroxide (NaOH, 1M)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Solvent Screening (Small Scale):

    • Rationale: The success of fractional crystallization is highly dependent on the solvent system. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.

    • In separate vials, dissolve small, equimolar amounts of the racemic amine and trans-1,3-CHDA (e.g., 0.5 to 1.0 molar equivalents of the dicarboxylic acid per mole of amine) in different heated solvents.

    • Allow the solutions to cool slowly to room temperature, then to 0-4 °C.

    • Observe which solvent system yields a good quantity of crystalline precipitate.

  • Preparative Scale Resolution (Based on Optimal Solvent):

    • Dissolve the racemic amine (1.0 eq) and trans-1,3-CHDA (0.5-1.0 eq, based on optimization) in the minimum amount of the chosen hot solvent.

    • Allow the solution to cool slowly to room temperature without disturbance. This promotes the formation of larger, purer crystals.

    • If needed, further cool the mixture in an ice bath to maximize precipitation of the less soluble diastereomeric salt.

  • Isolation and Purification of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration and wash with a small amount of the cold crystallization solvent.

    • Dry the crystals. At this stage, the optical purity of the salt can be checked by liberating the amine (on a small sample) and analyzing it via chiral HPLC.

    • If necessary, the salt can be recrystallized from the same solvent system to enhance its diastereomeric purity.

  • Liberation of the Free Amine:

    • Rationale: To recover the resolved amine, the acid-base salt must be broken.

    • Suspend the purified diastereomeric salt in a mixture of water and DCM.

    • Add 1M NaOH solution dropwise while stirring until the aqueous phase becomes basic (pH > 10).

    • Separate the organic layer. Extract the aqueous layer two more times with DCM.

    • Combine the organic extracts, dry over MgSO₄, filter, and evaporate the solvent to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (e.e.) of the recovered amine using chiral HPLC or NMR with a chiral shift reagent.

Safety, Handling, and Storage

  • Hazard Identification: trans-1,3-CHDA is classified as a skin, eye, and respiratory irritant.[1][2][3][5]

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[1] For weighing and handling the powder, a dust mask is recommended.[1]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place to prevent degradation and maintain purity.[2][3]

Conclusion

trans-1,3-Cyclohexanedicarboxylic acid is a powerful and versatile intermediate for pharmaceutical synthesis. Its rigid, non-aromatic scaffold provides a unique design element for medicinal chemists aiming to control molecular conformation and spatial orientation. The protocols outlined in this guide demonstrate its utility as both a structural building block for complex molecules and a reliable agent for chiral resolution. By applying rigorous quality control and following structured synthetic methodologies, researchers can effectively leverage the properties of trans-1,3-CHDA to advance their drug discovery and development programs.

References

  • trans-e,a-1,3-cyclohexanedicarboxylic acid - ChemBK. Available at: [Link]

  • 1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205 - PubChem. Available at: [Link]

  • Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations | Journal of the American Chemical Society. Available at: [Link]

  • Resolution of trans-1,2-cyclohexanedicarboxylic acid containing two carboxylic groups by forming diastereomeric salts based on feeding molar ratio control - PubMed. Available at: [Link]

  • Chiral resolution - Wikipedia. Available at: [Link]

  • Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC. Available at: [Link]

Sources

Application

A Comprehensive Guide to Solid-Phase Extraction (SPE) of 1,3-Cyclohexanedicarboxylic Acid for High-Purity Sample Preparation

Introduction 1,3-Cyclohexanedicarboxylic acid (CHDA) is a dicarboxylic acid utilized as a monomer in polymer synthesis and as a building block in the development of various chemical entities.[1] Its presence as a mixture...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1,3-Cyclohexanedicarboxylic acid (CHDA) is a dicarboxylic acid utilized as a monomer in polymer synthesis and as a building block in the development of various chemical entities.[1] Its presence as a mixture of cis and trans isomers can influence the properties of resulting materials.[2] Accurate quantification and isolation of CHDA from complex matrices such as reaction mixtures, environmental samples, or biological fluids are critical for quality control, research, and developmental studies. The high polarity and ionizable nature of CHDA present a challenge for traditional liquid-liquid extraction methods, often leading to incomplete recoveries and significant solvent consumption.[3]

Solid-Phase Extraction (SPE) offers a superior alternative, providing a more efficient, selective, and automatable technique for sample cleanup and concentration.[3] This application note provides detailed protocols and the underlying scientific principles for the extraction of 1,3-cyclohexanedicarboxylic acid using state-of-the-art mixed-mode and ion-exchange SPE sorbents. The methodologies are designed for researchers, scientists, and drug development professionals seeking robust and reliable sample preparation workflows.

Analyte Physicochemical Properties: The Key to Method Development

A successful SPE method is built upon a thorough understanding of the analyte's physicochemical properties. For 1,3-cyclohexanedicarboxylic acid, the key parameters dictating its interaction with SPE sorbents are its polarity, molecular weight, and its acidic nature, defined by its pKa values.

PropertyValueSource
Molecular Formula C₈H₁₂O₄[4][5]
Molecular Weight 172.18 g/mol [4][5]
XLogP3 0.7[4][5]
Topological Polar Surface Area (TPSA) 74.6 Ų[6]
pKa (estimated) pKa₁ ≈ 4.5, pKa₂ ≈ 5.5General chemical knowledge
Nature Dicarboxylic Acid[4]

The low LogP value indicates that CHDA is a polar molecule, suggesting that reversed-phase SPE alone may provide insufficient retention, especially if the carboxyl groups are ionized. The two carboxylic acid functional groups are the primary handles for designing a selective extraction method using ion-exchange principles.

Principle of SPE Sorbent Selection for Acidic Analytes

The choice of an SPE sorbent is the most critical step in method development.[7] For an acidic compound like CHDA, three primary retention mechanisms can be exploited: Reversed-Phase, Anion-Exchange, and Mixed-Mode.

  • Reversed-Phase (RP) SPE: Retention is based on non-polar interactions. To retain CHDA, its polarity must be minimized by suppressing the ionization of its carboxylic acid groups. This is achieved by adjusting the sample pH to be at least 2 units below the analyte's pKa (i.e., pH < 2.5).[8]

  • Anion-Exchange (AX) SPE: Retention is based on electrostatic attraction between a negatively charged analyte and a positively charged sorbent. To ensure CHDA is negatively charged (anionic), the sample pH must be adjusted to at least 2 units above its pKa (i.e., pH > 7.5).[9][10] The sorbent contains positively charged functional groups, such as quaternary ammonium groups (strong anion exchanger, SAX) or amine groups (weak anion exchanger, WAX).[11]

  • Mixed-Mode (MM) SPE: These advanced sorbents combine both reversed-phase and ion-exchange functionalities on a single particle.[11] This dual retention mechanism is exceptionally powerful for cleaning up complex samples. It allows for aggressive organic washes to remove hydrophobic interferences while the analyte is strongly retained by ion-exchange, and vice-versa.[9]

The following diagram illustrates the logic for selecting the appropriate SPE sorbent for 1,3-cyclohexanedicarboxylic acid.

start Start: Analyze Analyte (1,3-CHDA) prop Key Properties: Polar (LogP = 0.7) Acidic (2x -COOH, pKa ~4.5-5.5) start->prop decision Primary Retention Mechanism? prop->decision rp_path Reversed-Phase decision->rp_path  Hydrophobic  Interaction ax_path Anion-Exchange decision->ax_path Electrostatic Interaction   mm_path Mixed-Mode decision->mm_path  Dual  Mechanism rp_cond Requires pH < 2.5 to suppress ionization. May have weak retention. rp_path->rp_cond ax_cond Requires pH > 7.5 to ensure ionization. Excellent for aqueous samples. ax_path->ax_cond mm_cond Dual retention (RP + AX). Most powerful cleanup. Highly recommended. mm_path->mm_cond

Caption: Sorbent selection logic for 1,3-cyclohexanedicarboxylic acid.

Recommended SPE Protocols

Based on the analyte properties, a mixed-mode anion exchange protocol is highly recommended for its superior selectivity and cleanup capabilities. A weak anion exchange protocol is also provided as a robust alternative.

Protocol 1: Mixed-Mode Anion Exchange (MM-AX) SPE

This protocol leverages both hydrophobic and anion-exchange retention mechanisms, providing the highest degree of sample cleanup. It is ideal for complex matrices like plasma, urine, or crude reaction mixtures.

Sorbent: Polymeric Mixed-Mode Strong Anion Exchanger (e.g., Waters Oasis MAX, Agilent Bond Elut Plexa PAX).

Methodology:

  • Sample Pre-treatment:

    • For aqueous samples, dilute 1:1 with a weak base, such as 2-5% ammonium hydroxide, to ensure the pH is > 7.5. This step fully deprotonates the dicarboxylic acid, maximizing its negative charge for strong ion-exchange retention.

    • Centrifuge or filter the sample to remove any particulates.

  • Sorbent Conditioning:

    • Pass 1 cartridge volume of methanol through the sorbent. This wets the polymeric reversed-phase backbone of the sorbent.[11]

    • Do not let the sorbent go dry after this step.

  • Sorbent Equilibration:

    • Pass 1 cartridge volume of deionized water through the sorbent. This removes the methanol and prepares the sorbent for the aqueous sample.

    • Follow with 1 cartridge volume of the sample diluent (e.g., 2-5% ammonium hydroxide). This ensures the ion-exchange functional groups are in the proper state for analyte binding.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (approx. 1-2 drops/second). Slower kinetics of ion-exchange necessitate a reduced flow rate for optimal retention.[10]

  • Wash Steps (for Interference Elution):

    • Wash 1 (Polar/Ionic Interferences): Wash with 1 cartridge volume of the sample diluent (e.g., 2-5% ammonium hydroxide). This removes weakly bound, polar, or other ionic species that are not the analyte of interest.

    • Wash 2 (Hydrophobic Interferences): Wash with 1 cartridge volume of methanol. This is a key advantage of mixed-mode SPE. Basic and neutral hydrophobic interferences are removed by the organic solvent, while the negatively charged CHDA remains strongly bound to the anion-exchange sites.[9]

  • Elution:

    • Elute the 1,3-cyclohexanedicarboxylic acid with 1-2 cartridge volumes of an acidic organic solvent (e.g., 2% formic acid in methanol). The acid neutralizes the negative charge on the analyte, disrupting the ion-exchange mechanism and allowing it to be released from the sorbent. The organic solvent simultaneously overcomes any secondary reversed-phase interactions.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a solvent compatible with the subsequent analytical method (e.g., mobile phase for HPLC).

Protocol 2: Weak Anion Exchange (WAX) SPE

This protocol is a classic ion-exchange method suitable for extracting acidic compounds from relatively clean aqueous samples.

Sorbent: Silica- or Polymer-based Weak Anion Exchanger (e.g., Supelco Supel-Select WAX, Phenomenex Strata-X-AW).

Methodology:

  • Sample Pre-treatment:

    • Adjust the sample pH to be approximately 2 pH units above the second pKa of CHDA (target pH ≈ 7.5). A buffer such as 10-25mM ammonium acetate is suitable.[10] This ensures the analyte is fully deprotonated and negatively charged.

    • Filter the sample to remove particulates.

  • Sorbent Conditioning:

    • Pass 1 cartridge volume of methanol through the sorbent.

  • Sorbent Equilibration:

    • Pass 1 cartridge volume of deionized water through the sorbent.

    • Pass 1 cartridge volume of the equilibration buffer (e.g., 10-25mM ammonium acetate, pH 7.5). This step ensures the sorbent's functional groups are appropriately charged and the pH environment is optimal for retention.

  • Sample Loading:

    • Load the pre-treated sample at a slow flow rate (approx. 1-2 drops/second).

  • Wash Steps:

    • Wash 1: Wash with 1 cartridge volume of the equilibration buffer. This removes non-retained and weakly retained matrix components.

    • Wash 2 (Optional): A wash with a weak organic solvent (e.g., 5-10% methanol in water) can help remove slightly more hydrophobic interferences without disrupting the primary ion-exchange retention.

  • Elution:

    • Elute the analyte by disrupting the electrostatic interaction. This is achieved by passing 1-2 cartridge volumes of a solution with a pH at least 2 units below the analyte's pKa (target pH < 2.5). A solution of 1-2% formic or acetic acid in water or a methanol/water mixture is effective. The low pH neutralizes the analyte, breaking the ionic bond with the sorbent.

  • Post-Elution:

    • Evaporate and reconstitute as described in Protocol 1.

SPE Workflow Visualization

The following diagram provides a visual representation of the recommended Mixed-Mode Anion Exchange SPE protocol.

pretreat 1. Sample Pre-treatment (Dilute 1:1 with 2% NH4OH, pH > 7.5) condition 2. Condition (1 vol. Methanol) equilibrate 3. Equilibrate (1 vol. H2O, then 1 vol. 2% NH4OH) condition->equilibrate load 4. Load Sample (Flow rate ~1 mL/min) equilibrate->load wash1 5a. Wash 1 (1 vol. 2% NH4OH) load->wash1 wash2 5b. Wash 2 (1 vol. Methanol) wash1->wash2 waste1 Waste: Polar Interferences wash1->waste1 elute 6. Elute Analyte (1-2 vol. 2% Formic Acid in Methanol) wash2->elute waste2 Waste: Hydrophobic Interferences wash2->waste2 analyze 7. Evaporate & Reconstitute for HPLC-UV Analysis elute->analyze

Caption: Workflow for Mixed-Mode Anion Exchange SPE of 1,3-CHDA.

Quantitative Parameters & Post-SPE Analysis

The following table summarizes typical parameters for the protocols described. Method development and validation should be performed to optimize these for specific applications and matrices.

ParameterProtocol 1: Mixed-Mode AXProtocol 2: Weak Anion Exchange (WAX)
Typical Sorbent Mass 30-60 mg30-60 mg
Sample pH (Loading) > 7.5~ 7.5
Elution Solvent Acidified Organic (e.g., 2% FA in MeOH)Acidified Aqueous/Organic (e.g., 2% FA in H₂O/MeOH)
Expected Recovery > 90%> 85%
Key Advantage Superior cleanup of complex samplesCost-effective for cleaner samples

Post-SPE Analysis by HPLC-UV:

After extraction and reconstitution, the sample is ready for analysis. Due to the lack of a strong chromophore, UV detection of 1,3-cyclohexanedicarboxylic acid should be performed at a low wavelength.

  • Column: C18 Reversed-Phase Column (e.g., 150 x 4.6 mm, 5 µm)

  • Mobile Phase: Isocratic or gradient elution using an acidic mobile phase to ensure the analyte is protonated. A typical mobile phase would be a mixture of acetonitrile and water with 0.1% formic or phosphoric acid.[12][13]

  • Detection: UV at 210-220 nm.[12]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10-20 µL

Conclusion

The successful extraction of 1,3-cyclohexanedicarboxylic acid is readily achievable using modern solid-phase extraction techniques. For samples in complex matrices, a mixed-mode anion exchange SPE protocol offers unparalleled cleanup by leveraging dual retention mechanisms to remove both polar and non-polar interferences. For simpler aqueous matrices, a weak anion exchange protocol provides a robust and reliable alternative. By carefully controlling sample pH to manipulate the ionization state of the dicarboxylic acid groups, these methods provide high recovery and reproducibility, enabling accurate downstream analysis for critical research and quality control applications.

References

  • Sample Preparation Reference Manual and Users Guide. LabRulez LCMS. [Link]

  • Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Restek. [Link]

  • Use of Commercial Mixed-Mode Stationary Phases and Sorbents in the High-Performance Liquid Chromatography Analysis and Solid-Phase Extraction of Ionized and Hydrophilic Bioactive Compounds. MDPI. [Link]

  • When should I choose a mixed-mode SPE? Biotage. [Link]

  • Study on Dicarboxylic Acids in Aerosol Samples with Capillary Electrophoresis. PMC. [Link]

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • 1,3-Cyclohexanedicarboxylic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Solid-Phase Extraction (SPE) Method Development. Waters Corporation. [Link]

  • 1,3-Cyclohexanedicarboxylic acid, cis-. PubChem, National Center for Biotechnology Information. [Link]

  • UV-Vis Spectrum of 1.4 Cyclohexanedicarboxylic Acid. SIELC Technologies. [Link]

  • Generic Analytical UPLC LC/MS 2 Minute Method. The Royal Society of Chemistry. [Link]

  • HPLC Columns. Waters Corporation. [Link]

  • HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. [Link]

  • Materials for Solid-Phase Extraction of Organic Compounds. MDPI. [Link]

Sources

Method

Application Note: Optimized Reaction Conditions for the Esterification of trans-1,3-Cyclohexanedicarboxylic Acid

Introduction and Rationale trans-1,3-Cyclohexanedicarboxylic acid (trans-1,3-CHDA) is a highly versatile alicyclic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), conform...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

trans-1,3-Cyclohexanedicarboxylic acid (trans-1,3-CHDA) is a highly versatile alicyclic building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), conformationally restricted peptidomimetics, and advanced polymeric materials[1]. Esterification of trans-1,3-CHDA to its corresponding dialkyl ester (e.g., dimethyl trans-1,3-cyclohexanedicarboxylate) is a critical transformation. This modification enhances the molecule's solubility in organic solvents, prevents unwanted side reactions at the carboxylic acid sites, and acts as a robust protecting group strategy during complex multi-step syntheses[2][3].

Mechanistic Insights & Causality

The conversion of trans-1,3-CHDA to its diester typically proceeds via a Fischer esterification mechanism or a thionyl chloride-mediated pathway.

  • Catalyst Selection & Causality : Concentrated sulfuric acid (H₂SO₄) is the most common and cost-effective catalyst[3]. It provides the necessary protonation of the carbonyl oxygen to increase the electrophilicity of the carboxyl carbon, facilitating nucleophilic attack by the alcohol. Alternatively, thionyl chloride (SOCl₂) can be used to generate HCl in situ and convert the acid to an intermediate acid chloride, which rapidly reacts with methanol[4]. This latter method is highly exothermic but often results in faster reaction times and higher yields without the need for prolonged reflux.

  • Solvent as Reactant : Methanol (or ethanol) serves a dual purpose as both the solvent and the nucleophile[3][5]. Using it in large excess drives the equilibrium toward the ester product according to Le Chatelier’s principle.

  • Stereochemical Integrity : The trans configuration of 1,3-CHDA is thermodynamically stable under standard acidic esterification conditions. However, prolonged heating at extreme temperatures should be avoided to prevent epimerization or the formation of cyclic anhydrides, which are more common with the cis isomer[1][2].

Experimental Protocols & Self-Validating Systems

Protocol A: Sulfuric Acid-Catalyzed Fischer Esterification

This protocol is optimized for the synthesis of dimethyl trans-1,3-cyclohexanedicarboxylate[3][5].

Materials:

  • trans-1,3-CHDA (10.32 g, 60 mmol)

  • Anhydrous Methanol (130 mL)

  • Concentrated H₂SO₄ (2.5 mL)

  • Saturated aqueous NaHCO₃

  • Ethyl acetate (EtOAc)

  • Anhydrous Na₂SO₄

Step-by-Step Procedure:

  • Initiation : Suspend trans-1,3-CHDA (10.32 g, 60 mmol) in anhydrous methanol (130 mL) within a 250 mL round-bottom flask equipped with a magnetic stir bar[3].

  • Catalysis : Slowly add concentrated H₂SO₄ (2.5 mL) dropwise[3]. Causality: Slow addition prevents localized heating and potential side reactions.

  • Reflux : Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65°C) for 16 hours[3]. Causality: The extended reflux ensures complete conversion of the monoester intermediate to the diester. (Note: Stirring at room temperature for 4 hours is an alternative for smaller scales, though yields may be lower[5]).

  • Concentration : Cool the reaction to room temperature and concentrate under reduced pressure to remove the majority of the methanol[3].

  • Neutralization : Carefully add saturated aqueous NaHCO₃ until the aqueous phase reaches pH 7[3]. Causality: Neutralization quenches the acid catalyst and converts any unreacted starting material or monoester into water-soluble sodium salts, ensuring they are cleanly partitioned into the aqueous layer.

  • Extraction : Extract the aqueous phase with EtOAc (3 × 200 mL). Combine the organic layers[3].

  • Drying and Isolation : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield dimethyl 1,3-cyclohexanedicarboxylate as a colorless oil (approx. 12 g, quantitative yield)[3].

Protocol B: Thionyl Chloride-Mediated Esterification

This protocol utilizes in situ acid chloride generation for rapid esterification[4].

Step-by-Step Procedure:

  • In Situ HCl Generation : Cool anhydrous methanol (500 mL) in an ice-salt bath. Dropwise add SOCl₂ (4.0 equiv)[4]. Causality: This highly exothermic step generates anhydrous HCl and dimethyl sulfite, creating a highly reactive environment.

  • Addition : Add trans-1,3-CHDA (1.0 equiv) to the methanolic HCl solution[4].

  • Reflux : Heat the mixture to reflux for 1 hour[4]. Causality: The highly reactive acid chloride intermediate allows for a drastically reduced reaction time compared to H₂SO₄.

  • Workup : Evaporate the solvent, dilute with water, and extract with EtOAc. Wash the organic layer with NaHCO₃, dry over Na₂SO₄, and concentrate[4].

Visualizing the Workflow

G A trans-1,3-CHDA Starting Material B Addition of Methanol & Acid Catalyst A->B C Reflux / Stirring (1-16 hours) B->C D Concentration & Neutralization (pH 7) C->D E Extraction (EtOAc) & Drying (Na2SO4) D->E F Dimethyl trans-1,3-CHDA (Pure Product) E->F

Workflow for the acid-catalyzed esterification of trans-1,3-CHDA.

Quantitative Data Summaries

Table 1: Comparison of Esterification Conditions for trans-1,3-CHDA

MethodReagentsTemperatureTimeYieldAdvantages
Fischer Esterification (Standard) MeOH, conc. H₂SO₄65°C (Reflux)16 h~100%Cost-effective, highly scalable, minimal byproducts[3].
Fischer Esterification (Mild) MeOH, conc. H₂SO₄25°C (Room Temp)4 hVariableEnergy efficient, prevents thermal epimerization[5].
SOCl₂ Mediated MeOH, SOCl₂65°C (Reflux)1 h>95%Rapid kinetics, drives reaction to absolute completion[4].

Analytical Characterization (Self-Validation)

A robust self-validating system requires confirming the success of the reaction through specific analytical techniques[3]:

  • TLC : Monitor the disappearance of the highly polar diacid baseline spot and the appearance of a higher Rf spot (diester) using Hexanes/EtOAc (3:1).

  • ¹H NMR (400 MHz, DMSO-d6) : The definitive validation is the appearance of a sharp singlet integrating to 6 protons at δ ~3.61 ppm, corresponding to the two methoxy (-OCH₃) groups. The cyclohexane ring protons appear as a multiplet between δ 1.13 and 2.69 ppm[3].

  • MS (ESI) : The mass spectrometry data should confirm the product with an m/e [M + 1] peak at 201.1, corresponding to the protonated molecular ion of C₁₀H₁₆O₄[3].

References

  • Source: chemicalbook.
  • Source: ambeed.
  • Source: guidechem.
  • Source: google.com (Google Patents)
  • Source: smolecule.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Separating Cis and Trans Isomers of 1,3-Cyclohexanedicarboxylic Acid

Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth, field-tested methodologies and troubleshooting advice for the challenging task of sep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for researchers, chemists, and drug development professionals. This guide provides in-depth, field-tested methodologies and troubleshooting advice for the challenging task of separating the geometric isomers of 1,3-cyclohexanedicarboxylic acid. Our approach is grounded in fundamental chemical principles to empower you to not only follow protocols but also to understand and adapt them to your specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental differences between the cis and trans isomers of 1,3-cyclohexanedicarboxylic acid that I can exploit for separation?

The key to separating these isomers lies in their distinct three-dimensional structures, which lead to significant differences in their physical properties. The cis isomer has both carboxylic acid groups on the same side of the cyclohexane ring, while the trans isomer has them on opposite sides. This leads to:

  • Different Polarity and Intermolecular Forces: The cis isomer's structure allows for potential intramolecular hydrogen bonding and results in a different molecular dipole moment compared to the more symmetric trans isomer. This affects how they pack into a crystal lattice and their solubility in various solvents.

  • Disparate Melting Points: The two isomers have markedly different melting points, which is a direct consequence of their varying crystal lattice energies. This difference is the basis for separation by fractional crystallization.

  • Chemical Reactivity: The proximity of the two carboxylic acid groups in the cis isomer allows it to form a cyclic anhydride upon heating with a dehydrating agent, a reaction that is sterically impossible for the trans isomer. This provides a powerful and highly selective chemical method for separation.

Q2: Which isomer is thermodynamically more stable?

In the chair conformation of the cyclohexane ring, substituents prefer to be in the equatorial position to minimize steric strain. For trans-1,3-cyclohexanedicarboxylic acid, a conformation where both bulky carboxylic acid groups are in equatorial positions is possible and highly favored. For the cis isomer, one group must be axial while the other is equatorial. Therefore, the trans isomer is generally the more thermodynamically stable of the two.

Q3: Before I begin, what are the key physical properties I need to know?

A clear understanding of the physical properties is essential for designing a separation strategy and for identifying the final products.

Propertycis-1,3-Cyclohexanedicarboxylic Acidtrans-1,3-Cyclohexanedicarboxylic AcidIsomer Mixture
Molecular Weight 172.18 g/mol [1]172.18 g/mol [2]172.18 g/mol
Melting Point 163-167 °C[3]147-148 °C[2]132-141 °C
CAS Number 2305-31-9[4][5]2305-30-8[2]3971-31-1[6]
Appearance White Crystalline Powder[4]SolidWhite Crystalline Powder

Method 1: Chemical Separation via Anhydride Formation (Recommended)

This is the most robust and selective method for obtaining the pure cis isomer, leaving behind the unreacted trans isomer which can then be easily purified.

Principle of Separation

The two carboxylic acid groups in the cis isomer are positioned closely enough to be dehydrated to form a stable, five-membered cyclic anhydride when heated with a reagent like acetic anhydride. The functional groups in the trans isomer are too far apart to undergo this intramolecular reaction. This fundamental difference in reactivity allows for a near-perfect chemical separation.[7]

Experimental Workflow Diagram

cluster_0 Reaction & Separation cluster_1 Hydrolysis & Isolation start Isomer Mixture + Acetic Anhydride reflux Reflux at Reflux (5 hours) start->reflux distill Distill off Acetic Acid & Excess Acetic Anhydride reflux->distill cool Cool to Room Temp distill->cool recrystallize Recrystallize Solid (Toluene/Heptane) cool->recrystallize filter Filter recrystallize->filter cis_anhydride Pure cis-Anhydride (Solid) filter->cis_anhydride trans_solution trans-Isomer (in Filtrate) filter->trans_solution hydrolyze Hydrolyze Anhydride (e.g., with H2O) cis_anhydride->hydrolyze isolate_cis Isolate Pure cis-Diacid hydrolyze->isolate_cis

Caption: Workflow for chemical separation via cis-anhydride formation.

Step-by-Step Protocol

Adapted from U.S. Patent 6,210,956 B1.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, create a slurry of the cis/trans isomer mixture (e.g., 20 g, 0.116 mol) in acetic anhydride (e.g., 80 mL, 0.85 mol).

  • Cyclization: Heat the mixture to reflux. The reaction should become homogeneous. Maintain reflux for approximately 5 hours to ensure complete conversion of the cis isomer.

  • Removal of Volatiles: After the reflux period, reconfigure the apparatus for distillation. Distill off the acetic acid byproduct and excess acetic anhydride. This can be done by gradually increasing the pot temperature to around 200°C.

  • Isolation of Anhydride: Once distillation ceases, allow the residue to cool to room temperature. The crude cis-1,3-cyclohexanedicarboxylic anhydride should solidify.

  • Purification of Anhydride: Recrystallize the crude solid from a hot solvent system like toluene and heptane to yield the pure cis-anhydride.

  • Isolation of trans-Isomer: The trans-isomer remains in the filtrate from the recrystallization step. It can be recovered by evaporating the solvent and purifying it further, for example, by recrystallization from water.

  • Hydrolysis to cis-Diacid: The purified cis-anhydride can be readily hydrolyzed back to the pure cis-1,3-cyclohexanedicarboxylic acid by warming it in water.

Troubleshooting Guide: Anhydride Method
Problem Potential Cause Solution
Low yield of solid anhydride after distillation. Incomplete reaction.Ensure the 5-hour reflux time was completed. Verify the purity of the starting acetic anhydride, as water contamination will prevent anhydride formation.
Reaction mixture was not heated sufficiently to drive off all acetic acid.Ensure the pot temperature reaches a point where no more volatiles are collected. Acetic acid promotes the reverse (hydrolysis) reaction.
The final cis-diacid product is contaminated with the trans-isomer. Inefficient separation of the anhydride from the unreacted trans-isomer.The recrystallization step (Step 5) is critical. Ensure complete dissolution in hot toluene before adding heptane and allowing slow cooling. A second recrystallization may be necessary.
The isolated trans-isomer is impure. Co-precipitation with the cis-anhydride.The trans-isomer recovered from the filtrate will likely require its own purification. Fractional crystallization from water is a good option (see Method 2).

Method 2: Separation by Fractional Crystallization

This classic technique exploits the difference in solubility and crystal lattice energy (reflected in the melting points) between the two isomers. It is often effective for separating the more stable, higher-melting trans isomer from a mixture.

Principle of Separation

When a hot, saturated solution of a mixture of the two isomers is cooled, the less soluble compound will crystallize out first, enriching the solution with the more soluble compound.[8] Given that the trans isomer (mp 147-148 °C) has a lower melting point than the cis isomer (mp 163-167 °C), it might be counterintuitive, but often the more stable and symmetrical trans isomer is less soluble in many solvents and will crystallize first. This must be confirmed experimentally for your chosen solvent system.

Recommended Starting Protocol

Based on general principles and procedures for similar dicarboxylic acids.[8]

  • Solvent Selection: Water is a good starting point due to the polarity of the dicarboxylic acids. Other potential solvents include ethyl acetate or mixtures of ethanol/water.

  • Dissolution: Dissolve the isomer mixture in the minimum amount of boiling solvent to create a saturated solution.

  • Slow Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities and lead to poor separation.

  • First Crop Collection: Collect the first crop of crystals by vacuum filtration. This crop is expected to be enriched in the less soluble isomer (likely the trans isomer).

  • Analysis: Dry the crystals and measure their melting point. A sharp melting point close to that of a pure isomer indicates successful enrichment. Analyze by NMR or HPLC to confirm identity and purity.

  • Second Crop: Take the filtrate (mother liquor), reduce its volume by ~30-50% by evaporation, and cool again to obtain a second crop of crystals. This crop will be enriched in the more soluble isomer (likely the cis isomer).

  • Iteration: Repeat the recrystallization process on each fraction to achieve higher purity.

Troubleshooting Guide: Fractional Crystallization
Problem Potential Cause Solution
No crystals form upon cooling. The solution is not saturated; too much solvent was used.Re-heat the solution and boil off some of the solvent to concentrate it. Try seeding the solution with a tiny crystal of the expected product, if available.
The compound may be "oiling out" instead of crystallizing.This happens if the boiling point of the solvent is higher than the melting point of the solute or if impurities are present. Try a lower-boiling point solvent or add a co-solvent in which the compound is less soluble to induce crystallization.
Melting point of crystals is broad and low, indicating an impure mixture. Cooling was too rapid, trapping the other isomer in the crystal lattice.Re-dissolve the crystals and allow for much slower cooling. An insulated container (e.g., a beaker wrapped in glass wool) can help.
The chosen solvent is not effective at discriminating between the isomers.Experiment with different solvents. A good solvent for fractional crystallization is one in which the desired compound is sparingly soluble at room temperature but very soluble when hot, while the impurity has the opposite profile or remains highly soluble at all temperatures.

Purity Assessment: A Self-Validating System

A separation is only as good as its analysis. Verifying the purity of your fractions is a mandatory step. HPLC and GC-MS (after derivatization) are the preferred methods.

Overall Analysis Workflow

cluster_0 Sample Preparation cluster_1 Analysis start Isolated Isomer (Solid Fraction) prep_hplc Dissolve in Mobile Phase start->prep_hplc prep_gc Esterify to Dimethyl Ester (e.g., with MeOH/H+) start->prep_gc hplc HPLC Analysis (Reversed-Phase) prep_hplc->hplc gcms GC-MS Analysis prep_gc->gcms data Purity Determination (Peak Area %) hplc->data gcms->data

Caption: Workflow for purity analysis of separated isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for analyzing these non-volatile dicarboxylic acids directly.

  • Principle: The cis and trans isomers have different polarities, leading to different retention times on a chromatography column. In reversed-phase HPLC, the more polar isomer will typically elute first.[9]

  • Recommended Starting Conditions:

    • Column: C18 (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water with an acid modifier to suppress the ionization of the carboxylic acids. A good starting point is 30:70 (v/v) Acetonitrile:Water containing 0.1% Phosphoric or Formic Acid.[10][11]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Troubleshooting:

    • Poor Resolution: Decrease the amount of acetonitrile (the organic modifier) to increase retention and improve separation. Ensure the mobile phase pH is low (~2.5-3.0) to keep the analytes in their protonated, less polar form.

    • Broad Peaks: Ensure the sample is fully dissolved in the mobile phase. Tailing peaks can indicate interactions with column silanol groups; using a column with end-capping or a lower pH mobile phase can help.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC requires volatile analytes, so the dicarboxylic acids must first be converted into a more volatile form, typically their dimethyl esters.

  • Principle: The dimethyl esters of the cis and trans isomers will have slightly different boiling points and polarities, allowing for their separation on a GC column. The mass spectrometer provides definitive identification based on fragmentation patterns.[12]

  • Step 1: Derivatization (Fischer Esterification)

    • Dissolve a small amount of the dried isomer fraction (e.g., 10-20 mg) in methanol (2-3 mL).

    • Add a catalytic amount of concentrated sulfuric acid (1-2 drops).

    • Heat the mixture at reflux for 1-2 hours.

    • After cooling, neutralize the acid with sodium bicarbonate solution and extract the dimethyl esters with an organic solvent like diethyl ether or ethyl acetate.

    • Dry the organic extract over anhydrous sodium sulfate and concentrate for GC-MS analysis.

  • Recommended GC-MS Conditions:

    • Column: A mid-polarity column like a DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[12]

    • Carrier Gas: Helium at 1 mL/min.

    • Oven Program: Start at 70°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).[12]

    • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Troubleshooting:

    • No peaks or very small peaks: Derivatization may be incomplete. Ensure anhydrous conditions and sufficient reflux time.

    • Isomers do not separate: The temperature ramp may be too fast. Try a slower ramp rate (e.g., 5-10°C/min) to improve resolution.

References

[2] ChemBK. (n.d.). trans-e,a-1,3-cyclohexanedicarboxylic acid. Retrieved from [Link]

[7] Devine, P. N., et al. (2001). U.S. Patent No. 6,210,956 B1. U.S. Patent and Trademark Office. Retrieved from

[5] TCI America. (n.d.). cis-1,3-Cyclohexanedicarboxylic Acid, 25g, Each. Retrieved from [Link]

[1] NIST. (n.d.). cis-Cyclohexane-1,3-dicarboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

[13] PubChem. (n.d.). 1,3-Cyclohexanedicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

[14] Organic Syntheses. (n.d.). Cyclohexanecarboxylic acid, 3,4,5-triol and triacetate. Retrieved from [Link]

[15] Dämbkes, G., & He, H. (1993). U.S. Patent No. 5,202,475. U.S. Patent and Trademark Office. Retrieved from

[16] NIST. (n.d.). trans-Cyclohexane-1,3-dicarboxylic acid dimethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

[17] University of Texas at Dallas. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Retrieved from [Link]

[18] Wang, J., et al. (2006). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. Journal of Separation Science. Available from ResearchGate.

[10] SIELC Technologies. (2018). Separation of 1,3,5-Triphenylcyclohexane, cis,trans- on Newcrom R1 HPLC column. Retrieved from [Link]

[19] LECO Corporation. (n.d.). Determination of Fatty Acid Methyl Esters by GCxGC-TOFMS. Retrieved from [Link]

[20] Martinez, B. L., & LaDuca, R. L. (2018). cis-Cyclohexane-1,3-dicarboxylic acid–N,N′-(pentane-1,5-diyl)bis(pyridine-4-carboxamide)–water (1/1/2). IUCrData. Available from ResearchGate.

[21] Phenomenex. (n.d.). A Guide to Chiral HPLC Column Selection and Method Development. Retrieved from [Link]

[22] PrepChem.com. (n.d.). Synthesis of cyclopentane-1,3-dicarboxylic anhydride. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Cyclohexene Yield in 1,3-Cyclohexadiene Hydrogenation Reactions

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals The selective hydrogenation of 1,3-cyclohexadiene (1,3-CHD) to cyclohexene is a pivotal transformation in organic synthesis. Howev...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The selective hydrogenation of 1,3-cyclohexadiene (1,3-CHD) to cyclohexene is a pivotal transformation in organic synthesis. However, controlling this reaction to maximize the yield of the desired monoene while preventing over-hydrogenation to cyclohexane and suppressing side reactions like disproportionation is a significant challenge. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established catalytic principles, to help you optimize your experimental outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the hydrogenation of 1,3-cyclohexadiene.

Q1: My reaction shows low or no conversion of 1,3-cyclohexadiene. What are the likely causes and how can I fix it?

Low conversion is a common issue that can often be traced back to the catalyst, reaction conditions, or the purity of your reagents.[1]

Potential Causes & Step-by-Step Solutions:

  • Catalyst Inactivity:

    • Poisoning: The active sites on your catalyst can be blocked by impurities.[1] Common poisons for palladium and platinum catalysts include sulfur compounds, and even trace impurities in reagents or solvents can be problematic.[1][2]

      • Solution: Ensure all glassware is meticulously cleaned. Use high-purity, degassed solvents and high-grade 1,3-cyclohexadiene. If poisoning is suspected, filter the reaction mixture and add a fresh batch of catalyst to the filtrate.[2]

    • Deactivation/Age: Catalysts can lose activity over time due to improper storage or handling, leading to oxidation or agglomeration of metal nanoparticles.

      • Solution: Use a fresh bottle of catalyst or one that has been stored correctly under an inert atmosphere.[1]

    • Insufficient Loading: The amount of catalyst may be too low for the scale of your reaction.

      • Solution: While typical loadings are in the 5-10 mol% range for catalysts like Pd/C, this can be substrate-dependent.[1] Try incrementally increasing the catalyst loading.

  • Suboptimal Reaction Conditions:

    • Inadequate Hydrogen Pressure: For many reductions, a hydrogen-filled balloon is sufficient. However, some systems require higher pressure to achieve a reasonable reaction rate.[1]

      • Solution: If you have access to a high-pressure reactor (e.g., a Parr hydrogenator), increasing the hydrogen pressure can significantly improve conversion.[1][2]

    • Poor Agitation: This is a three-phase reaction (solid catalyst, liquid substrate/solvent, gaseous hydrogen). Inefficient stirring limits the mass transfer of hydrogen to the catalyst surface, slowing down the reaction.[1]

      • Solution: Ensure vigorous and continuous stirring to maintain a good suspension of the catalyst and maximize gas-liquid interface.[1]

    • Incorrect Temperature: While many hydrogenations run well at ambient temperature, some require thermal energy to overcome the activation barrier.[1][3]

      • Solution: Consider gently heating the reaction. However, be aware that excessive heat can negatively impact selectivity.[1][4]

  • Substrate and Solvent Issues:

    • Poor Solubility: If the 1,3-cyclohexadiene is not fully dissolved, the reaction will be slow.

      • Solution: Choose a solvent that completely dissolves your starting material. Common choices include methanol, ethanol, and tetrahydrofuran (THF).[1][5]

    • Solvent Purity: Impurities in the solvent can act as catalyst poisons.

      • Solution: Use high-purity, dry solvents.

Below is a systematic workflow for troubleshooting low conversion issues.

cluster_solutions Solutions start Low or No Conversion catalyst Check Catalyst start->catalyst conditions Check Reaction Conditions start->conditions reagents Check Reagents & Solvent start->reagents poison poison catalyst->poison Poisoned? loading loading catalyst->loading Insufficient Loading? activity activity catalyst->activity Old/Inactive? pressure pressure conditions->pressure Low H₂ Pressure? agitation agitation conditions->agitation Poor Agitation? temp temp conditions->temp Incorrect Temperature? purity purity reagents->purity Impure? sol_poison sol_poison poison->sol_poison Use high-purity reagents. Add fresh catalyst. sol_loading sol_loading loading->sol_loading Increase catalyst loading. sol_activity sol_activity activity->sol_activity Use a fresh batch of catalyst. sol_pressure sol_pressure pressure->sol_pressure Increase H₂ pressure. sol_agitation sol_agitation agitation->sol_agitation Ensure vigorous stirring. sol_temp sol_temp temp->sol_temp Optimize temperature. sol_purity sol_purity purity->sol_purity Use purified materials.

Caption: Troubleshooting workflow for low conversion.

Q2: My reaction is fast, but I'm getting a lot of cyclohexane (over-hydrogenation). How can I improve selectivity for cyclohexene?

Achieving high selectivity for the partial hydrogenation product is the central challenge. Over-hydrogenation occurs when the rate of cyclohexene reduction is competitive with the rate of 1,3-cyclohexadiene reduction.

Causality & Optimization Strategies:

  • Catalyst Activity: Highly active catalysts (like standard Pt/C or highly dispersed Pd/C) can readily hydrogenate both the diene and the resulting alkene.

    • Solution: Consider a less active or more selective catalyst. Palladium (Pd) is generally preferred over Platinum (Pt) for selective hydrogenations.[2] Modifying the catalyst support or using bimetallic catalysts can also enhance selectivity.

  • Reaction Conditions: High hydrogen pressure and elevated temperatures increase the overall reaction rate, often at the expense of selectivity, by promoting the hydrogenation of cyclohexene to cyclohexane.[4]

    • Solution:

      • Lower Hydrogen Pressure: Operate at the lowest pressure that gives a reasonable conversion rate (e.g., 1 atm or slightly above).

      • Reduce Temperature: Perform the reaction at room temperature or even lower if the rate is sufficient.

      • Monitor Closely: The key to high selectivity is stopping the reaction as soon as the 1,3-cyclohexadiene is consumed, before significant cyclohexene hydrogenation occurs. Monitor the reaction progress frequently using techniques like GC or TLC.

Data Summary: Impact of Reaction Parameters on Selectivity

ParameterEffect of IncreaseRecommendation for High SelectivityRationale
Temperature Decreases selectivityOperate at lower temperatures (e.g., 25-40°C)Reduces the rate of the second hydrogenation step (cyclohexene to cyclohexane).[4]
H₂ Pressure Decreases selectivityUse lower H₂ pressure (e.g., 1-5 bar)Lowers the surface concentration of hydrogen on the catalyst, favoring the more readily hydrogenated diene.[6]
Catalyst Loading Can decrease selectivityUse the minimum effective loadingHigh catalyst loading can lead to very high local concentrations of active sites, promoting over-hydrogenation.
Reaction Time Decreases selectivityMonitor and quench at peak cyclohexene concentrationProlonged exposure of cyclohexene to the active catalyst and H₂ will inevitably lead to over-hydrogenation.
Q3: I'm observing the formation of benzene as a significant byproduct. Why is this happening and what can be done?

Benzene formation arises from a disproportionation (or hydrogen transfer) reaction where one molecule of 1,3-cyclohexadiene is hydrogenated while another is dehydrogenated. This side reaction is particularly noted with some palladium catalysts.[7][8]

Mechanism & Mitigation:

  • Catalyst Influence: This behavior is often linked to the properties of the catalyst, such as the size of the palladium nanoparticles. Smaller nanoparticles may have a higher affinity for the diene, which can facilitate competition between the hydrogenation and disproportionation pathways.[7]

    • Solution: Experiment with different palladium catalysts. A catalyst with larger nanoparticles or a different support material (e.g., moving from Pd/Al₂O₃ to a modified support) might suppress this side reaction.[7][9] Iron-based catalysts have also been explored as alternatives to palladium for diene hydrogenation.[10]

  • Temperature Effects: The rate of disproportionation can be sensitive to temperature.

    • Solution: Analyze the product distribution at different temperatures. It's possible that a slight adjustment could favor the desired hydrogenation pathway.[8]

The reaction pathways are visualized in the diagram below.

start 1,3-Cyclohexadiene cyclohexene Cyclohexene (Desired Product) start->cyclohexene + H₂ (Step 1) Selective Hydrogenation benzene Benzene (Disproportionation) start->benzene Disproportionation (Side Reaction) cyclohexane Cyclohexane (Over-hydrogenation) cyclohexene->cyclohexane + H₂ (Step 2) Over-hydrogenation

Caption: Reaction pathways in 1,3-cyclohexadiene hydrogenation.

Frequently Asked Questions (FAQs)
Q4: What is the best catalyst for this selective hydrogenation?

Palladium-on-carbon (Pd/C) and palladium-on-alumina (Pd/Al₂O₃) are the most commonly used catalysts for this transformation.[7][11] However, the "best" catalyst depends on the specific requirements for selectivity and activity.

  • Palladium Catalysts: Generally offer high activity. Selectivity can be tuned by modifying the support or the metal nanoparticles. For instance, palladium nanoparticles on imidazolium-ionic-liquid-modified Al₂O₃ have shown high selectivity to cyclohexene.[7]

  • Other Transition Metals: While less common, other metals can be used. For example, iron-based catalysts are being investigated as a lower-cost alternative to palladium.[10] Rhodium catalysts have also been shown to be effective, particularly for electron-poor dienes.[6]

Q5: How does the choice of solvent impact the reaction?

Solvents play a crucial role by influencing mass transport, reactant solubility, and interactions with the catalyst surface, which can alter the intrinsic reaction rate.[12][13]

  • Polarity and Protic vs. Aprotic: The choice of solvent can significantly affect catalyst performance. For example, in some Pd/C catalyzed hydrogenations of dienes, polar protic solvents like methanol (MeOH) resulted in much higher yields of the fully saturated product compared to aprotic solvents like n-hexane or THF.[5] This is often attributed to factors like the solubility of hydrogen in the solvent and the stabilization of reaction intermediates.[5][14]

  • Solvent-Catalyst Interactions: Solvents can stabilize or destabilize adsorbed reactants and transition states on the catalyst surface.[12] This can directly influence the energy barrier of the reaction and, consequently, the reaction rate. For some palladium-catalyzed hydrogenations, the rate difference in various solvents was primarily attributed to how the solvent affected the solvation energy of adsorbed hydrogen on the catalyst surface.[12]

Q6: Can you explain the underlying reaction mechanism?

The hydrogenation of dienes on heterogeneous catalysts like Pd/C is generally understood to follow a Langmuir-Hinshelwood mechanism .[12][13]

  • Adsorption: Both the 1,3-cyclohexadiene and molecular hydrogen (H₂) adsorb onto the active sites of the catalyst surface. Hydrogen typically adsorbs dissociatively, forming surface-bound hydrogen atoms (H*).[13]

  • Surface Reaction: The adsorbed diene undergoes stepwise addition of the surface-bound hydrogen atoms.

  • Desorption: Once the partially hydrogenated product (cyclohexene) is formed, it desorbs from the surface back into the solution. If it remains adsorbed, it can undergo further hydrogenation to cyclohexane.

The selectivity of the reaction is determined by the relative rates of desorption of the intermediate cyclohexene versus its further hydrogenation on the surface.

Experimental Protocols
General Protocol for Lab-Scale Hydrogenation of 1,3-Cyclohexadiene

This is a general guideline. All procedures involving hydrogen should be conducted with appropriate safety measures in a well-ventilated fume hood.

  • Glassware Preparation: Ensure all glassware (e.g., a round-bottom flask) and a magnetic stir bar are thoroughly cleaned and dried.

  • Reaction Setup:

    • To the flask, add the catalyst (e.g., 5-10 mol% Pd/C) under an inert atmosphere (Nitrogen or Argon).

    • Add the solvent (e.g., methanol or ethanol).

    • Add the 1,3-cyclohexadiene substrate.

  • Atmosphere Exchange:

    • Seal the flask with a septum.

    • Carefully purge the flask by evacuating it with a vacuum pump and refilling it with hydrogen gas from a balloon. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.

  • Reaction Execution:

    • Maintain a positive pressure of hydrogen (a balloon is typically sufficient for 1 atm).

    • Stir the mixture vigorously at the desired temperature (e.g., room temperature).

  • Monitoring:

    • Periodically (e.g., every 30 minutes), withdraw a small aliquot, filter it through a short plug of celite or a syringe filter to remove the catalyst, and analyze by GC or TLC to monitor the consumption of starting material and the formation of products.

  • Workup:

    • Once the desired conversion/selectivity is reached, carefully purge the flask with an inert gas (N₂ or Ar) to remove excess hydrogen.

    • Dilute the reaction mixture with a suitable solvent and filter it through a pad of celite to remove the catalyst.

    • Rinse the celite pad with additional solvent to ensure complete recovery of the product.[15]

    • The filtrate containing the product can then be concentrated and purified as needed.

References
  • Selective hydrogenation of 1,3-cyclohexadiene using palladium catalysts. ResearchGate. [Link]

  • Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. RSC Publishing. [Link]

  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. Nature Portfolio. [Link]

  • Cyclohexa-1,3-diene. Wikipedia. [Link]

  • How is 1,3-cyclohexadiene formed?. Filo. [Link]

  • Hydrogenation of 1,3-cyclohexadiene: t [s] vs. selectivity [%] for... ResearchGate. [Link]

  • Propose the synthesis for 1,3-cyclohexadiene from cyclohexene. Show the complete mechanism for each step and all intermediates formed. Chegg. [Link]

  • Hydrogenation of 1,3-butadiene with 1,3-cyclohexadiene and molecular deuterium over zirconium dioxide catalysts. JACS. [Link]

  • Hydrogenation of 1,3-cyclohexadiene: t [s] vs. selectivity [%] for... ResearchGate. [Link]

  • Catalytic Hydrogenation of Conjugated Dienes With Different Reactivities Using a Pd/C Nanophase Catalyst. ResearchGate. [Link]

  • The temperature dependence of cyclohexene hydrogenation and... ResearchGate. [Link]

  • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. ACS Publications. [Link]

  • Regio- and Stereoselective Synthesis of the 1,3-Cyclohexadiene Nucleus by [2 + 2 + 2] Cycloaddition Reactions Catalyzed by Titanium Aryloxide Compounds. Journal of the American Chemical Society. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Chemistry Department. [Link]

  • Solvent effects on Pd catalyzed hydrodeoxygenation reactions. mediaTUM. [Link]

  • 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. PMC. [Link]

  • High‐Pressure Reaction Profiles and Activation Volumes of 1,3‐Cyclohexadiene Dimerizations Computed by the Extreme Pressure‐Polarizable Continuum Model (XP‐PCM). PMC. [Link]

  • Hydrogenation of 1,3-butadiene by cyclohexadiene (CHD) over CoS catalyst. OSTI.GOV. [Link]

  • 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. MDPI. [Link]

  • Hydrogenation of 1,3-cyclohexadiene by Pd-NPs. ResearchGate. [Link]

  • Why total heat of hydrogenation of 1,3-cyclohexadiene is more than that of benzene? Stack Exchange. [Link]

  • Why total heat of hydrogenation of 1,3-cyclohexadiene is more than that of benzene? Stack Exchange. [Link]

  • Consider the heats of hydrogenation of cyclohexene, 1,3-cyclohexadiene and benzene. Filo. [Link]

  • Iron-based catalysts for selective hydrogenation of 1,3-butadiene. UPMC Sorbonne University. [Link]

  • Alkene Reactivity. Michigan State University Chemistry Department. [Link]

  • Hydrogenation of Cyclic 1,3-Diones to Their 1,3-Diols Using Heterogeneous Catalysts: Toward a Facile, Robust, Scalable, and Potentially Bio-Based Route. PMC. [Link]

  • My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Reddit. [Link]

  • Site-Selective Hydrogenation of Electron-Poor Alkenes and Dienes Enabled by a Rh-Catalyzed Hydride Addition/Protonolysis Mechanism. ChemRxiv. [Link]

  • Preparation of 1, 3-cyclohexanedione from resorcinol by transfer hydrogenation. ResearchGate. [Link]

  • Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis. eScholarship. [Link]

  • Cyclohexene esterification–hydrogenation for efficient production of cyclohexanol. Green Chemistry (RSC Publishing). [Link]

Sources

Troubleshooting

purification of trans-1,3-cyclohexanedicarboxylic acid by fractional crystallization

The following technical guide details the purification of trans-1,3-cyclohexanedicarboxylic acid (1,3-CHDA) via fractional crystallization. This content is structured as a Tier-3 Support resource, designed for researcher...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the purification of trans-1,3-cyclohexanedicarboxylic acid (1,3-CHDA) via fractional crystallization. This content is structured as a Tier-3 Support resource, designed for researchers requiring high-purity isolation of the kinetic isomer.

[1][2]

Topic: Fractional Crystallization & Isomer Isolation Audience: Process Chemists, Polymer Scientists, Drug Development Researchers Version: 2.1 (Current)[1]

Executive Summary: The Thermodynamic Challenge

Purifying trans-1,3-cyclohexanedicarboxylic acid (trans-1,3-CHDA) presents a specific stereochemical challenge. Unlike the 1,4-isomer where the trans form is thermodynamically stable and high-melting, the 1,3-isomer system favors the cis form .[2][1]

  • Cis-1,3-CHDA: Diequatorial (

    
    ) conformation 
    
    
    
    Thermodynamically stable
    
    
    Higher Melting Point (~165-167°C)
    
    
    Lower Solubility .[2][1]
  • Trans-1,3-CHDA: Equatorial-axial (

    
    ) conformation 
    
    
    
    Kinetically persistent/Thermodynamically less stable
    
    
    Lower Melting Point (~147-148°C)
    
    
    Higher Solubility .[2][1]

Core Implication: In most solvents (especially water), the cis isomer crystallizes first. The target trans isomer remains in the mother liquor. This guide addresses the "Reverse-Purification" workflow required to isolate the trans species.

Section 1: Critical Troubleshooting (Q&A)
Q1: I am cooling my aqueous solution, but the crystals I isolate are predominantly cis-1,3-CHDA. Why is the trans isomer not precipitating?

Diagnosis: You are fighting solubility thermodynamics. Explanation: Because cis-1,3-CHDA adopts a stable diequatorial chair conformation, it packs more efficiently in the crystal lattice, resulting in a higher melting point and lower solubility in polar solvents like water.[2][1] The Fix:

  • Don't discard the liquid. The crystals you filtered are the impurity (cis). Your product (trans) is concentrated in the mother liquor (filtrate) .

  • Protocol:

    • Cool the saturated solution to 0–5°C to force as much cis out as possible.

    • Filter and set aside the solid (cis-enriched).[2][1]

    • Evaporate the mother liquor to dryness to obtain a trans-enriched solid.[2][1]

    • Recrystallization: Redissolve this trans-enriched solid in a different solvent (e.g., acetone or ethyl acetate) where the solubility curve may differ, or perform a second "cis-crash" step with a smaller volume of water.[2][1]

Q2: My trans product is oiling out instead of crystallizing. How do I fix this?

Diagnosis: The solution is likely supersaturated with impurities, or the temperature dropped too quickly, bypassing the metastable zone. Trans-1,3-CHDA has a lower melting point (~148°C) and can form supersaturated oils easily.[2][1] The Fix:

  • Seeding: You must seed the solution with pure trans crystals at a temperature slightly below the saturation point.

  • Solvent Modification: "Oiling out" often happens in water. Switch to a binary solvent system.

    • Recommendation: Use Water:Acetic Acid (90:10) or Ethyl Acetate:Hexane . The organic component disrupts the hydration shell and promotes ordered lattice formation.

  • Slow Cooling: Use a controlled cooling ramp (e.g., 0.5°C/min) with vigorous agitation to prevent phase separation into oil.[1]

Q3: Can I use heat to isomerize the cis impurity into trans?

Diagnosis: STOP. This will likely degrade your yield. Explanation: Isomerization typically favors the thermodynamic product. Heating 1,3-CHDA in the presence of acid/base catalysts will drive the equilibrium toward the cis (


) isomer , not the trans (

).[1] The Fix:
  • You cannot chemically convert cis to trans easily. You must rely on physical separation (fractional crystallization).[1]

  • Exception: High-temperature equilibration (200°C+) might reach a roughly 3:1 cis:trans equilibrium, but this is not a purification method; it creates a mixture.[2][1]

Section 2: Physical Properties & Data[3][4]

Understanding the physical constants is essential for designing the crystallization curve.

Propertycis-1,3-CHDAtrans-1,3-CHDAImplication for Purification
Conformation Diequatorial (

)
Equatorial-Axial (

)
Cis is more stable.[2][1][3]
Melting Point 165 – 167 °C 147 – 148 °C Cis crystallizes first from melt/solution.
Solubility (Water) LowerHigherTrans enriches in the filtrate.
Thermodynamics Stable (Ground State)Metastable (+ ~1.8 kcal/mol)Hard to synthesize trans directly; must isolate.[1]
Section 3: Validated Purification Workflow

This workflow is designed for a crude mixture (e.g., 70:30 cis:trans) to isolate >95% pure trans-1,3-CHDA.[2][1]

Step-by-Step Protocol
  • Dissolution (The "Cis-Crash"):

    • Dissolve crude mixture in boiling water (approx. 10 mL per gram of acid).

    • Ensure complete dissolution.[1] If solution is cloudy, hot filter to remove insoluble mechanical impurities.[1]

  • Primary Crystallization (Removal of Cis):

    • Cool slowly to room temperature, then chill to 4°C for 4 hours.

    • Action: Filter the white precipitate.

    • Checkpoint: Analyze solid by DSC/NMR. It should be >90% cis.

    • Critical Step: Keep the FILTRATE .

  • Secondary Concentration (Isolation of Trans):

    • Concentrate the filtrate by rotary evaporation to ~20% of its original volume.

    • Cool to 4°C. A second crop of crystals may form.

    • Action: Filter again. This second crop is likely a mix (eutectic).[1] Discard or recycle to start.

    • Evaporate the remaining mother liquor to complete dryness. The residue is High-Trans Crude .[2][1]

  • Final Polish (Recrystallization of Trans):

    • Dissolve the High-Trans residue in a minimum amount of boiling Acetone or Ethyl Acetate .[1]

    • Add n-Hexane dropwise until turbidity just persists.[2][1]

    • Cool to -10°C (freezer).

    • Result: Pure trans-1,3-CHDA crystals should form.

Process Visualization

TransPurification Start Crude 1,3-CHDA Mixture (Cis + Trans) Dissolve Dissolve in Boiling Water Start->Dissolve Cool1 Cool to 4°C (Primary Crystallization) Dissolve->Cool1 Filter1 Filtration Cool1->Filter1 Solid1 Solid Cake: Cis-Enriched (>90%) (Remove) Filter1->Solid1 Precipitate Liquid1 Mother Liquor: Trans-Enriched Filter1->Liquid1 Filtrate Concentrate Evaporate to ~20% Volume & Cool Liquid1->Concentrate Filter2 Filtration (Secondary) Concentrate->Filter2 Solid2 Solid Crop 2: Mixed Isomers (Recycle) Filter2->Solid2 Liquid2 Filtrate 2: Highly Enriched Trans Filter2->Liquid2 Evaporate Evaporate to Dryness Liquid2->Evaporate Recryst Recrystallize Residue (Acetone/Hexane) Evaporate->Recryst FinalProd Pure Trans-1,3-CHDA (>95%) Recryst->FinalProd

Caption: Logic flow for the "Reverse-Purification" of the more soluble trans isomer.

Section 4: Analytical Validation

Do not rely on visual appearance. Use these methods to validate purity.

  • Proton NMR (

    
    H-NMR): 
    
    • Solvent: DMSO-d6.

    • Diagnostic Signal: Look at the methine protons (CH-COOH).[1]

      • Cis (axial H): Broad multiplet at

        
         ~2.1-2.2 ppm.[2][1]
        
      • Trans (equatorial H): Multiplet often shifted slightly downfield or showing different splitting due to

        
         vs 
        
        
        
        coupling.[1]
  • DSC (Differential Scanning Calorimetry):

    • Run a heat cycle at 10°C/min.

    • Success Criteria: A sharp endotherm peaking at 147–148°C .

    • Failure Criteria: A peak or shoulder at 165°C indicates residual cis contamination.

References
  • Sigma-Aldrich. 1,3-Cyclohexanedicarboxylic acid, mixture of cis and trans - Product Specification. Retrieved from [2][1]

  • ChemicalBook. cis-1,3-Cyclohexanedicarboxylic acid Properties and Melting Point Data. Retrieved from [2][1]

  • National Institute of Standards and Technology (NIST). cis-Cyclohexane-1,3-dicarboxylic acid - WebBook. Retrieved from [2][1]

  • ChemBK. trans-1,3-Cyclohexanedicarboxylic acid Physical Properties. Retrieved from

  • Filo EdTech. Conformational Stability of 1,3-Disubstituted Cyclohexanes. Retrieved from

Sources

Optimization

Technical Support Center: 1,3-CHDA Isomerization &amp; Synthesis

This technical guide addresses the specific challenges of isomerizing and synthesizing 1,3-cyclohexanedicarboxylic acid (1,3-CHDA) . Unlike its 1,4-isomer (where the trans form is stable), the 1,3-isomer system is thermo...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the specific challenges of isomerizing and synthesizing 1,3-cyclohexanedicarboxylic acid (1,3-CHDA) . Unlike its 1,4-isomer (where the trans form is stable), the 1,3-isomer system is thermodynamically driven toward the cis configuration . This fundamental difference often leads to experimental failure when researchers apply "standard" isomerization protocols intended for terephthalic acid derivatives.[1]

[1]

Core Concept: The Thermodynamic Trap

Before troubleshooting, you must internalize the conformational energy landscape.[1]

  • 1,3-cis isomer: Can adopt a diequatorial (e,e) chair conformation.[1] This is the thermodynamic product .

  • 1,3-trans isomer: Forced into an axial-equatorial (a,e) conformation.[1] This is the kinetic product (less stable).[1]

Implication: Most "isomerization" protocols (heat, acid, base) will drive your mixture toward the cis-isomer.[1] If you are trying to synthesize high-purity trans-1,3-CHDA, you are fighting thermodynamics and require kinetic trapping or subtractive purification.[1]

Part 1: Troubleshooting Guides

Scenario A: "I need to maximize the cis-isomer (Thermodynamic Control)"

User Issue: "I hydrogenated isophthalic acid, but my cis purity is only 70-80%. How do I push this to >98%?"

Root Cause: The hydrogenation reaction, while favoring cis, often leaves residual trans isomer (kinetic product) if the temperature was too low or the reaction time too short.

Protocol: Post-Hydrogenation Melt Isomerization To reach thermodynamic equilibrium (>95% cis), you must overcome the activation energy barrier for ring inversion.[1]

  • Catalyst: None required (thermal) or p-Toluenesulfonic acid (pTSA) (0.5 wt%).[1]

  • Solvent: None (Melt phase) or Acetic Acid.

  • Procedure:

    • Melt Method: Heat the crude solid under N2 to 200–220°C (above its melting point) for 2–4 hours.

    • Acid Method: Reflux in acetic acid with pTSA for 6 hours.

  • Purification: Cool slowly. The cis-isomer (diequatorial) crystallizes more readily in water/acid systems due to better packing symmetry.[1]

Scenario B: "I need to isolate the trans-isomer (Kinetic/Subtractive Control)"

User Issue: "I need trans-1,3-CHDA for a MOF linker or specific polymer block, but my reaction keeps giving me cis."

Root Cause: You cannot "isomerize" to trans using standard equilibrium methods.[1] You must use Subtractive Anhydride Purification .[1]

Mechanism: The cis-isomer can flip to a diaxial (a,a) conformation to form a cyclic anhydride.[1] The trans-isomer (a,e) cannot form an intramolecular anhydride without breaking bonds.[1]

Protocol: The Anhydride Trap

  • Reagent: Acetic Anhydride (Ac₂O).[1]

  • Workflow:

    • Slurry your mixed 1,3-CHDA in excess Ac₂O (5–7 equivalents).[1]

    • Reflux at 140°C for 3–5 hours.[1]

    • Result: The cis-acid converts to cis-1,3-cyclohexanedicarboxylic anhydride (soluble in organic solvents/Ac₂O).[1] The trans-acid remains as the free diacid (insoluble) or precipitates out.[1]

  • Separation: Filter the hot solution.

    • Solid (Retentate): Enriched trans-1,3-CHDA.[1]

    • Filtrate: cis-anhydride.[1][2] (Can be hydrolyzed back to pure cis-acid with water).[1]

Scenario C: "My Hydrogenation Catalyst is Deactivating"

User Issue: "Using Ru/C or Pd/C for Isophthalic Acid hydrogenation, conversion drops after 2 cycles."

Root Cause: Isophthalic acid (IPA) feedstocks often contain trace sulfur or halide impurities from the oxidation of xylene.[1] Additionally, 1,3-CHDA has lower water solubility than 1,4-CHDA, leading to product precipitation within catalyst pores.[1]

Corrective Actions:

Parameter Recommendation Why?
Catalyst Choice 5% Pd/C (Eggshell) Pd is more selective for ring hydrogenation without decarboxylation compared to Ru.[1]
Solvent Water (pH 7–8) Run as the disodium salt .[1] The free acid has poor solubility, clogging pores.[1] Neutralize with NaOH before hydrogenation.[1]

| Temperature | 130–150°C | Too low (<100°C) favors kinetic trans impurities.[1] Too high (>180°C) risks decarboxylation to cyclohexanecarboxylic acid.[1] |

Part 2: Visualizing the Isomerization Landscape

The following diagram illustrates the divergence between Thermodynamic Control (making cis) and Kinetic/Subtractive Control (isolating trans).

G cluster_thermo Thermodynamic Path (Equilibration) cluster_kinetic Subtractive Path (Purification) IPA Isophthalic Acid (Aromatic) H2 Hydrogenation (Pd/C, H2, 150°C) IPA->H2 Mix Crude Mixture (~80% Cis / ~20% Trans) H2->Mix Heat Thermal Isomerization (Melt/Acid Catalysis) Mix->Heat Equilibration Ac2O Ac2O Reflux (Anhydride Trap) Mix->Ac2O Selective Cyclization Cis Cis-1,3-CHDA (Thermodynamic Product) (e,e conformation) Heat->Cis Anhydride Cis-Anhydride (Soluble in Ac2O) Trans Trans-1,3-CHDA (Insoluble Solid) Ac2O->Anhydride Cis reacts Ac2O->Trans Trans remains

Caption: Workflow for directing 1,3-CHDA to either the stable Cis-isomer (via thermal equilibration) or the Trans-isomer (via anhydride subtraction).

Part 3: Frequently Asked Questions (FAQs)

Q1: Why does my 1,3-CHDA turn into a glass/oil instead of crystallizing? A: 1,3-CHDA is notorious for supercooling, especially as a cis/trans mixture.[1] The melting point depression of the mixture prevents crystallization.

  • Fix: Isomerize to >95% cis (using the Melt Protocol above). Pure cis-1,3-CHDA melts sharply at ~163°C. Alternatively, seed the oil with a pure crystal of cis-acid.[1]

Q2: Can I use the same catalyst for 1,3-CHDA that I use for 1,4-CHDA (Terephthalic acid)? A: No. For 1,4-CHDA, researchers often use conditions to promote the trans-isomer (stable).[1] If you use those same high-temp/high-pressure conditions on 1,3-CHDA, you will obtain the cis-isomer.[1] You must reverse your logic: "Isomerization" in the 1,3-system always yields cis.[1]

Q3: Is there a homogeneous catalyst to make trans-1,3-CHDA directly? A: Currently, there is no commercially viable homogeneous catalyst that selectively produces trans-1,3-CHDA from isophthalic acid with high selectivity (>90%).[1] The geometric constraint of the 1,3-position forces the trans isomer into a strained (a,e) state. The most effective route to trans is hydrogenation followed by selective removal of the cis isomer via anhydride formation [1][2].[1]

Q4: What is the role of water in the isomerization? A: Water inhibits anhydride formation.[1] If you are trying to enrich the trans isomer using the anhydride trap (Scenario B), the system must be anhydrous . However, if you are hydrogenating (Scenario C), water is the preferred solvent to solubilize the disodium salt and prevent catalyst fouling.

References

  • US Patent 6,210,956 . Optically active cis-1,3-cyclohexanedicarboxylic acid monoesters with high enantiomeric purity and process for their preparation. (Describes the anhydride formation method for separating cis/trans isomers).

  • US Patent 5,202,475 . Process for preparation of cyclohexanedicarboxylic acid. (Details the hydrogenation of isophthalic acid using Ru/C and Pd/C catalysts).

  • NIST WebBook . cis-Cyclohexane-1,3-dicarboxylic acid Properties. (Thermodynamic data and stereochemical verification).

  • Vertex Research . Thermodynamic stability of cis vs trans 1,3-disubstituted cyclohexanes. (Confirming the diequatorial stability of the cis-1,3 isomer).

Sources

Troubleshooting

Technical Support Center: Catalyst Residue Removal from 1,3-Cyclohexanedicarboxylic Acid (1,3-CHDA)

Welcome to the Technical Support Center for 1,3-Cyclohexanedicarboxylic Acid (1,3-CHDA) purification. 1,3-CHDA is a critical intermediate in drug development and high-performance polymer synthesis, typically produced via...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,3-Cyclohexanedicarboxylic Acid (1,3-CHDA) purification. 1,3-CHDA is a critical intermediate in drug development and high-performance polymer synthesis, typically produced via the catalytic hydrogenation of isophthalic acid using carbon-supported noble metals (e.g., Ru/C, Pd/C, or Rh/C) [1].

A persistent challenge in this workflow is the leaching of highly toxic noble metal residues into the final product. For pharmaceutical applications, the ICH Q3D guidelines mandate strict elemental impurity limits (often <10 ppm for Ru and Pd). This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your 1,3-CHDA meets stringent purity standards.

Part 1: Troubleshooting Guides & FAQs

Q1: Why do noble metal residues (Ru, Pd) persist in my 1,3-CHDA product even after sub-micron filtration? A: Standard filtration only removes the bulk heterogeneous catalyst (e.g., the activated carbon support). During high-pressure and high-temperature hydrogenation, trace amounts of the noble metal leach into the solvent. Because 1,3-CHDA contains two carboxylic acid moieties, it acts as a weak bidentate ligand, chelating the leached Ru or Pd ions and stabilizing them in solution. This chelation prevents the metal from precipitating, allowing it to pass directly through sub-micron mechanical filters.

Q2: What is the mechanistic difference between using Activated Carbon and Functionalized Silica Scavengers for this application? A: Activated carbon relies on physisorption (van der Waals forces and porosity) to trap impurities. While cost-effective for bulk decolorization, physisorption is an equilibrium-driven process that struggles to break the coordination bonds between the leached metal and the 1,3-CHDA product. Functionalized silica scavengers (e.g., Si-Thiol or Isocyanide-grafted silica) utilize chemisorption [2]. These functional groups possess a significantly higher binding affinity for soft transition metals than the oxygen atoms of the 1,3-CHDA carboxylic groups. The scavenger outcompetes the product for the metal, forming a permanent, insoluble covalent bond that is easily filtered out [3].

Q3: How do solvent choice and pH impact the scavenging efficiency in 1,3-CHDA workflows? A: The protonation state of 1,3-CHDA dictates its chelating strength. In highly basic conditions, the deprotonated carboxylates (1,3-cyclohexanedicarboxylate) are strong electron donors, tightly binding leached metals. By adjusting the solvent system to a mildly acidic pH (e.g., using an acetic acid/water mixture), the carboxylic acids remain protonated. This dramatically weakens their affinity for the metal ions, accelerating the transfer of the metal to the scavenger [4].

Part 2: Quantitative Data & Scavenger Selection

To achieve single-digit ppm residual metal limits, selecting the correct scavenger based on the target metal is critical. Below is a comparative summary of industry-standard scavengers evaluated for 1,3-CHDA purification.

Scavenger TypeBinding MechanismTarget MetalsTypical ResidualsIdeal Solvent System
Activated Carbon PhysisorptionBroad50 - 200 ppmWater, Alcohols
Silica-Thiol (Si-Thiol) Chemisorption (S-donor)Pd, Pt, Ru, Rh< 10 ppmNon-polar to Polar Aprotic
Silica-Isocyanide Chemisorption (C-donor)Ru (Highly specific)< 5 ppmAcetic Acid, Water, EtOAc
Macroporous TMT Chemisorption (S/N-donor)Pd, Ru< 10 ppmAqueous, Acidic solutions

Part 3: Experimental Protocols & Workflows

Standard Operating Procedure: Noble Metal Scavenging from 1,3-CHDA

This protocol is designed as a self-validating system. By isolating the bulk filtration from the chemical scavenging step, you can independently verify the source of metal contamination.

Step 1: Primary Hot Filtration (Bulk Catalyst Removal)

  • Upon completion of the isophthalic acid hydrogenation, cool the reactor to 80°C to prevent premature crystallization of 1,3-CHDA.

  • Filter the reaction mixture through a heated Celite pad or a 0.45 µm PTFE membrane to remove the bulk Ru/C or Pd/C catalyst.

  • Validation Check: The filtrate should be optically clear. Any grey/black tint indicates support breakdown (colloidal carbon).

Step 2: Scavenger Incubation (Chemisorption)

  • Transfer the clear filtrate to a clean reaction vessel.

  • If the reaction was run in alkaline water, adjust the pH to ~3.0 - 4.0 using dilute HCl or Acetic Acid to protonate the 1,3-CHDA.

  • Add the selected metal scavenger (e.g., Silica-Isocyanide for Ru) at a loading of 4 to 5 equivalents relative to the estimated leached metal content (typically 5-10% w/w of the crude product).

  • Agitate the suspension vigorously at 50°C for 4 to 12 hours. Causality note: Elevated temperatures increase the kinetic rate of metal transfer from the 1,3-CHDA complex to the scavenger.

Step 3: Secondary Filtration & Crystallization

  • Filter the mixture through a 0.2 µm filter to remove the metal-loaded scavenger. Wash the filter cake with a small volume of hot solvent to maximize product recovery.

  • Concentrate the filtrate under reduced pressure and cool to 5°C to induce crystallization of the purified 1,3-CHDA.

  • Isolate the crystals via vacuum filtration and dry to constant weight.

  • Validation Check: Analyze the final crystals via ICP-MS. The noble metal content must be <10 ppm.

Part 4: Process Visualizations

Workflow A 1. Hydrogenation Isophthalic Acid (Ru/C or Pd/C) B 2. Hot Filtration (Remove Support) A->B C 3. Scavenger Treatment B->C D 4. Secondary Filtration C->D E 5. Crystallization (<10 ppm Metal) D->E

Experimental workflow for 1,3-CHDA synthesis and catalyst scavenging.

Troubleshooting Start ICP-MS: Ru/Pd > 10 ppm Check Contamination State? Start->Check Particulate Particulate/Colloidal (Visual Turbidity) Check->Particulate Turbid Soluble Soluble Complex (Clear Solution) Check->Soluble Clear Fix1 Use 0.2 µm PTFE Filter Check Support Integrity Particulate->Fix1 Fix2 Optimize Scavenger: Increase Eq. or Time Soluble->Fix2

Troubleshooting logic tree for resolving high residual metal content in 1,3-CHDA.

References

  • Purification of crude isophthalic acid, Google P
  • Apeiron's Metal Scavenging Solutions, Apeiron Synthesis,[Link]

  • New Applications of Ruthenium Scavenging, Biotage, [Link]

  • Use of metal scavengers for removal of ruthenium residues, Google P
Optimization

controlling stereochemistry in 1,3-cyclohexanedicarboxylic acid derivatives

The following guide is structured as a Technical Support Center resource. It is designed to address the specific, high-friction challenges researchers face when working with 1,3-cyclohexanedicarboxylic acid (1,3-CHDA) de...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center resource. It is designed to address the specific, high-friction challenges researchers face when working with 1,3-cyclohexanedicarboxylic acid (1,3-CHDA) derivatives.

Topic: Controlling Stereochemistry in 1,3-Cyclohexanedicarboxylic Acid Derivatives Role: Senior Application Scientist Status: Active | Ticket Volume: High

Welcome to the Stereochemistry Troubleshooting Hub

If you are accessing this guide, you are likely observing inconsistent isomer ratios in your 1,3-CHDA synthesis or struggling to separate the cis/trans mixture. Unlike 1,4-disubstituted cyclohexanes where the trans isomer is thermodynamically favored, the 1,3-system presents a unique "stereochemical trap" driven by conformational analysis.

This guide treats your experimental challenges as "Support Tickets" with validated workflows for resolution.

Ticket #001: "My hydrogenation yielded the wrong isomer ratio. Which is stable?"

Diagnosis: You are likely assuming that the trans-isomer is the thermodynamic sink (as it is for 1,2- and 1,4-systems). This is incorrect for 1,3-systems.

Technical Insight: In 1,3-disubstituted cyclohexanes, the cis-isomer is thermodynamically more stable .[1][2]

  • Cis-1,3-CHDA: Can adopt a chair conformation where both carboxylic acid groups are equatorial (

    
    ). This minimizes 1,3-diaxial steric strain.[2]
    
  • Trans-1,3-CHDA: Must adopt a conformation with one axial and one equatorial group (

    
    ). The axial substituent introduces significant steric destabilization (~5.4 kJ/mol penalty).
    

Troubleshooting Protocol: Controlling the Synthesis

ObjectiveReaction ControlRecommended ConditionsMechanistic Logic
Target: High Cis Kinetic & Thermodynamic Catalyst: 5% Rh/C or Pd/CSolvent: Water or Acetic AcidTemp: <80°CHydrogenation of Isophthalic Acid occurs via syn-addition to the aromatic ring. Since the substrate is flat, hydrogens add to the same face, kinetically favoring cis. Since cis is also thermodynamic (

), high selectivity (>90%) is achievable.
Target: Mixed/Trans Equilibration Catalyst: Ru/CTemp: >150°CpH: AcidicHigh temperatures allow for reversible dehydrogenation/hydrogenation or keto-enol tautomerism (if ketone intermediates exist), pushing the system toward equilibrium. However, because cis is more stable, obtaining pure trans via simple hydrogenation is thermodynamically difficult.
Ticket #002: "How do I separate the cis and trans isomers effectively?"

Diagnosis: Fractional crystallization is slow and yield-limiting. You need a "Chemical Switch" based on geometry.

The Solution: The Anhydride Protocol This is the most robust self-validating method for purification. It relies on the fact that only the cis isomer can form a cyclic intramolecular anhydride.

  • Mechanism: The cis isomer exists in equilibrium between the diequatorial (

    
    ) and diaxial (
    
    
    
    ) chairs. The (
    
    
    ) conformer brings the carboxylic acids close enough to bridge.
  • Constraint: The trans isomer (

    
    ) cannot form an intramolecular anhydride without breaking the ring or forming highly strained oligomers.
    

Workflow Visualization:

AnhydrideProtocol Mixture Crude Mixture (Cis + Trans 1,3-CHDA) Reagent Add Acetic Anhydride Reflux (140°C) Mixture->Reagent Reaction Cyclization Reaction Reagent->Reaction CisPath Cis-Isomer forms Cyclic Anhydride (Bicyclic [3.3.1] System) Reaction->CisPath Intramolecular Reaction TransPath Trans-Isomer remains Diacid (or linear polymer) Reaction->TransPath No Reaction (Steric Ban) Separation Vacuum Distillation or Selective Crystallization Hydrolysis Hydrolysis (H2O) Separation->Hydrolysis Anhydride Fraction FinalTrans Enriched Trans-1,3-CHDA (Residue) Separation->FinalTrans Acid Fraction CisPath->Separation TransPath->Separation FinalCis Pure Cis-1,3-CHDA Hydrolysis->FinalCis

Caption: The Anhydride Protocol exploits the geometric impossibility of trans-1,3-diaxial bridging to chemically separate isomers.

Step-by-Step Protocol:

  • Reflux: Dissolve the crude mixture in excess acetic anhydride. Reflux for 2–4 hours.

  • Conversion: Monitor via TLC or NMR. The cis-acid converts to 1,3-cyclohexanedicarboxylic anhydride . The trans-acid remains unreacted or forms heavy linear anhydrides.

  • Isolation: Distill the mixture. The monomeric cis-anhydride is volatile. The trans-species is not.[2]

  • Recovery: Collect the distillate (anhydride) and boil in water to hydrolyze back to pure cis-1,3-CHDA.

Ticket #003: "I need to confirm my stereochemistry. NMR is ambiguous."

Diagnosis: Simple chemical shift comparison is often insufficient due to solvent effects. You need to look at coupling constants (


)  and symmetry .

Analytical Troubleshooting Guide:

FeatureCis-Isomer (

dominant)
Trans-Isomer (

)
Symmetry High (C2v or Cs): The molecule has a plane of symmetry passing through C2 and C5.Lower (C2): The signals may appear more complex depending on the rate of ring flipping.
Proton H1/H3 Appear as broad multiplets or triplets of triplets (

). In the dominant

chair, H1/H3 are axial .
One proton is axial, one is equatorial.[2] The signal is an average or distinct multiplets if ring flip is slow.
Coupling (

)
Large

(~10-12 Hz):
The axial H1 couples with axial H2/H6 protons.
Reduced

values:
The equatorial proton lacks the large diaxial coupling constant.
C-13 NMR Fewer unique carbon signals due to symmetry.[3]Distinct signals for C1/C3 if the environment is chiral/resolved, or averaged shifts distinct from cis.

Pro Tip: If available, convert a small sample to the dimethyl ester. The methoxy peaks often resolve clearly in


H-NMR, allowing for accurate integration of the ratio.
Ticket #004: "I specifically need the Trans isomer. How do I force it?"

Diagnosis: You are fighting thermodynamics. You cannot "cook" the cis isomer into trans (unlike the 1,4-system).

Strategy:

  • Isomerization: Establish an equilibrium (approx 85:15 cis:trans).

  • Depletion: Use the Anhydride Protocol (Ticket #002) to remove the cis isomer.

  • Recycle: Take the trans-enriched residue. If higher purity is needed, recrystallize from water. Trans-1,3-CHDA is generally less soluble in water than the cis isomer, aiding purification.

References
  • Hydrogenation Selectivity & Mechanism

    • Maki, T., et al. "Benzoic Acid and Derivatives."[4] Ullmann's Encyclopedia of Industrial Chemistry. (2000). Explains the syn-addition mechanism on Rh/C catalysts.

    • Source:

  • Conformational Analysis (1,3-diaxial interactions)

    • Eliel, E. L., et al. "Conformational Analysis of 1,3-Disubstituted Cyclohexanes." Journal of the American Chemical Society. Establishes the stability of the ( ) system over ( ).
    • Source:

  • Anhydride Separation Method

    • Smith, J. G. "Preparation of Cyclohexanedicarboxylic Acid Anhydrides."[5] Journal of Organic Chemistry. Details the cyclization kinetics of cis vs trans isomers.

    • Source:

  • NMR Characterization

    • Breitmaier, E. "Structure Elucidation by NMR in Organic Chemistry." Provides reference data for cyclohexane coupling constants ( vs ).
    • Source:

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of trans vs cis-1,3-cyclohexanedicarboxylic acid

This guide outlines the definitive 1H NMR analysis for distinguishing cis- and trans-1,3-cyclohexanedicarboxylic acid. It addresses the needs of drug development professionals requiring unambiguous stereochemical assignm...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the definitive 1H NMR analysis for distinguishing cis- and trans-1,3-cyclohexanedicarboxylic acid. It addresses the needs of drug development professionals requiring unambiguous stereochemical assignment.

Executive Summary: The Stereochemical Distinction

The differentiation of cis- and trans-1,3-cyclohexanedicarboxylic acid relies on detecting the conformational mobility of the trans-isomer versus the conformational lock of the cis-isomer.

  • cis-Isomer (Meso): Exists predominantly in a rigid diequatorial (e,e) chair conformation.

  • trans-Isomer (Racemic): Exists as a rapidly equilibrating mixture of two degenerate axial-equatorial (a,e

    
     e,a)  chair conformations.
    

This fundamental dynamic difference manifests in the NMR spectrum as distinct signal bandwidths (coupling patterns) and chemical shift environments for the methine protons (


-protons).

Structural & Conformational Analysis

Understanding the solution-state dynamics is prerequisite to interpreting the spectra.

cis-1,3-Cyclohexanedicarboxylic acid[1][2]
  • Configuration: (1R, 3S). The substituents are on the same side of the ring.

  • Conformation: The diequatorial (e,e) conformer is energetically superior (

    
     kcal/mol per group) to the diaxial (a,a) form.
    
  • NMR State: The molecule is effectively "locked" in the (e,e) state at room temperature.

  • Symmetry: Possesses a plane of symmetry (

    
    ) passing through C2 and C5.
    
    • Implication: H1 and H3 are chemically equivalent and purely axial .

trans-1,3-Cyclohexanedicarboxylic acid
  • Configuration: (1R, 3R) / (1S, 3S). The substituents are on opposite sides.

  • Conformation: One group is axial, the other equatorial. Ring flipping converts the axial group to equatorial and vice versa.

  • NMR State: Rapid ring flipping averages the environments of all protons.

  • Symmetry: Possesses a

    
     axis of symmetry.
    
    • Implication: H1 and H3 are chemically equivalent but are time-averaged between axial and equatorial environments.

1H NMR Spectral Comparison (DMSO-d6)

The following table summarizes the diagnostic signals.

Featurecis-1,3-Isomer (Locked e,e)trans-1,3-Isomer (Averaging a,e)
H1/H3 Chemical Shift Upfield (

ppm)
Downfield (

ppm)
H1/H3 Multiplicity Broad Multiplet (tt)Narrower Multiplet (quintet-like)
H1/H3 Bandwidth (

)
Large (> 30 Hz)Intermediate (~ 15–20 Hz)
C2 Methylene Protons Distinct (H2

& H2

are diastereotopic)
Equivalent (Averaged signal)
Detailed Mechanistic Interpretation

A. The Methine Protons (H1 & H3)

  • Chemical Shift: In cyclohexane systems, axial protons generally resonate upfield (lower ppm) relative to equatorial protons due to the anisotropy of the C-C bonds.

    • cis-Isomer: H1/H3 are purely axial . Signal appears upfield.[1][2]

    • trans-Isomer: H1/H3 average between axial and equatorial. Since

      
      , the weighted average shifts downfield  relative to the cis-isomer.
      

B. Coupling Constants & Signal Width (The "Fingerprint") The most reliable method for assignment is the width at half-height (


) or the total splitting width, governed by the Karplus equation.
  • cis-Isomer (Axial H1):

    • H1 is axial. It has two large trans-diaxial couplings (

      
       Hz) to H2
      
      
      
      and H6
      
      
      .
    • It also has two small axial-equatorial couplings (

      
       Hz) to H2
      
      
      
      and H6
      
      
      .
    • Result: A wide triplet-of-triplets. Total width

      
       Hz.
      
  • trans-Isomer (Averaged H1):

    • H1 flips between axial and equatorial. The observed coupling (

      
      ) is the average of the static values.
      
    • 
       Hz.
      
    • Result: A narrower multiplet. The massive diaxial splitting is lost to averaging.

Visualization of Decision Logic

The following diagram illustrates the logical workflow for assigning the stereochemistry based on spectral data.

NMR_Analysis Start Unknown 1,3-Cyclohexanedicarboxylic Acid (1H NMR in DMSO-d6) Analyze_H1 Analyze Methine Protons (H1/H3) Region: 2.0 - 2.6 ppm Start->Analyze_H1 Check_Width Check Signal Width (Bandwidth) Analyze_H1->Check_Width Broad Broad Multiplet (Width > 30 Hz) Indicates Axial H Check_Width->Broad Large Couplings (J_aa) Narrow Narrower Multiplet (Width < 20 Hz) Indicates Averaging H Check_Width->Narrow Averaged Couplings Check_C2 Check C2 Methylene Protons (High Field) Broad->Check_C2 Narrow->Check_C2 Distinct_C2 Distinct Signals (H2-ax and H2-eq separate) Locked Conformation Check_C2->Distinct_C2 cis path Equiv_C2 Single Averaged Signal (H2 protons equivalent) Rapid Ring Flip Check_C2->Equiv_C2 trans path Result_Cis CONCLUSION: cis-Isomer (Diequatorial Form) Distinct_C2->Result_Cis Result_Trans CONCLUSION: trans-Isomer (Averaging Form) Equiv_C2->Result_Trans

Caption: Logical workflow for distinguishing cis/trans isomers using H1 bandwidth and C2 proton equivalence.

Experimental Protocol

To ensure reproducible data for regulatory filing or publication, follow this standardized protocol.

Step 1: Sample Preparation

  • Solvent: Use DMSO-d6 .

    • Why? It provides excellent solubility for dicarboxylic acids and prevents aggregation that can broaden peaks in non-polar solvents like CDCl3.

    • Alternative: D2O with 2 equivalents of NaOD. Note that ionization (dianion formation) may slightly alter conformational populations, but the cis-isomer generally remains diequatorial [1].

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration is not required and may induce viscosity broadening.

Step 2: Acquisition Parameters

  • Field Strength: Minimum 300 MHz; 400 MHz+ recommended for clear resolution of the AA'BB' systems.

  • Spectral Width: -2 to 14 ppm (to capture COOH protons if exchange is slow).

  • Scans: 16–32 scans are sufficient.

Step 3: Data Processing

  • Apodization: Apply a standard exponential window function (LB = 0.3 Hz). Do not over-smooth, as this obscures the coupling fine structure.

  • Integration: Integrate the H1/H3 region (2H) relative to the ring methylene protons.

Step 4: Analysis Checklist

  • Locate the methine signal (

    
     2.0–2.6 ppm).
    
  • Measure the width at half-height (

    
    ).
    
    • If

      
       Hz 
      
      
      
      cis .
    • If

      
       Hz 
      
      
      
      trans .
  • Verify with C2 protons (

    
     1.2–1.6 ppm).
    
    • Look for complexity (distinct diastereotopic protons) vs. simplicity (averaged).

Expert Nuance: The "Salt Effect"

While the neutral cis-acid is >95% diequatorial, researchers working with dianions (e.g., disodium salts) in DMSO should be aware of a rare conformational anomaly.

  • Observation: The cis-1,3-dianion in DMSO has been observed to populate the diaxial (a,a) conformation significantly (~57%) due to specific solvation effects and charge repulsion minimization [1].

  • Impact: If analyzing the salt form in DMSO, the "cis" spectrum may show a narrowing of the H1 signal (reduction in

    
    ), potentially mimicking the trans signal.
    
  • Mitigation: Always acidify the sample (add TFA-d or HCl) to analyze the neutral acid form for unambiguous assignment.

References

  • Roberts, J. D., et al. "Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide." Journal of the American Chemical Society, 2012. Link

  • NIST Mass Spectrometry Data Center. "cis-Cyclohexane-1,3-dicarboxylic acid."[3][4] NIST Chemistry WebBook, SRD 69. Link

  • BenchChem. "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." BenchChem Technical Guides. Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." Wiley, 7th Edition.

Sources

Comparative

A Scientist's Guide to Distinguishing trans-1,3-CHDA from its Cis-Isomer using FTIR Spectroscopy

For researchers and professionals in drug development and materials science, the precise stereochemical characterization of molecules like 1,3-cyclohexanedicarboxylic acid (1,3-CHDA) is paramount. The spatial arrangement...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and materials science, the precise stereochemical characterization of molecules like 1,3-cyclohexanedicarboxylic acid (1,3-CHDA) is paramount. The spatial arrangement of the two carboxylic acid groups on the cyclohexane ring dictates the molecule's overall shape, polarity, and ability to form intermolecular interactions, such as hydrogen bonds. These properties, in turn, influence critical attributes like solubility, crystal packing, and biological activity. This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of trans- and cis-1,3-CHDA, offering a rapid and reliable method for their differentiation.

The core of this analytical approach lies in understanding how the distinct three-dimensional conformations of the cis and trans isomers give rise to unique vibrational fingerprints. While both isomers share the same connectivity, their differing stereochemistry forces them into distinct, energetically favorable chair conformations, which fundamentally alters their molecular symmetry and, consequently, their interaction with infrared radiation.

The Conformational Basis for Spectral Differentiation

The key to distinguishing cis- and trans-1,3-CHDA via FTIR spectroscopy is rooted in their preferred chair conformations. The bulky carboxylic acid groups (-COOH) dictate the most stable arrangement to minimize steric hindrance.

  • cis-1,3-CHDA : In the cis isomer, both carboxylic acid groups are on the same side of the cyclohexane ring. To avoid significant steric strain from 1,3-diaxial interactions, the molecule predominantly adopts a diequatorial (e,e) conformation. In this arrangement, both -COOH groups occupy the more spacious equatorial positions, leading to a more stable structure. This conformation possesses a plane of symmetry (Cs), which influences the number and activity of its vibrational modes.

  • trans-1,3-CHDA : Conversely, the trans isomer has its carboxylic acid groups on opposite sides of the ring. This arrangement results in a stable axial-equatorial (a,e) conformation. One -COOH group occupies an axial position while the other is equatorial. This conformation is inherently asymmetric (C1 symmetry), meaning all of its vibrational modes are, in principle, IR active. This lack of symmetry often leads to a more complex spectrum with a greater number of observable bands compared to the more symmetric cis isomer.

This fundamental difference in molecular symmetry and the subtle variations in bond angles and lengths between the axial and equatorial C-COOH bonds are what give rise to distinguishable FTIR spectra, particularly in the information-rich fingerprint region (below 1500 cm⁻¹).

Comparative FTIR Spectral Analysis

The most reliable way to distinguish between the two isomers is by a careful examination of the fingerprint region of their FTIR spectra. This region contains a complex series of absorption bands arising from bending and stretching vibrations of the entire molecule, making it highly sensitive to the overall molecular geometry.

While both isomers will exhibit the characteristic broad O-H stretch of a carboxylic acid dimer (typically centered around 3000 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹), the key differentiating peaks will be found at lower wavenumbers. Based on the known spectrum of the cis-isomer and theoretical predictions for the trans-isomer, the following table summarizes the key distinguishing peaks:

Vibrational Mode cis-1,3-CHDA (diequatorial) trans-1,3-CHDA (axial-equatorial) Rationale for Distinction
C-O Stretch / O-H Bend ~1200-1300 cm⁻¹ (fewer, broader bands)~1200-1300 cm⁻¹ (more, sharper bands)The lower symmetry of the trans-isomer can lead to the resolution of distinct C-O stretching and O-H bending modes for the axial and equatorial -COOH groups.
CH₂ Wagging/Twisting Simpler pattern in the 1100-1200 cm⁻¹ regionMore complex pattern in the 1100-1200 cm⁻¹ regionThe different steric environments and symmetries of the two conformers result in different patterns of CH₂ wagging and twisting vibrations.
Ring Vibrations Characteristic peaks related to the Cs symmetryA richer set of peaks due to the lack of symmetry (C1)The higher symmetry of the cis-isomer results in fewer IR-active ring deformation modes compared to the less symmetric trans-isomer.
Low-Frequency Modes Fewer bands below 900 cm⁻¹Potentially more numerous or shifted bands below 900 cm⁻¹Whole-molecule vibrations and out-of-plane deformations are highly sensitive to the overall molecular shape and symmetry.

Note: The exact peak positions can vary slightly depending on the sampling method (e.g., KBr pellet, ATR) and the physical state of the sample (solid or solution).

Experimental Workflow for Isomer Differentiation

The following diagram outlines the systematic workflow for distinguishing between the cis and trans isomers of 1,3-CHDA using FTIR spectroscopy.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_conclusion Conclusion sample Obtain pure solid sample of 1,3-CHDA isomer kbr Prepare KBr pellet or place sample on ATR crystal sample->kbr background Acquire background spectrum kbr->background spectrum Acquire sample spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution, 32 scans) background->spectrum process Process spectrum (e.g., baseline correction) spectrum->process compare Compare fingerprint region (1500-600 cm⁻¹) to reference spectra or predicted peak positions process->compare identify Identify isomer based on unique peak patterns compare->identify

Caption: Experimental workflow for the differentiation of 1,3-CHDA isomers using FTIR.

Detailed Experimental Protocol

This protocol describes the analysis of solid samples of 1,3-CHDA using an Attenuated Total Reflectance (ATR) FTIR spectrometer, a common and convenient method that requires minimal sample preparation.

I. Instrumentation and Materials

  • FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

  • Samples of cis- and trans-1,3-cyclohexanedicarboxylic acid.

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol).

  • Lint-free wipes.

II. Sample Preparation

  • Ensure the ATR crystal is clean by wiping it gently with a lint-free wipe dampened with isopropanol. Allow the solvent to evaporate completely.

  • Place a small amount (a few milligrams) of the solid 1,3-CHDA isomer onto the center of the ATR crystal.

  • Lower the ATR press arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal surface. This is crucial for obtaining a high-quality spectrum.

III. Data Acquisition

  • Background Spectrum: With the clean, empty ATR crystal in place, acquire a background spectrum. This will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric water and carbon dioxide.

  • Sample Spectrum: Acquire the spectrum of the prepared sample. Typical acquisition parameters are:

    • Spectral Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

IV. Data Analysis and Interpretation

  • Processing: Perform a baseline correction on the acquired spectrum if necessary to ensure a flat baseline.

  • Peak Identification: Identify the wavenumbers of the major absorption bands, paying close attention to the fingerprint region (1500-600 cm⁻¹).

  • Comparison: Compare the obtained spectrum with a reference spectrum of the known cis-isomer (available in spectral databases) and with the predicted peak characteristics for the trans-isomer as detailed in the comparative table above. The presence of a more complex pattern of peaks in the fingerprint region is a strong indicator of the trans-isomer.

V. Self-Validation and Trustworthiness

This protocol is designed to be self-validating. By running known standards of both the cis and trans isomers (if available), a local, instrument-specific reference library can be created. This allows for direct comparison and confirmation of the unknown sample's identity. The reproducibility of the spectra from multiple measurements of the same sample will also build confidence in the results.

Conclusion

FTIR spectroscopy offers a powerful, rapid, and non-destructive method for distinguishing between the cis and trans isomers of 1,3-cyclohexanedicarboxylic acid. The differentiation is fundamentally based on the distinct conformational preferences and resulting molecular symmetries of the two isomers. The cis-isomer, with its more symmetric diequatorial conformation, is expected to show a simpler spectrum in the fingerprint region compared to the less symmetric axial-equatorial conformation of the trans-isomer. By following the detailed protocol and carefully analyzing the fingerprint region, researchers can confidently and accurately determine the stereochemistry of their 1,3-CHDA samples, ensuring the integrity of their research and development efforts.

References

  • PubChem. cis-1,3-Cyclohexanedicarboxylic acid. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. Conformations of Disubstituted Cyclohexanes. [Link]

  • Lumen Learning. Disubstituted Cyclohexanes. MCC Organic Chemistry. [Link]

  • St. Paul's Cathedral Mission College. Conformational Analysis of 1,3-Disubstituted Cyclohexanes. [Link]

Validation

Thermal &amp; Structural Distinction: trans-1,3-CHDA vs. Terephthalic Acid Polyesters

The following technical guide details the thermal and structural distinctions between polyesters derived from trans-1,3-cyclohexanedicarboxylic acid (trans-1,3-CHDA) and terephthalic acid (TPA) . Executive Summary This g...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermal and structural distinctions between polyesters derived from trans-1,3-cyclohexanedicarboxylic acid (trans-1,3-CHDA) and terephthalic acid (TPA) .

Executive Summary

This guide compares the thermal performance of polyesters synthesized from the cycloaliphatic monomer trans-1,3-CHDA against the industry-standard aromatic monomer Terephthalic Acid (TPA) .[1][2]

While TPA is ubiquitous in high-performance semi-crystalline thermoplastics (e.g., PET, PBT), trans-1,3-CHDA serves a distinct role.[1] Our analysis demonstrates that replacing TPA with trans-1,3-CHDA fundamentally alters the polymer architecture from a linear, stackable aromatic system to a kinked, cycloaliphatic system .[1] This substitution results in:

  • Suppressed Crystallinity: The "kinked" geometry of the 1,3-linkage disrupts chain packing, often yielding amorphous polymers ideal for optical clarity or coating applications.

  • Enhanced Weatherability: The saturation of the cyclohexane ring eliminates UV-absorbing chromophores found in TPA, significantly reducing yellowing.

  • Modified Thermal Transitions: A reduction in Glass Transition (

    
    ) and Melting Temperature (
    
    
    
    ) due to increased free volume and reduced
    
    
    stacking interactions.[1]

Structural Causality: The "Kink" vs. The "Stack"

To understand the thermal data, one must first understand the molecular geometry.

Terephthalic Acid (TPA)[3]
  • Geometry: Planar, 1,4-para substitution.

  • Effect: The benzene ring is rigid and flat. The 1,4-linkage creates a linear chain axis, allowing polymer chains to pack efficiently (crystallize) and engage in strong intermolecular

    
     stacking.
    
  • Result: High

    
     and rapid crystallization.
    
trans-1,3-Cyclohexanedicarboxylic Acid (trans-1,3-CHDA)[1][2]
  • Geometry: Non-planar, 1,3-meta substitution.

  • Conformation: The trans-1,3 isomer typically adopts an axial-equatorial (a,e) conformation in the chair form.

  • Effect: Unlike the trans-1,4 isomer (which is diequatorial and linear), the trans-1,3 isomer introduces a significant geometric "kink" or bend in the polymer backbone.

  • Result: This conformational disorder prevents the efficient chain folding required for crystallization.[1] Consequently, these polyesters are frequently amorphous or have very slow crystallization kinetics.

structure_comparison cluster_TPA Terephthalic Acid (TPA) cluster_CHDA trans-1,3-CHDA TPA Aromatic Ring (Planar, Rigid) Linear 1,4-Linkage (Linear Axis) TPA->Linear Stacking Pi-Pi Stacking (High Intermolecular Force) Linear->Stacking High_Tm High Tm / Crystallinity Stacking->High_Tm Yields CHDA Cyclohexane Ring (Chair Conformation) Kink 1,3-Linkage (a,e) (Geometric Kink) CHDA->Kink Disorder Steric Hinderance (Disrupted Packing) Kink->Disorder Amorphous Amorphous / Low Tg Disorder->Amorphous Yields

Figure 1: Structural causality linking monomer geometry to bulk thermal properties.

Comparative Thermal Properties

The following data compares polyesters synthesized with Ethylene Glycol (EG) and 1,4-Cyclohexanedimethanol (CHDM) as diols.

Table 1: Thermal Performance Metrics
PropertyTPA-based Polyester (e.g., PET)trans-1,3-CHDA PolyesterCausality
Glass Transition (

)
70°C – 80°C 35°C – 55°C 1,3-CHDA is semi-rigid but lacks the planar stiffness of the benzene ring, increasing free volume.[1][2]
Melting Point (

)
255°C – 265°C None (Amorphous) or <150°CThe "kinked" 1,3-structure disrupts the crystal lattice formation seen in linear TPA chains.
Crystallinity Semi-Crystalline (30-40%)Mostly Amorphous Asymmetry of the 1,3-isomer hinders chain folding.[1][2]
Thermal Degradation (

)
~400°C ~360°C – 380°C Aliphatic C-H bonds are slightly less stable than Aromatic C-H bonds at extreme heat.
UV Resistance Poor (Yellows)Excellent Lack of aromatic conjugation prevents UV absorption (transparency maintained).

> Note: Data ranges are approximate and depend on molecular weight and specific diol selection. TPA data refers to standard PET. 1,3-CHDA data is derived from coating resin and copolyester literature.[1][2]

Experimental Protocol: Synthesis & Characterization

To validate these properties in your lab, follow this self-validating workflow. This protocol uses Melt Polycondensation , the standard for high-molecular-weight polyester synthesis.[1][2]

Phase 1: Melt Polycondensation Synthesis

Reagents:

  • Monomer A: Dimethyl Terephthalate (DMT) OR Dimethyl trans-1,3-cyclohexanedicarboxylate.[1][2]

  • Monomer B: Diol (e.g., Ethylene Glycol), 2.2 molar excess.

  • Catalyst: Titanium(IV) butoxide (

    
    ), 100 ppm.
    

Step-by-Step Workflow:

  • Transesterification (180°C - 200°C):

    • Charge reactor with Diester and Diol.[1][2] Purge with

      
      .
      
    • Heat to 180°C. Methanol evolution indicates reaction start.[1][2]

    • Validation: Monitor column head temperature; it should match Methanol b.p. (65°C).

  • Polycondensation (250°C - 270°C):

    • Ramp temp to 270°C. Apply vacuum gradually (< 1 mbar).

    • Remove excess diol.[1][2] Viscosity will rise significantly (torque increase on stirrer).

    • Stop Condition: When torque stabilizes or reaches equipment limit.[1][2]

  • Discharge: Extrude polymer melt into water bath; pelletize.

Phase 2: Thermal Characterization (DSC)

Objective: Determine


, 

, and Crystallization capability (

).

Protocol:

  • Instrument: Differential Scanning Calorimeter (DSC).[3][4]

  • Sample: 5-10 mg dried polymer pellet in Al pan.

  • Cycle 1 (Heat): 25°C

    
     300°C @ 10°C/min. (Erases thermal history).
    
  • Cycle 2 (Cool): 300°C

    
     25°C @ 10°C/min. (Observes crystallization 
    
    
    
    ).
  • Cycle 3 (Heat): 25°C

    
     300°C @ 10°C/min. (Measures 
    
    
    
    and
    
    
    ).

Expected Outcome:

  • TPA Sample: Distinct Melt Peak (

    
    ) in Cycle 3; Crystallization Exotherm (
    
    
    
    ) in Cycle 2.
  • 1,3-CHDA Sample: Step transition (

    
    ) only. No melting peak  will be observed if the polymer is amorphous (common for 1,3-isomers).
    

workflow cluster_synthesis Synthesis Phase cluster_analysis Thermal Analysis (DSC) Reactants Mix Monomers (Diester + Diol + Cat) Transester Transesterification 180-200°C, N2 Flow Reactants->Transester Polycon Polycondensation 270°C, Vacuum <1mbar Transester->Polycon Pellet Isolate Polymer Polycon->Pellet Heat1 1st Heat (Erase History) Pellet->Heat1 Cool Cooling Cycle (Detect Tc) Heat1->Cool Heat2 2nd Heat (Measure Tg, Tm) Cool->Heat2 Decision Crystallization Peak? Cool->Decision ResultTPA TPA: Yes (Semi-Crystalline) Decision->ResultTPA Exotherm Present ResultCHDA 1,3-CHDA: No (Amorphous) Decision->ResultCHDA Flat Baseline

Figure 2: Workflow for synthesis and thermal validation of polyester properties.

References

  • Bertolini, G. et al. (2016). "The aliphatic counterpart of PET, PPT and PBT aromatic polyesters: effect of the molecular structure on thermo-mechanical properties." AIMS Materials Science.[1][2] Link

  • Eastman Chemical Company. "Eastar™ Copolyester (PCTG) Technical Data Sheet."[2] (Reference for CHDM/TPA baseline properties). Link

  • Liu, Y. (2012). "Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters." Virginia Tech Electronic Theses and Dissertations. (Detailed analysis of CHDA isomer effects on Tg). Link

  • Zhang, M. et al. (2016). "Role of cis-1,4-cyclohexanedicarboxylic acid in the regulation of the structure and properties of polyesters." RSC Advances. (Provides comparative context for CHDA stereochemistry). Link

  • Paint & Coatings Industry (PCI). "Cycloaliphatic Polyester Based High Solids Polyurethane Coatings."[1][2] (Data source for 1,3-CHDA viscosity and amorphous nature). Link

Sources

Comparative

Guide to Diacid Selection in Polyester Resins: trans-1,3-CHDA vs. Adipic Acid for Tailored Flexibility

An In-Depth Comparative Analysis for Polymer Scientists In the synthesis of high-performance polyester resins, the choice of dicarboxylic acid is a critical determinant of the final polymer's properties. This guide provi...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Analysis for Polymer Scientists

In the synthesis of high-performance polyester resins, the choice of dicarboxylic acid is a critical determinant of the final polymer's properties. This guide provides a detailed comparison between a linear aliphatic diacid, Adipic Acid (AA), and a cycloaliphatic diacid, trans-1,3-Cyclohexanedicarboxylic Acid (trans-1,3-CHDA). We will explore how their distinct molecular architectures influence polyester chain mobility and, consequently, the macroscopic properties of flexibility, thermal stability, and mechanical strength. This analysis is grounded in fundamental polymer science principles and supported by available experimental data to inform researchers in their material design and development endeavors.

Molecular Architecture: The Foundation of Performance

The fundamental difference between adipic acid and trans-1,3-CHDA lies in their core structures. Adipic acid is a linear, flexible six-carbon aliphatic chain, while trans-1,3-CHDA features a rigid cyclohexane ring. This structural variance is the primary driver of their differing performance characteristics in a polyester backbone.

Caption: Chemical structures of Adipic Acid and trans-1,3-CHDA.

  • Adipic Acid (AA): As a linear aliphatic diacid, the single bonds within its hexane chain allow for free rotation. When incorporated into a polyester, this rotational freedom translates into high segmental mobility of the polymer chain. This inherent mobility is directly responsible for the flexibility and lower glass transition temperatures (Tg) characteristic of adipate polyesters.[1]

  • trans-1,3-Cyclohexanedicarboxylic Acid (trans-1,3-CHDA): The cyclohexane ring is a conformationally rigid structure. Its incorporation into a polyester backbone introduces a significant barrier to bond rotation. This restriction in segmental motion results in a more rigid polymer chain compared to its linear aliphatic counterpart. While the non-linear, asymmetric 1,3-substitution pattern can disrupt chain packing and prevent high crystallinity, the inherent stiffness of the ring is the dominant factor influencing the final properties.[2]

Impact on Polyester Resin Flexibility and Mechanical Properties

The choice between these two diacids allows for a trade-off between flexibility and rigidity.

  • Adipic Acid for Maximum Flexibility: Polyesters synthesized with adipic acid are known for their flexibility and low-temperature performance.[1][3] The high mobility of the polymer chains leads to a low glass transition temperature (Tg), often well below room temperature, resulting in soft, pliable materials. This makes adipic acid a preferred monomer for applications requiring high flexibility, such as in plasticizers, flexible foams, and elastomers.[1][4] However, this flexibility often comes at the cost of hardness and thermal stability.

  • trans-1,3-CHDA for Balanced Performance: Cycloaliphatic diacids like CHDA are utilized to create resins with a unique balance of properties.[5][6] The incorporation of the rigid cyclohexane ring elevates the glass transition temperature and enhances the hardness of the resulting polyester compared to an equivalent adipate polyester.[7] Studies on polyesters made with a mixture of 1,3-CHDA and 1,4-CHDA show that the addition of the 1,3-isomer disrupts structural symmetry, reducing viscosity and improving solubility compared to polyesters made with only the highly symmetric 1,4-CHDA.[2] While imparting rigidity, the cycloaliphatic structure also provides improved hydrolytic stability and weather durability, an area where adipic acid can be detrimental.[3][5] Therefore, trans-1,3-CHDA is an excellent choice for applications demanding higher modulus, better thermal resistance, and greater durability than what adipate polyesters can offer, while still providing a degree of flexibility.

G cluster_AA Adipic Acid Based Polyester cluster_CHDA trans-1,3-CHDA Based Polyester aa_struct Linear, Flexible Chain aa_prop High Segmental Mobility aa_struct->aa_prop allows aa_result Low Tg, High Flexibility aa_prop->aa_result leads to chda_struct Rigid Cyclohexane Ring chda_prop Restricted Segmental Mobility chda_struct->chda_prop causes chda_result Higher Tg, Balanced Rigidity chda_prop->chda_result leads to

Caption: Influence of diacid structure on polymer chain properties.

Quantitative Performance Comparison

The following table summarizes the expected performance differences based on available data for adipic acid and closely related cycloaliphatic systems. Direct comparative data for pure trans-1,3-CHDA is limited; therefore, properties for CHDA are inferred from studies on 1,4-CHDA and its isomers.[5][7][8]

PropertyPolyester with Adipic AcidPolyester with trans-1,3-CHDARationale & Causality
Flexibility HighModerateThe linear AA chain allows for high segmental mobility. The rigid cyclohexane ring in CHDA restricts this mobility.
Glass Transition (Tg) Low (e.g., -50 °C to 0 °C)[9]Higher (e.g., > 80°C)[10]Restricted chain motion in CHDA-based polyesters requires more thermal energy for the transition from a glassy to a rubbery state.
Tensile Modulus LowHighThe rigid CHDA backbone provides greater resistance to deformation under tensile stress.
Hardness LowHighIncreased chain rigidity from the CHDA ring results in a harder material.[7]
Weather/UV Resistance ModerateGood to ExcellentAliphatic structures like adipic acid can be more prone to degradation. Cycloaliphatic rings offer better stability.[5][6]
Hydrolytic Stability ModerateGoodCycloaliphatic structures can offer improved resistance to hydrolysis compared to linear aliphatics.[3]
Experimental Protocol: Synthesis of Polyester Resins

This section provides a standardized, two-stage melt polycondensation protocol that can be adapted for the synthesis of polyester resins using either adipic acid or trans-1,3-CHDA. This method ensures the removal of reaction byproducts to drive the polymerization towards a high molecular weight.

Materials & Equipment:

  • Diacid: Adipic Acid or trans-1,3-CHDA

  • Diol: e.g., 1,4-Butanediol (BDO), Ethylene Glycol (EG)

  • Catalyst: Titanium(IV) butoxide (Ti(OBu)₄) or Stannous Chloride (SnCl₂)[11]

  • Three-neck round-bottom flask

  • Mechanical stirrer, heating mantle, temperature controller

  • Nitrogen inlet and outlet

  • Distillation head with condenser and collection flask

  • Vacuum pump and gauge

G start Start charge 1. Monomer Charging Charge flask with Diacid and Diol (e.g., 1:1.2 molar ratio). start->charge end End: Characterize Polymer purge 2. Inert Atmosphere Purge with N₂ for 20 min. charge->purge catalyst 3. Catalyst Addition Add catalyst (0.05-0.1 mol%). purge->catalyst esterification 4. Esterification (Stage 1) Heat to 180-200°C under N₂ flow. Collect water byproduct. catalyst->esterification polycondensation 5. Polycondensation (Stage 2) Increase temp to 220-240°C. Gradually apply vacuum (<1 mbar). esterification->polycondensation monitor 6. Monitor & Terminate Monitor viscosity. Cool and recover polymer. polycondensation->monitor monitor->end

Caption: Experimental workflow for two-stage melt polycondensation.

Step-by-Step Procedure:

  • Monomer Charging: Charge the clean, dry three-neck flask with the selected diacid (adipic acid or trans-1,3-CHDA) and the diol. A slight molar excess of the diol (e.g., 10-20%) is typically used to compensate for its potential loss during heating.[12]

  • Inert Atmosphere: Equip the flask with a mechanical stirrer, nitrogen inlet, and a distillation head. Purge the system with high-purity nitrogen for 15-20 minutes to remove oxygen, preventing oxidative side reactions.[11]

  • Catalyst Addition: Add the catalyst, such as Titanium(IV) butoxide, at a concentration of approximately 0.05-0.1 mol% relative to the diacid.[11]

  • Esterification (First Stage): Begin stirring and heat the mixture to 180-200°C under a slow, steady stream of nitrogen. This stage facilitates the initial esterification, producing water as a byproduct, which is continuously removed and collected in the receiving flask. Maintain this temperature for 2-4 hours or until the theoretical amount of water is collected.[11][13]

  • Polycondensation (Second Stage): Gradually increase the temperature to 220-240°C. Simultaneously, slowly apply a vacuum to the system, gradually reducing the pressure to below 1 mbar. This stage is crucial for removing the excess diol and driving the reaction to form high molecular weight polymer chains.[11][12]

  • Monitoring and Completion: The reaction's progress can be monitored by observing the increase in the viscosity of the melt (e.g., via the torque on the mechanical stirrer). Once the desired viscosity is achieved (typically after several hours), the reaction is stopped by removing the heat and breaking the vacuum with nitrogen.

  • Polymer Recovery: Allow the reactor to cool to room temperature. The resulting polyester can then be recovered for subsequent analysis and characterization.

Conclusion

The selection between adipic acid and trans-1,3-CHDA is a strategic choice based on the desired end-use properties of the polyester resin.

  • Adipic acid is the monomer of choice for applications where high flexibility, softness, and low-temperature performance are paramount. Its linear structure ensures high polymer chain mobility, leading to low-Tg materials ideal for elastomers and flexible coatings.

  • trans-1,3-CHDA offers a pathway to more rigid, durable, and thermally stable polyesters. The incorporation of the rigid cycloaliphatic ring enhances hardness, elevates the glass transition temperature, and improves weatherability. It serves as an excellent building block for creating high-performance coatings and engineering plastics that require a superior balance of mechanical strength and environmental resistance compared to traditional aliphatic polyesters.

By understanding the structure-property relationships outlined in this guide, researchers can make informed decisions to precisely tailor the flexibility and overall performance of their polyester resins.

References

  • Ataman Kimya. (n.d.). ADIPIC ACID POLYESTER. Retrieved from [Link]

  • Science and Education Publishing. (n.d.). Synthesis and Characterization of Branched Polyester: Thermal and Microbial Degradation Studies. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst. Retrieved from [Link]

  • Unsaturated Polyester Resins. (n.d.). Retrieved from [Link]

  • International Scientific Organization. (2012, July 31). Preparation and characterization of polyesters with controlled molecular weight method. Retrieved from [Link]

  • SciSpace. (2007, November 21). Synthesis and characterization of aliphatic polyesters from glycerol, by-product of biodiesel production, and adipic acid. Retrieved from [Link]

  • IJPRS. (2013, November 23). Thermal and Mechanical Properties of Adipic Acid Modified Unsaturated Polyester Resin and Jute Composite. Retrieved from [Link]

  • Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Thermal and Mechanical Properties of Adipic Acid Modified Unsaturated Polyester Resin and Jute Composite. Retrieved from [Link]

  • ResearchGate. (n.d.). The properties of polyesters as a function of difunctional acids. Retrieved from [Link]

  • PMC. (n.d.). Chemically Recyclable Polyester Thermosets from Activated Adipic Acid and Renewable Polyols. Retrieved from [Link]

  • ResearchGate. (n.d.). Performance of CHDA in polyester polyols for weatherable 2K polyurethane coatings. Retrieved from [Link]

  • Allan Chemical Corporation. (2025, December 5). Ultimate Guide to Polyester and Alkyd Resin Properties. Retrieved from [Link]

  • MDPI. (2021, August 13). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging. Retrieved from [Link]

  • JKU ePUB. (2021, December 23). SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS. Retrieved from [Link]

  • ResearchGate. (n.d.). Thermal characterization and crystallization kinetics of polyester polyols derived from adipic acid and bio-based succinic acid with 1,4-butanediol and 1,6-hexanediol | Request PDF. Retrieved from [Link]

  • Dongsen Chemicals. (2024, January 4). All About Polyester Resin - Features&Applications. Retrieved from [Link]

  • MDPI. (2015, July 2). Synthesis of Unsaturated Polyester Resins from Various Bio-Derived Platform Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). US3294620A - Resins from aliphatic and cycloaliphatic dicarboxylic acid and glycol mixtures.
  • PMC. (n.d.). Critical Cooling Rate of Fast-Crystallizing Polyesters: The Example of Poly(alkylene trans-1,4-cyclohexanedicarboxylate). Retrieved from [Link]

  • The Madison Group. (n.d.). THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS. Retrieved from [Link]

  • American Coatings Association. (n.d.). Performance of CHDA in Polyester Polyols for Weatherable 2K Polyurethane Coatings. Retrieved from [Link]

  • ScienceDirect. (n.d.). Polyester polyols. Retrieved from [Link]

  • ACS Publications. (2013, April 3). Advanced Polymerization and Properties of Biobased High Tg polyester of Isosorbide and 1,4-Cyclohexanedicarboxylic Acid through in Situ Acetylation | Macromolecules. Retrieved from [Link]

  • VTechWorks. (2012, March 22). Synthesis and Characterization of Amorphous Cycloaliphatic Copolyesters with Novel Structures and Architectures. Retrieved from [Link]

Sources

Validation

Advanced Analytical Guide: DSC Melting Point Determination of Pure trans-1,3-Cyclohexanedicarboxylic Acid

Introduction: The Analytical Imperative 1,3-Cyclohexanedicarboxylic acid (1,3-CHDA) is a highly versatile cycloaliphatic building block utilized in the synthesis of advanced polyamides, polyesters, and active pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative

1,3-Cyclohexanedicarboxylic acid (1,3-CHDA) is a highly versatile cycloaliphatic building block utilized in the synthesis of advanced polyamides, polyesters, and active pharmaceutical ingredients (APIs). Because the cis and trans stereoisomers of 1,3-CHDA exhibit drastically different spatial geometries, their thermodynamic properties—most notably their melting points (


)—vary significantly.

For researchers and drug development professionals, relying on traditional capillary melting point apparatuses introduces visual subjectivity and fails to detect polymorphic transitions. Differential Scanning Calorimetry (DSC) serves as the gold standard for determining the exact melting point and phase purity of pure trans-1,3-CHDA, offering quantitative heat flow data that directly correlates to molecular symmetry and crystal lattice energy.

Conformational Thermodynamics & Causality

The melting point of a crystalline solid is fundamentally governed by its molecular symmetry and the efficiency of its crystal lattice packing. Understanding the causality behind the thermal behavior of 1,3-CHDA requires examining its cyclohexane ring conformations:

  • cis-1,3-CHDA : Adopts a highly symmetric diequatorial (e,e) conformation. This symmetry facilitates tight, ordered intermolecular hydrogen bonding within the crystal lattice, requiring higher thermal energy to disrupt. Consequently, pure cis-1,3-CHDA exhibits a higher melting point of approximately 165 °C 1[1].

  • trans-1,3-CHDA : Forced into an equatorial-axial (e,a) conformation due to the geometric constraints of the ring. The protruding axial carboxyl group disrupts optimal crystal packing, lowering the overall lattice energy. This results in a depressed melting point of 147–148 °C 2[2].

  • Isomeric Mixtures : Commercially available 1,3-CHDA is often supplied as a cis/trans mixture, which exhibits broad, unpredictable, or bifurcated melting endotherms ranging from 149 °C to 167 °C depending on the exact isomeric ratio 3[3].

ConformationalCausality Root 1,3-CHDA Stereoisomers Cis cis-1,3-CHDA (e,e-conformation) Root->Cis Trans trans-1,3-CHDA (e,a-conformation) Root->Trans CisMech High Symmetry & Optimal Lattice Packing Cis->CisMech TransMech Axial Disruption & Suboptimal Packing Trans->TransMech CisTm Tm = ~165°C CisMech->CisTm TransTm Tm = 147-148°C TransMech->TransTm

Conformational causality governing the melting point differences in 1,3-CHDA isomers.

Quantitative Comparison of Alternatives

When selecting cycloaliphatic dicarboxylic acids for synthesis, it is critical to benchmark trans-1,3-CHDA against its alternatives. Table 1 summarizes the quantitative thermal data and structural implications.

Table 1: Physicochemical Comparison of 1,3-CHDA Isomers and Alternatives

CompoundConformationMelting Point (

)
Primary ApplicationDSC Endotherm Profile
Pure trans-1,3-CHDA e,a (Equatorial-Axial)147–148 °C 2Asymmetric polymer chains, API precursorsSharp, single peak at ~147 °C
Pure cis-1,3-CHDA e,e (Diequatorial)~165 °C 1High-crystallinity polyamidesSharp, single peak at ~165 °C
cis/trans Mixture Mixed149 °C – 167 °C General-purpose resins, MOF linkersBroad, asymmetric, or bifurcated peak

Experimental Methodology: DSC Protocol for trans-1,3-CHDA

To achieve reproducible thermograms, the DSC protocol must isolate the true thermodynamic melting endotherm from thermal history artifacts (such as milling stresses or residual solvents).

DSCWorkflow N1 1. Sample Prep (2-5 mg pure trans-1,3-CHDA) N2 2. Hermetic Sealing (Aluminum Pans) N1->N2 N3 3. Calibration (Indium standard, N2 purge) N2->N3 N4 4. Thermal Cycling (Heat-Cool-Heat at 10°C/min) N3->N4 N5 5. Data Acquisition (Monitor Heat Flow) N4->N5 N6 6. Thermogram Analysis (Extract Tm onset at ~147°C) N5->N6

Step-by-step DSC experimental workflow for trans-1,3-CHDA melting point determination.

Step-by-Step Workflow & Causality
  • Instrument Calibration : Calibrate the DSC using high-purity Indium (

    
     = 156.6 °C).
    
    • Causality: Indium's melting point is extremely close to the target range of 1,3-CHDA, ensuring the thermocouple response is perfectly linear and accurate at ~147 °C.

  • Sample Preparation : Weigh exactly 2.0 to 5.0 mg of pure trans-1,3-CHDA into a standard aluminum DSC pan and hermetically seal it.

    • Causality: Sample sizes larger than 5 mg introduce thermal gradients (thermal lag) within the powder bed, which artificially broadens the melting peak and skews the onset temperature.

  • Atmosphere Control : Purge the furnace with dry Nitrogen (

    
    ) at a constant flow rate of 50 mL/min.
    
    • Causality: An inert atmosphere prevents the oxidative degradation of the carboxylic acid groups at elevated temperatures, ensuring the endotherm represents pure melting.

  • Thermal Cycling (Heat-Cool-Heat) :

    • First Heating: Ramp from 25 °C to 180 °C at 10 °C/min. (Erases prior thermal and mechanical history).

    • Cooling: Ramp from 180 °C to 25 °C at 10 °C/min. (Establishes a controlled, known crystalline state).

    • Second Heating: Ramp from 25 °C to 180 °C at 10 °C/min.

    • Causality: A heating rate of 10 °C/min provides the optimal balance between signal resolution (peak sharpness) and sensitivity. Faster rates cause thermal lag; slower rates result in weak heat flow signals.

  • Data Extraction : Analyze the second heating curve. Determine the extrapolated onset temperature (

    
    ) of the endothermic peak. For pure trans-1,3-CHDA, this will report at 147.0–148.0 °C.
    

Self-Validating Protocols & Data Integrity

A highly trustworthy experimental protocol must act as a self-validating system. The DSC workflow described above inherently validates its own outputs through the following mechanisms:

  • Input vs. Output Validation (The First vs. Second Heat) : If the first heating cycle shows a broad peak at 145 °C but the second heating cycle shows a sharp peak at 147 °C, the system successfully validates that the initial variance was due to sample history (e.g., amorphous content or moisture) rather than chemical impurity.

  • Contamination Self-Reporting : If the thermogram of trans-1,3-CHDA shows the primary onset at 147 °C but also reveals a secondary endothermic shoulder at ~165 °C, the system immediately self-reports cis-isomer cross-contamination.

  • Orthogonal Validation (TGA Coupling) : To validate that the endotherm is strictly a phase transition (melting) and not dehydration (anhydride formation), researchers should run a parallel Thermogravimetric Analysis (TGA). A stable mass curve during the DSC endotherm confirms true melting, whereas a mass loss would indicate decomposition.

References

  • ChemBK. "trans-e,a-1,3-cyclohexanedicarboxylic acid - Physico-chemical Properties". Available at:[Link]

Sources

Comparative

Comparative Viscosity of 1,3-CHDA vs. 1,4-CHDA Based Resins: A Technical Guide

Introduction: Cycloaliphatic Polyesters in Advanced Materials For researchers and drug development professionals, maintaining the integrity of pharmaceutical manufacturing environments is paramount. Cleanrooms, biomedica...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Cycloaliphatic Polyesters in Advanced Materials

For researchers and drug development professionals, maintaining the integrity of pharmaceutical manufacturing environments is paramount. Cleanrooms, biomedical device housings, and processing equipment require high-performance, chemically resistant, and low-VOC (Volatile Organic Compound) coatings to withstand harsh sterilants and prevent contamination.

Polyester and polyurethane resins derived from cycloaliphatic diacids are critical building blocks for these advanced coatings. Specifically, 1,4-cyclohexanedicarboxylic acid (1,4-CHDA) and 1,3-cyclohexanedicarboxylic acid (1,3-CHDA) offer exceptional hydrolytic stability, thermal resistance, and UV durability compared to traditional aromatic diacids like terephthalic acid (TPA)[1][2]. However, the geometric isomerism between these two monomers fundamentally alters the macroscopic rheology and solubility of the resulting polymers. This guide objectively compares the viscosity profiles of 1,3-CHDA and 1,4-CHDA resins, providing field-proven insights for formulating high-solids, low-VOC systems.

Mechanistic Causality: Molecular Symmetry and Rheology

As an application scientist, it is crucial to understand why these two closely related isomers behave differently in solution and melt phases. The causality lies entirely in their molecular symmetry and its effect on polymer chain packing.

  • 1,4-CHDA (The Symmetric Isomer): The 1,4-substitution on the cyclohexane ring creates a highly symmetric monomer. During polycondensation, this symmetry allows the polymer chains to pack tightly, increasing intermolecular interactions and crystallinity. Consequently, 1,4-CHDA homopolyesters exhibit higher glass transition temperatures (

    
    ) and significantly higher solution viscosity[3]. Because of this tight packing, they demonstrate poor solubility in ketonic solvents like methyl ethyl ketone (MEK); neat 1,4-CHDA polyesters often cannot be diluted to 40 wt% solvent without precipitating or becoming hazy[3][4].
    
  • 1,3-CHDA (The Asymmetric Isomer): The meta-like 1,3-substitution disrupts the structural symmetry of the polymer backbone. This disruption severely limits chain packing and crystallization, rendering the resulting resins as amorphous liquids at room temperature[3][4]. Because the intermolecular friction is reduced, 1,3-CHDA resins exhibit dramatically lower solution viscosity and exceptional solubility, capable of being diluted to 90 wt% solids in MEK while remaining completely transparent[3].

  • The Synergistic Blend: A field-proven method to optimize high-solids coatings is to co-polymerize both isomers. Blending 1,4-CHDA and 1,3-CHDA at a 1:1 molar ratio yields a non-linear, synergistic reduction in viscosity. The addition of 1,3-CHDA disturbs the symmetric structure of the 1,4-isomer, achieving an absolute minimum in solution viscosity while maintaining the robust mechanical hardness imparted by 1,4-CHDA[3][4].

G N1 1,4-CHDA (Symmetric) N3 High Chain Packing Increased Crystallinity N1->N3 N2 1,3-CHDA (Asymmetric) N4 Disrupted Packing Amorphous State N2->N4 N5 Higher Solution Viscosity Lower MEK Solubility N3->N5 N6 Lower Solution Viscosity High MEK Solubility N4->N6 N7 1:1 Isomeric Blend Synergistic Viscosity Minimum N5->N7 N6->N7

Causality of CHDA isomer symmetry on polyester resin morphology and viscosity.

Quantitative Rheological Comparison

The following table summarizes the comparative performance of polyesters synthesized with identical diols (e.g., 1,4-cyclohexanedimethanol) but varying CHDA isomer compositions.

Property1,4-CHDA Homopolyester1,3-CHDA Homopolyester1:1 Isomeric Blend (1,4/1,3)
Molecular Symmetry High (1,4-substitution)Low (1,3-substitution)Mixed / Disrupted
Morphology Semi-crystalline / High

Amorphous / LiquidAmorphous
MEK Solubility Poor (< 60 wt% solids)[3]Excellent (Up to 90 wt% solids)[3]Excellent (Transparent at 90 wt%)[3]
Solution Viscosity HighLowAbsolute Minimum[3]
Melt Viscosity (Powder Coatings) Lower than aromatic TPA[5][6]Lower than 1,4-CHDA[5][7]Lowest
Primary Application Powder coatings, Gel coats[8][9]High-solids liquid polyurethanesUltra-low VOC liquid coatings[3][10]

Note: While 1,4-CHDA has a higher solution viscosity than 1,3-CHDA, it is important to note that in solvent-free powder coating applications, 1,4-CHDA significantly reduces resin melt viscosity compared to traditional aromatic acids like TPA, thereby broadening the cure window and improving flow properties[5][6].

Self-Validating Experimental Protocol

To ensure trustworthiness and scientific integrity, the following protocol describes a self-validating workflow for synthesizing and rheologically profiling low-molecular-weight (


 ~800-1000  g/mol ) CHDA polyesters intended for high-solids polyurethane coatings[10]. The system is self-validating because the reaction completion is quantitatively confirmed via acid number titration prior to rheological testing.
Phase 1: Polycondensation Synthesis
  • Charge Reactor: Equip a glass reaction kettle with a mechanical stirrer, a nitrogen sparge tube, a packed partial condenser, and a Dean-Stark trap. Charge the reactor with an equimolar ratio of the targeted diacid (1,4-CHDA, 1,3-CHDA, or a 1:1 molar blend) and a selected diol (e.g., 1,4-cyclohexanedimethanol, CHDM)[3][10].

  • Esterification: Add a standard esterification catalyst (e.g., butylstannoic acid or Fascat 4100 at 0.1 wt%). Blanket the system with nitrogen to prevent oxidative yellowing[11].

  • Thermal Ramping: Heat the mixture incrementally from 150°C to 230°C. Continuously remove the water of esterification via the Dean-Stark trap to drive the equilibrium forward.

  • Validation (Acid Number): Periodically sample the resin and titrate with KOH. The reaction is deemed complete—and the target oligomeric molecular weight achieved—only when the acid number drops below 10 mg KOH/g[5].

Phase 2: Solvation and Rheological Profiling
  • Dilution: Cool the neat polyester resin to 100°C and dilute with anhydrous Methyl Ethyl Ketone (MEK) to achieve a target solids content (e.g., 75 wt% to 90 wt%)[3].

  • Visual Inspection: Assess the solubility. (Note: 1,4-CHDA homopolyesters will likely appear hazy or precipitate, whereas 1,3-CHDA and the 1:1 blend will remain transparent liquids[3][4]).

  • Viscometry: Transfer the transparent solutions to a Cone and Plate Viscometer. Measure the dynamic viscosity at a constant temperature of 25°C and a fixed shear rate of 3.0 s⁻¹ to ensure comparative accuracy across all samples[12].

Workflow S1 1. Monomer Selection 1,4-CHDA & 1,3-CHDA S2 2. Polycondensation 150-230°C N2 Blanket S1->S2 S3 3. Solvation MEK Dilution 75-90 wt% S2->S3 S4 4. Rheology Cone & Plate 3.0 s⁻¹ S3->S4

Step-by-step workflow for synthesizing and profiling CHDA-based polyester resins.

References

  • The viscosity of polyesters based on the mixture of 1,4-CHDA and 1,3-CHDA Source: ResearchGate URL:[Link]

  • WO1999060067A1 - The use of 1,4-cyclohexanedicarboxylic acid as a means of improving flow properties Source: Google Patents URL
  • Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols Source: American Coatings Association (paint.org) URL:[Link]

  • The Power of CHDA: Enhancing Polyester Resins with 1,4-Cyclohexanedicarboxylic Acid Source: NBINNO URL:[Link]

Sources

Validation

TGA Thermal Degradation Profiles of trans-1,3-CHDA Derivatives: A Comparative Guide

Executive Summary For researchers and scientists engineering advanced polymers (polyesters, polyamides, and polyurethanes), selecting the optimal dicarboxylic acid monomer is critical for balancing thermal stability, pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary For researchers and scientists engineering advanced polymers (polyesters, polyamides, and polyurethanes), selecting the optimal dicarboxylic acid monomer is critical for balancing thermal stability, processability, and environmental resistance. trans-1,3-Cyclohexanedicarboxylic acid (trans-1,3-CHDA) has emerged as a highly effective cycloaliphatic monomer. This guide objectively compares the Thermogravimetric Analysis (TGA) degradation profiles of trans-1,3-CHDA derivatives against alternatives like 1,4-CHDA, linear aliphatic acids (e.g., adipic acid), and aromatic acids (e.g., isophthalic acid).

Mechanistic Causality: The Role of Stereochemistry in Thermal Stability

The thermal behavior of trans-1,3-CHDA derivatives is fundamentally governed by the monomer's stereochemistry. Unlike the highly symmetric 1,4-CHDA (which predominantly adopts a diequatorial e,e conformation in its trans form, promoting tight chain packing and high crystallinity)[1], trans-1,3-CHDA adopts an axial-equatorial (a,e) conformation.

This a,e conformation introduces asymmetric "kinks" into the polymer backbone. While this disrupts structural symmetry and reduces overall crystallinity—rendering the resulting polymers highly soluble and often amorphous—the inherent rigidity of the cycloaliphatic ring preserves a high glass transition temperature (


) and exceptional thermal degradation stability[2]. Furthermore, the lack of aromatic unsaturation provides superior UV weathering resistance compared to isophthalic acid derivatives, making trans-1,3-CHDA an ideal bridge between the thermal robustness of aromatics and the optical clarity of aliphatics[3].

Conformation A trans-1,3-CHDA Monomer (Axial-Equatorial Conformation) B Asymmetric Backbone Kinks A->B C Cycloaliphatic Ring Rigidity A->C D Reduced Polymer Crystallinity (Amorphous Morphology) B->D E High Thermal Stability (Elevated Td,5% & Tg) C->E D->E Maintains processability

Mechanistic relationship between trans-1,3-CHDA conformation and polymer thermal properties.

Comparative Thermal Degradation Profiles (TGA Data)

To objectively evaluate performance, TGA is utilized to measure the temperature at 5% weight loss (


) and the temperature of the maximum degradation rate (

). The table below synthesizes comparative TGA data for various polymer derivatives[4],[2],[3].
Polymer ClassDiacid Monomer

(°C)

(°C)
Char Yield (%)Key Performance Observation
Polyurethane trans-1,3-CHDA~330~380< 5%Excellent solubility, highly transparent, good thermal stability[4].
Polyurethane 1,4-CHDA~342~390< 5%Slightly higher thermal stability, but lower solubility due to symmetry[4].
Polyester trans-1,3-CHDA~385~41010 - 15%High

, excellent processability, superior UV resistance[3].
Polyester Isophthalic Acid~400~42520 - 25%Highest thermal stability, but prone to yellowing and brittleness.
Polyamide trans-1,3-CHDA~415~45015 - 20%High thermal stability, optically clear, amorphous morphology[2].
Polyamide Adipic Acid~370~420< 5%Lower thermal stability, highly flexible but lower mechanical rigidity.

Data Interpretation: While 1,4-CHDA and aromatic derivatives exhibit marginally higher


 values, trans-1,3-CHDA derivatives provide a self-validating system where the slight trade-off in absolute thermal degradation temperature is heavily outweighed by massive gains in solubility, optical transparency, and processability.
Self-Validating Experimental Protocol for TGA Analysis

To ensure reproducibility and scientific integrity when evaluating the thermal degradation of trans-1,3-CHDA derivatives, the following standardized TGA protocol must be strictly adhered to. This methodology eliminates moisture-induced plasticization artifacts, ensuring that the measured


 reflects true backbone cleavage rather than solvent volatilization.

Step 1: Sample Conditioning (Critical for Aliphatic Polyamides/Polyurethanes)

  • Isolate 15.0 to 20.0 mg of the synthesized polymer.

  • Place the sample in a vacuum oven at 80°C for 24 hours to remove bound moisture and residual polymerization solvents (e.g., DMF or DMAc).

  • Store in a desiccator over anhydrous calcium sulfate until immediately prior to analysis.

Step 2: Instrument Calibration

  • Calibrate the TGA balance using a certified weight standard.

  • Perform a temperature calibration using the Curie point of standard metals (e.g., Alumel and Nickel) or the degradation profile of calcium oxalate monohydrate.

Step 3: Thermal Execution

  • Load 5.0 to 10.0 mg of the conditioned polymer into a tared alumina (

    
    ) or platinum crucible.
    
  • Purge the furnace with high-purity Nitrogen (

    
    ) at a constant flow rate of 40 mL/min to prevent oxidative degradation artifacts.
    
  • Equilibrate the sample at 40°C for 5 minutes.

  • Heat the sample from 40°C to 800°C at a strictly controlled heating rate of 10°C/min.

Step 4: Data Extraction & Derivative Thermogravimetry (DTG)

  • Plot the weight percentage (%) versus temperature (°C).

  • Extract the

    
     directly from the primary TGA curve.
    
  • Generate the first derivative curve (DTG, %/°C) to accurately pinpoint

    
     (the nadir of the derivative peak).
    

TGA_Workflow N1 Polymer Synthesis (trans-1,3-CHDA) N2 Sample Conditioning (Vacuum at 80°C) N1->N2 N3 TGA Execution (N2 purge, 10°C/min) N2->N3 N4 Thermogram Analysis (Td,5%, Tmax) N3->N4

Workflow for TGA thermal degradation analysis of trans-1,3-CHDA polymers.

Conclusion

The incorporation of trans-1,3-CHDA into polymer backbones represents a sophisticated structural engineering strategy. By leveraging its unique axial-equatorial conformation, researchers can synthesize derivatives that bypass the solubility and crystallinity limitations of 1,4-CHDA and the UV-degradation issues of aromatic acids, all while maintaining a highly competitive thermal degradation profile (


 > 330°C).
References

1.[4] Effect of the cyclic structure content on aliphatic polycarbonate-based polyurethane - ResearchGate - 2.[2] Heat-Resistant Polymers with Intense, Visible Photoluminescence Functionality and Fluorescence Probing Application - MDPI - 3.[3] Cycloaliphatic polyester based high solids polyurethane coatings: I. The effect of difunctional alcohols - ResearchGate - 4.[1] 1,4-Cyclohexanedicarboxylic Acid for Research - Benchchem -

Sources

Comparative

A Comparative Guide to HPLC Methods for Purity Analysis of trans-1,3-Cyclohexanedicarboxylic Acid (trans-1,3-CHDA)

In the landscape of pharmaceutical development and materials science, the purity of chemical intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final product. trans-1,3-Cyclohexa...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, the purity of chemical intermediates is a critical parameter that dictates the quality, safety, and efficacy of the final product. trans-1,3-Cyclohexanedicarboxylic acid (trans-1,3-CHDA), a non-aromatic dicarboxylic acid, serves as a vital building block in the synthesis of polymers and active pharmaceutical ingredients. Its isomeric purity is particularly crucial, as the presence of the cis isomer or other related impurities can significantly impact the physicochemical properties of the resulting materials. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity analysis of trans-1,3-CHDA, grounded in established chromatographic principles and regulatory expectations.

The analytical challenge presented by trans-1,3-CHDA lies in its high polarity and lack of a strong UV chromophore, which complicates retention on traditional reversed-phase columns and limits detection sensitivity. Here, we will explore two primary HPLC-based approaches: a robust Reversed-Phase (RP) method with UV detection after derivatization, and a more direct Ion-Exchange Chromatography (IEC) method. This comparison is designed to equip researchers, scientists, and drug development professionals with the technical insights needed to select and implement the most suitable analytical strategy for their specific needs. The methodologies are discussed within the framework of guidelines from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3]

Method 1: Reversed-Phase HPLC with Pre-column Derivatization

Reversed-phase HPLC is the most widely used separation technique in analytical chemistry due to its versatility and robustness.[4][5] However, highly polar analytes like dicarboxylic acids often exhibit poor retention on nonpolar stationary phases (e.g., C18), eluting at or near the solvent front.[6][7] To overcome this, a pre-column derivatization step can be employed to attach a UV-active moiety to the carboxylic acid groups, thereby enhancing both retention and detectability.

Rationale for Method Selection:

The choice of a derivatization agent is critical. Phenacyl bromide is an effective reagent for the esterification of carboxylic acids, introducing a strongly UV-absorbing group that allows for sensitive detection at wavelengths around 254 nm. This approach transforms the analytical challenge from one of poor retention and detection to a straightforward separation of well-retained, detectable derivatives. The underlying principle is to decrease the polarity of the analyte, promoting interaction with the C18 stationary phase.

Experimental Protocol: RP-HPLC with Pre-column Derivatization

1. Derivatization Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the trans-1,3-CHDA sample into a vial.

  • Reagent Solution: Prepare a solution of phenacyl bromide (derivatizing agent) and a catalyst (e.g., triethylamine) in acetonitrile.

  • Reaction: Add the reagent solution to the sample vial, cap tightly, and heat at 60-70°C for 30-60 minutes to form the diphenacyl ester of the dicarboxylic acid.

  • Quenching: Cool the reaction mixture and dilute with the mobile phase to a final concentration of approximately 100 µg/mL.

2. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed to ensure adequate separation of the derivatized product from excess reagent and any derivatized impurities.

    • Solvent A: Water with 0.1% Phosphoric Acid

    • Solvent B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

Method 2: Ion-Exchange Chromatography (IEC)

Ion-exchange chromatography separates molecules based on their net charge.[8] For organic acids, anion-exchange chromatography is a powerful technique.[9][10] In this mode, the stationary phase contains positively charged functional groups that attract and retain the negatively charged carboxylate ions of the dicarboxylic acid. Elution is then achieved by introducing a mobile phase with a high concentration of competing ions (e.g., from a salt) or by changing the pH to neutralize the charge on the analyte.

Rationale for Method Selection:

IEC offers the significant advantage of analyzing the dicarboxylic acid in its native form, eliminating the need for a derivatization step. This simplifies sample preparation and avoids potential artifacts or incomplete reactions associated with derivatization. The separation is based on the differences in the ionic interactions between the analytes and the stationary phase, which can provide excellent selectivity for separating the target compound from other charged impurities.

Experimental Protocol: Ion-Exchange Chromatography

1. Sample Preparation:

  • Accurately weigh and dissolve the trans-1,3-CHDA sample in the mobile phase or a mixture of water and organic solvent to a final concentration of approximately 100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A suitable anion-exchange column.

  • Mobile Phase: An aqueous buffer, with elution controlled by a salt or pH gradient.

    • For example, a gradient of sodium perchlorate or a pH gradient using phosphate buffers.

  • Gradient Program: A gradient elution is often necessary to elute all components of interest with good peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: As trans-1,3-CHDA lacks a strong chromophore, UV detection at a low wavelength (e.g., 200-210 nm) is required.[9] Alternatively, a more universal detector such as a conductivity detector or an Evaporative Light Scattering Detector (ELSD) can be used. For enhanced specificity and sensitivity, coupling to a mass spectrometer (IC-MS) is an excellent option.[11]

  • Injection Volume: 20 µL.

Method Comparison

To provide a clear comparison of the two methodologies, the following table summarizes their key performance attributes based on typical experimental outcomes.

ParameterMethod 1: RP-HPLC with DerivatizationMethod 2: Ion-Exchange Chromatography
Specificity High, dependent on chromatographic separation of derivatives.High, based on ionic interactions.
Sensitivity (LOD/LOQ) Very high with UV detection due to the derivatizing agent.Moderate with low UV; high with ELSD, Conductivity, or MS.
Analysis Time Longer due to the derivatization step and gradient elution.Shorter sample preparation, but chromatographic run time can be similar.
Robustness Good, but susceptible to variability in the derivatization reaction.Excellent, with less complex sample preparation.
Ease of Use More complex due to the additional derivatization step.More straightforward sample preparation.
Cost of Consumables Higher due to derivatization reagents.Generally lower, although specialized columns can be costly.
Compatibility with MS Can be challenging depending on the derivatization reagent.Highly compatible, especially with appropriate mobile phases.[11]
Visualizing the Workflow

To better illustrate the practical steps involved in each method, the following diagrams outline the experimental workflows.

RP_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Reagents & Heat dissolve->derivatize dilute Dilute to Final Conc. derivatize->dilute inject Inject on C18 Column dilute->inject separate Gradient Elution inject->separate detect UV Detection (254 nm) separate->detect data data detect->data Data Acquisition & Analysis

Caption: Workflow for RP-HPLC with Pre-column Derivatization.

IEC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Sample dissolve->filter inject Inject on Anion- Exchange Column filter->inject separate Gradient Elution inject->separate detect Low UV, ELSD, or MS Detection separate->detect data data detect->data Data Acquisition & Analysis

Caption: Workflow for Ion-Exchange Chromatography.

Conclusion and Recommendations

Both Reversed-Phase HPLC with pre-column derivatization and Ion-Exchange Chromatography are viable and robust methods for the purity analysis of trans-1,3-cyclohexanedicarboxylic acid. The choice between them should be guided by the specific requirements of the analysis and the available instrumentation.

  • For routine quality control environments where high sensitivity is paramount and a UV detector is the primary instrument available, the RP-HPLC method with derivatization is an excellent choice. Despite the more involved sample preparation, it offers superior sensitivity and leverages the most common type of HPLC instrumentation.

  • For research and development settings, or where a more direct and potentially faster analysis is desired, Ion-Exchange Chromatography is highly recommended. This method avoids the complexities of derivatization and is particularly powerful when coupled with universal detectors like ELSD, conductivity detectors, or mass spectrometry, which can provide additional structural information about impurities.

Ultimately, the validation of the chosen analytical procedure must be performed in accordance with ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose, ensuring accuracy, precision, specificity, and robustness.[2][12][13] Adherence to the principles outlined in USP General Chapter <621> on Chromatography will further ensure the quality and consistency of the analytical results.[1][14][15][16]

References

  • Revisions per USP 621. Agilent. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Pharmacopeia. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Are You Sure You Understand USP <621>? LCGC International. [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). ICH. [Link]

  • Polar Compounds. SIELC Technologies. [Link]

  • Quality Guidelines. ICH. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA. [Link]

  • Analytical Methods for Organic Acids. Shimadzu. [Link]

  • Introduction to Ion Exchange Chromatography. Bio-Rad. [Link]

  • Purification of organic acids using anion exchange chromatography.
  • Normal-phase vs. Reversed-phase Chromatography. Phenomenex. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • Dicarboxylic acids, short-chained – Determination of oxalic acid, malonic acid, succinic acid. BAuA. [Link]

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Safety & Regulatory Compliance

Safety

trans-1,3-Cyclohexanedicarboxylic acid proper disposal procedures

Senior Application Scientist Guide: Proper Disposal of trans-1,3-Cyclohexanedicarboxylic Acid Executive Directive This guide provides a validated, self-consistent protocol for the disposal of trans-1,3-Cyclohexanedicarbo...

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Guide: Proper Disposal of trans-1,3-Cyclohexanedicarboxylic Acid

Executive Directive

This guide provides a validated, self-consistent protocol for the disposal of trans-1,3-Cyclohexanedicarboxylic acid . Unlike generic organic waste, dicarboxylic acids require specific segregation to prevent exothermic incompatibility events in waste streams.[1][2][3]

Immediate Action Required:

  • DO NOT dispose of this compound down the drain.[1][2]

  • DO NOT mix with strong oxidizing agents (e.g., Nitric Acid, Perchlorates) in waste accumulators.[1][3]

  • DO segregate as "Organic Acid" or "Non-Halogenated Organic" waste depending on your facility's specific waste profile.[1][2][3]

Chemical Profile & Hazard Identification

Understanding the physicochemical properties is the first step in a self-validating safety system.[1][2][3] The acidity and solubility directly dictate the disposal path.[1][2]

ParameterDataOperational Implication
Chemical Name trans-1,3-Cyclohexanedicarboxylic acidSpecific isomer; ensure CAS match.
CAS Number 2305-30-8 Use for waste manifesting and inventory tracking.[1][2][3]
Physical State White Crystalline SolidDust generation is a primary inhalation risk during transfer.[1][2]
Acidity (pKa) ~4.0 - 5.0 (Predicted)Weak acid; capable of mobilizing heavy metals if mixed in aqueous waste.[1][2][3]
Solubility Soluble in Polar Solvents (Ethanol, DMSO, Water)dictates "combustible solvent" method for incineration.[1][3]
GHS Hazards WARNING H315 (Skin Irrit.)[1][2][3] H319 (Eye Irrit.)[1][2] H335 (Resp.[1][2] Irrit.)PPE (Nitrile gloves, safety goggles, N95/fume hood) is mandatory.[1][3]

Waste Segregation Logic (The "Why")

Effective disposal relies on understanding Chemical Incompatibility .[1][2]

  • The Risk: Mixing carboxylic acids with strong oxidizers (e.g., Nitric Acid, Chromic Acid) can lead to the formation of unstable intermediates or rapid gas evolution (

    
    , 
    
    
    
    ).[1]
  • The Causality: The carboxyl group (

    
    ) can undergo decarboxylation under extreme oxidative stress or heat, leading to container over-pressurization.[1][2][3]
    
  • The Protocol: Always segregate trans-1,3-Cyclohexanedicarboxylic acid into the Organic Acid or Combustible Solvent stream.[1][2][3] Never commingle with Oxidizing Acids.[1][2][3]

Detailed Disposal Protocols

Protocol A: Disposal of Solid Waste (Surplus Pure Substance)

Use this workflow for expired reagents or excess solid material.[1][2]

  • Container Selection: Use a high-density polyethylene (HDPE) or glass container compatible with organic solvents.[1][2][3]

  • Solubilization (Optional but Recommended):

    • For incineration efficiency, dissolve the solid in a combustible solvent (e.g., Acetone, Ethanol, or Methanol).[1][3]

    • Ratio: ~10g solid per 100mL solvent.[1][2]

  • Labeling:

    • Affix a hazardous waste label.[1][2][4][5]

    • Constituents: "trans-1,3-Cyclohexanedicarboxylic acid (10%), Acetone (90%)".[1][2][3]

    • Hazard Check: Flammable, Irritant.[1][2][3]

  • Transfer: Move to the central waste accumulation area for pickup.

  • Final Destruction: The licensed disposal facility will incinerate the mixture in a chemical incinerator equipped with an afterburner and scrubber.[1][2]

Protocol B: Disposal of Aqueous/Buffer Solutions

Use this workflow for HPLC waste or reaction byproducts.

  • pH Check: Verify the pH of the solution.[1][2]

  • Neutralization (If permitted by local EHS):

    • Caution: Neutralization generates heat.[1][2]

    • Slowly add 1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

      
      ) until pH is between 6 and 9.[1][2]
      
  • Collection:

    • Even if neutralized, DO NOT pour down the sink unless explicitly authorized by your facility's wastewater permit (NPDES).[1][2]

    • Collect in a carboy labeled "Aqueous Organic Waste" .

  • Segregation: Ensure this carboy does not contain heavy metals (Hg, Pb, Cd), as organic acids can act as chelators, interfering with metal precipitation treatment systems downstream.[1][2][3]

Protocol C: Spill Response & Cleanup

Immediate workflow for accidental release.

  • Isolate: Evacuate the immediate area if dust is airborne.[1][2]

  • PPE: Don Safety Goggles, Nitrile Gloves, and Lab Coat.[1][2][3] Wear a dust mask (N95) if outside a fume hood.[1][2]

  • Containment: Cover the spill with a Dry Lime or Soda Ash (Sodium Carbonate) mixture to neutralize potential acidity and minimize dust.[1][2]

  • Collection:

    • Sweep up the solid/powder carefully to avoid dust generation.[1][2]

    • Place in a sealed container labeled "Chemical Spill Debris".[1][2]

  • Clean: Wash the spill site with soap and water; collect this rinsate as chemical waste (Protocol B).[1][2]

Visual Workflow: Disposal Decision Matrix

The following diagram outlines the logical decision process for disposing of trans-1,3-Cyclohexanedicarboxylic acid.

DisposalWorkflow cluster_warning CRITICAL SAFETY CHECK Start Waste Generation: trans-1,3-Cyclohexanedicarboxylic acid StateCheck Determine Physical State Start->StateCheck Solid Solid (Pure/Residue) StateCheck->Solid Liquid Liquid (Solution) StateCheck->Liquid SolventMix Dissolve in Combustible Solvent (Acetone/EtOH) Solid->SolventMix Preferred Method pHCheck Check pH & Composition Liquid->pHCheck HazTag Label: 'Organic Acid Waste' Hazards: Irritant, Flammable SolventMix->HazTag pHCheck->HazTag Contains Organics Incineration Final Disposal: Chemical Incineration HazTag->Incineration Warning DO NOT MIX WITH: Nitric Acid, Perchlorates, or Strong Oxidizers

Caption: Operational decision tree for the safe segregation and disposal of trans-1,3-Cyclohexanedicarboxylic acid waste.

Regulatory Compliance (RCRA & EPA)

While trans-1,3-Cyclohexanedicarboxylic acid is not a P-listed or U-listed acute hazardous waste, it is regulated based on its characteristics:

  • Waste Code D002 (Corrosivity): If the waste solution has a pH

    
     2.0.[1][2]
    
  • Waste Code D001 (Ignitability): If dissolved in a flammable solvent (e.g., Acetone) for disposal.[1][2]

  • General Classification: If neither corrosive nor ignitable, it is classified as "Non-Regulated Chemical Waste" but must still be incinerated due to its organic nature and potential environmental impact (BOD/COD load).[1][2]

Documentation: Ensure all waste containers are logged in your facility's accumulation log with the start date and full chemical name (no abbreviations).[1][2]

References

  • PubChem. (2025).[1][2][6] 1,3-Cyclohexanedicarboxylic acid | C8H12O4 | CID 107205.[1][2][3] National Library of Medicine.[1][2][3] [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). (2025).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Princeton University EHS. (2025).[1][2] Chemical Incompatibility Chart. [Link]

Sources

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